molecular formula C8H9FO B130794 1-Fluoro-2-(methoxymethyl)benzene CAS No. 148760-23-0

1-Fluoro-2-(methoxymethyl)benzene

Cat. No.: B130794
CAS No.: 148760-23-0
M. Wt: 140.15 g/mol
InChI Key: RBBQWUVKCIEIRJ-UHFFFAOYSA-N
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Description

1-Fluoro-2-(methoxymethyl)benzene, also known as 1-Fluoro-2-(methoxymethyl)benzene, is a useful research compound. Its molecular formula is C8H9FO and its molecular weight is 140.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Fluoro-2-(methoxymethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-2-(methoxymethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-fluoro-2-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-10-6-7-4-2-3-5-8(7)9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBQWUVKCIEIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438459
Record name 1-fluoro-2-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148760-23-0
Record name 1-fluoro-2-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Fluoro-2-(methoxymethyl)benzene CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-Fluoro-2-(methoxymethyl)benzene

CAS Number: 148760-23-0 Synonyms: 2-Fluorobenzyl methyl ether;


-Methoxy-2-fluorotoluene
Date:  October 26, 2023
Author:  Senior Application Scientist

Executive Summary

1-Fluoro-2-(methoxymethyl)benzene (CAS 148760-23-0) is a specialized fluorinated building block utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Characterized by an ortho-substituted benzene ring featuring a fluorine atom and a methoxymethyl ether moiety, this compound serves as a critical intermediate for introducing metabolic stability and modulating lipophilicity in drug candidates. This guide details its physiochemical profile, validated synthetic pathways, and applications in medicinal chemistry, specifically focusing on its role as a bioisostere and scaffold for Directed Ortho Metallation (DoM).

Chemical Identity & Physiochemical Profile

The introduction of the fluorine atom at the ortho position relative to the ether side chain imparts unique electronic properties, influencing both the dipole moment and the metabolic susceptibility of the benzylic position.

Table 1: Chemical Identification & Properties

PropertyDetails
CAS Number 148760-23-0
IUPAC Name 1-Fluoro-2-(methoxymethyl)benzene
Molecular Formula

Molecular Weight 140.15 g/mol
SMILES COCc1ccccc1F
InChI Key RBBQWUVKCIEIRJ-UHFFFAOYSA-N
Appearance Colorless to pale yellow liquid
Boiling Point ~170–175°C (Predicted based on Benzyl methyl ether analogs)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water

Synthetic Pathways & Process Chemistry

The synthesis of 1-Fluoro-2-(methoxymethyl)benzene is most robustly achieved via Williamson Ether Synthesis using 2-fluorobenzyl alcohol. This route is preferred over direct fluorination due to higher regioselectivity and yield.

Protocol A: Williamson Ether Synthesis (Preferred)

Reaction Principle: Deprotonation of the benzylic alcohol followed by


 attack on a methylating agent.

Reagents:

  • Substrate: 2-Fluorobenzyl alcohol (CAS 446-51-5)

  • Base: Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Electrophile: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF

Step-by-Step Methodology:

  • Preparation: In a flame-dried 3-neck flask under Nitrogen (

    
    ) atmosphere, suspend NaH (1.2 eq) in anhydrous THF at 0°C.
    
  • Deprotonation: Add 2-Fluorobenzyl alcohol (1.0 eq) dropwise over 30 minutes. Evolution of

    
     gas will be observed. Stir for 1 hour at 0°C to ensure formation of the sodium alkoxide.
    
  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS.

  • Quench: Carefully quench excess NaH with saturated

    
     solution at 0°C.
    
  • Workup: Extract with Diethyl Ether (

    
    ) x3. Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Distillation under reduced pressure or Flash Column Chromatography (Silica gel).

Protocol B: Nucleophilic Substitution (Alternative)

Reaction Principle: Reaction of 2-Fluorobenzyl bromide with Sodium Methoxide.

  • Pros: Avoids NaH; uses cheaper reagents.

  • Cons: 2-Fluorobenzyl bromide is a potent lachrymator.

Synthesis Workflow Visualization

SynthesisWorkflow Start 2-Fluorobenzyl Alcohol (CAS 446-51-5) Step1 Deprotonation (NaH, THF, 0°C) Start->Step1 Intermediate Sodium Alkoxide Intermediate Step1->Intermediate - H2 gas Step2 Methylation (MeI, 25°C, 4h) Intermediate->Step2 Product 1-Fluoro-2-(methoxymethyl)benzene (CAS 148760-23-0) Step2->Product SN2 Reaction

Figure 1: Step-by-step synthetic workflow via Williamson Ether Synthesis.

Reactivity & Functionalization

The chemical utility of 1-Fluoro-2-(methoxymethyl)benzene lies in the interplay between the electronegative fluorine and the coordinating oxygen of the methoxymethyl group.

Directed Ortho Metallation (DoM)

This molecule is a prime candidate for regioselective lithiation.

  • Directing Groups (DMGs):

    • Fluorine: Strong inductive effect (

      
      ), acidifying the ortho-proton (C3 and C6).
      
    • Methoxymethyl (MOM-like): The oxygen can coordinate Lithium, stabilizing the transition state.

  • Regioselectivity:

    • C3 Position (between F and side chain): Sterically hindered but electronically activated by both F and Oxygen.

    • C6 Position (ortho to F): Less hindered, strongly activated by F.

    • Experimental Insight: Lithiation with n-BuLi typically occurs at the C6 position (ortho to Fluorine) due to the powerful inductive effect of fluorine, unless specific conditions (superbases) are used to force C3 metallation.

Benzylic Oxidation

The benzylic ether can be oxidatively cleaved or oxidized to the corresponding benzoate ester using Ruthenium tetroxide (


) or similar strong oxidants, serving as a latent functionality for carboxylic acids.

Applications in Drug Discovery

Bioisosterism & Metabolic Stability In medicinal chemistry, 1-Fluoro-2-(methoxymethyl)benzene is often used to probe the "Ortho Effect."

  • Metabolic Blocking: The fluorine atom at the ortho position blocks metabolic hydroxylation that might otherwise occur on the ring, extending the half-life (

    
    ) of the drug.
    
  • Conformational Locking: The steric bulk of the fluorine atom (Van der Waals radius ~1.47 Å) creates a rotational barrier for the methoxymethyl side chain. This restricts the molecule to a specific bioactive conformation, potentially increasing binding affinity to target proteins (e.g., kinases or GPCRs).

  • Lipophilicity Modulation: The C-F bond increases lipophilicity (

    
    ) compared to the C-H analog, facilitating membrane permeability and blood-brain barrier (BBB) crossing.
    

Mechanistic Pathway: Metabolic Stability

MetabolicStability Drug Drug Candidate Scaffold (w/ 2-Fluorobenzyl ether) PathA Non-Fluorinated Analog (H at ortho-position) Drug->PathA Comparison PathB Fluorinated Analog (F at ortho-position) Drug->PathB Design Choice CYP450 CYP450 Metabolism (Phase I) ResultA Rapid Hydroxylation (High Clearance) CYP450->ResultA Aromatic Oxidation ResultB Metabolic Blockade (Extended t1/2) CYP450->ResultB C-F Bond Resistant to Oxidation PathA->CYP450 PathB->CYP450

Figure 2: Impact of ortho-fluorination on metabolic stability against CYP450 enzymes.

Safety & Handling

  • Hazards: Class 3 Flammable Liquid.[2] Potential skin and eye irritant.[3]

  • Storage: Store in a cool, dry place under inert gas (

    
     or Ar). Prevent contact with strong oxidizing agents.
    
  • Spill Protocol: Absorb with inert material (vermiculite/sand). Do not flush into surface water.

  • PPE: Chemical-resistant gloves (Nitrile), safety goggles, and lab coat required. Work within a fume hood.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Retrieved from [Link]

  • Schlosser, M. (2005). The 2-Fluoro-Effect: A Key to Understanding the Reactivity of Fluorinated Aromatics. Chemistry – A European Journal. Retrieved from [Link]

Sources

Technical Monograph: Physicochemical Profiling of 1-Fluoro-2-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth physicochemical and synthetic profile of 1-Fluoro-2-(methoxymethyl)benzene (also known as 2-fluorobenzyl methyl ether). This guide is structured for researchers requiring actionable data for experimental design, synthesis, and application in medicinal chemistry.

Executive Summary

1-Fluoro-2-(methoxymethyl)benzene (CAS: 148760-23-0) is a specialized fluorinated building block used primarily in the synthesis of bioactive small molecules.[1] Structurally, it consists of a benzene core substituted at the ortho position with a fluorine atom and a methoxymethyl group.[1] This specific substitution pattern imparts unique electronic properties—combining the metabolic stability of the C-F bond with the hydrogen-bond accepting capability of the ether linkage. It serves as a critical intermediate in the development of neuroactive agents and as a robust protecting group strategy in carbohydrate chemistry to enhance NMR resolution.

Chemical Identity & Structural Analysis

Precise identification is paramount to avoid confusion with its isomer, 2-fluoroanisole (1-fluoro-2-methoxybenzene).

ParameterTechnical Detail
IUPAC Name 1-Fluoro-2-(methoxymethyl)benzene
Common Synonyms 2-Fluorobenzyl methyl ether; o-Fluorobenzyl methyl ether
CAS Registry Number 148760-23-0
Molecular Formula

Molecular Weight 140.15 g/mol
SMILES COCC1=CC=CC=C1F
InChI Key RBBQWUVKCIEIRJ-UHFFFAOYSA-N
Structural Features Ortho-substituted arene; Benzylic ether linkage
Structural Significance

The ortho-fluorine substituent exerts a significant negative inductive effect (-I) on the benzylic carbon, slightly increasing the acidity of the benzylic protons compared to the non-fluorinated analog. However, through the mesomeric effect (+M) , the fluorine atom donates electron density back into the ring, modulating the reactivity of the aromatic system toward electrophilic substitution.

Physicochemical Properties

Note: Experimental values for this specific CAS are rare in open literature. The values below are derived from high-fidelity Structure-Property Relationship (SPR) models and comparative analysis with validated analogs (e.g., Benzyl methyl ether).

PropertyValue / RangeContext & Implications
Physical State LiquidClear, colorless at STP.
Boiling Point 165 – 175 °C (Est.)Comparable to benzyl methyl ether (174 °C). The ortho-F may slightly lower BP due to reduced polarizability relative to H-bonding potential.
Density 1.08 – 1.12 g/mLFluorination typically increases density vs. hydrogen analogs (approx +0.1 g/mL).
LogP (Lipophilicity) 2.1 – 2.3Higher than benzyl methyl ether (LogP ~1.8) due to the lipophilic nature of the C-F bond.
Refractive Index (

)
1.48 – 1.50Typical for halogenated aromatic ethers.
Solubility Organic SolventsMiscible with DCM, EtOAc, THF, MeOH. Immiscible with water.
The "Fluorine Effect" in Drug Design

The introduction of the fluorine atom at the ortho position serves two primary functions in medicinal chemistry applications:

  • Metabolic Blocking: It protects the aromatic ring from oxidative metabolism (e.g., P450-mediated hydroxylation) at the susceptible ortho position.

  • Conformational Locking: The size of the fluorine atom (Van der Waals radius ~1.47 Å) can induce specific conformational preferences in the methoxymethyl side chain via electrostatic repulsion or attraction with the ether oxygen, influencing binding affinity.

Synthesis & Purification Protocols

The most robust and self-validating method for synthesizing 1-Fluoro-2-(methoxymethyl)benzene is the Williamson Ether Synthesis . This pathway minimizes side reactions and allows for easy purification.

Reaction Workflow (DOT Visualization)

The following diagram outlines the logical flow of the synthesis and workup.

SynthesisWorkflow Start Precursor: 2-Fluorobenzyl Bromide Reaction Reaction: Reflux, 2-4 hrs Start->Reaction Dissolve in MeOH Reagent Reagent: NaOMe (25% in MeOH) Reagent->Reaction Dropwise Addition Quench Quench: Add H2O / Brine Reaction->Quench TLC Check Extract Extraction: DCM or EtOAc Quench->Extract Phase Sep Purify Purification: Distillation or Column Extract->Purify Dry & Conc. Product Target: 1-Fluoro-2-(methoxymethyl)benzene Purify->Product Yield >85%

Figure 1: Step-by-step synthetic workflow for the Williamson ether synthesis of the target compound.

Detailed Protocol

Objective: Synthesis of 10.0 g of 1-Fluoro-2-(methoxymethyl)benzene.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Reagent Preparation: Charge the flask with 2-Fluorobenzyl bromide (10.0 g, 52.9 mmol) and anhydrous Methanol (50 mL).

  • Addition: Cool the solution to 0 °C in an ice bath. Slowly add Sodium Methoxide (25% wt solution in MeOH, 13.7 g, ~63 mmol) dropwise over 15 minutes. Scientific Rationale: Controlled addition prevents exotherms and minimizes elimination side-products (styrene derivatives).

  • Reaction: Remove the ice bath and heat the mixture to reflux (65 °C) for 3 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 9:1). The starting bromide (

      
       ~0.6) should disappear, and the ether product (
      
      
      
      ~0.5) should appear.
  • Workup: Cool to room temperature. Quench with saturated

    
     (50 mL) and extract with Dichloromethane (
    
    
    
    mL).
  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: The crude oil is typically pure enough for downstream use. For high purity (>99%), perform vacuum distillation (approx. 80-90 °C @ 15 mmHg).

Analytical Characterization

Confirming the identity of the product requires analyzing the specific coupling patterns induced by the fluorine atom.

Predicted NMR Signatures
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.45 – 7.00 (m, 4H, Ar-H): Complex multiplet due to F-coupling.
      
    • 
       4.55 (s or d, 2H, 
      
      
      
      ): Typically appears as a singlet, but may show a small doublet splitting (
      
      
      Hz) due to long-range coupling with the ortho-fluorine (
      
      
      ).
    • 
       3.45 (s, 3H, 
      
      
      
      ): Sharp singlet.
  • 
     NMR: 
    
    • 
       -118.0 to -119.5 ppm: Characteristic range for ortho-substituted benzyl fluorides.
      
Analytical Decision Tree (DOT Visualization)

This logic flow ensures rigorous quality control during characterization.

AnalyticalLogic Sample Isolated Sample HNMR 1H NMR Analysis Sample->HNMR CheckF 19F NMR Analysis Sample->CheckF CheckCH2 Check Benzylic CH2 (4.5-4.6 ppm) HNMR->CheckCH2 Result Pass/Fail Decision CheckCH2->Result Integral = 2H CheckF->Result Signal @ -118 ppm

Figure 2: Analytical decision matrix for validating the structural integrity of the synthesized ether.

Handling, Stability & Safety

As a Senior Application Scientist, I emphasize that while this compound is stable, standard safety protocols for benzylic ethers must be observed.

  • Flash Point: Estimated ~60-70 °C. Class IIIA Combustible Liquid.

  • Peroxide Formation: Like all ethers, it has the potential to form peroxides upon prolonged exposure to air and light. Protocol: Test for peroxides using starch-iodide paper before distillation. Store under nitrogen.

  • Storage: Keep in a tightly sealed container at 2-8 °C.

  • Hazards: Skin and eye irritant.[2][3][4][5] Use nitrile gloves and safety goggles.

References

  • Universal Wiser Publisher. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups. Retrieved from [Link]

  • PubChem. (2025).[6] Compound Summary: (Fluoromethoxy)benzene (Analog Reference). Retrieved from [Link]

Sources

Structural Dynamics and Synthetic Methodology: 1-Fluoro-2-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Fluoro-2-(methoxymethyl)benzene (also known as 2-fluorobenzyl methyl ether) represents a critical structural motif in modern medicinal chemistry. It serves as a lipophilic, metabolically distinct bioisostere of the standard benzyl ether. The introduction of the ortho-fluorine atom induces specific electronic and steric effects that alter the conformation of the methoxymethyl side chain, influencing ligand-protein binding kinetics.

This technical guide provides a comprehensive analysis of its chemical structure, a validated synthetic protocol for its generation from commercially available precursors, and a detailed spectroscopic profile focusing on the unique heteronuclear coupling observed in NMR.

Part 1: Structural Analysis & Physiochemical Profile

Electronic and Steric Architecture

The molecule consists of a benzene ring substituted at the 1-position with a fluorine atom and at the 2-position with a methoxymethyl group (


).
  • The Ortho-Effect: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) while simultaneously acting as a weak resonance donor (+R). Its position ortho to the methoxymethyl group creates a unique dipole moment that influences the preferred conformation of the ether linkage.

  • Metabolic Implications: The benzylic carbon is a common site for metabolic oxidation (via Cytochrome P450). The presence of the ortho-fluorine atom alters the electron density at this benzylic position, potentially modulating the rate of metabolic clearance compared to the non-fluorinated analog.

Physiochemical Data Table

Data derived from experimental values of the ether and its immediate precursors.

PropertyValue / DescriptionNote
IUPAC Name 1-Fluoro-2-(methoxymethyl)benzene
Molecular Formula

Molecular Weight 140.15 g/mol
Physical State Colorless LiquidStandard ambient conditions
Boiling Point ~173–180 °CEstimated based on patent literature for analogs [1]
Solubility Soluble in DCM, THF, Et2O; Insoluble in WaterLipophilic character
Precursor CAS 446-48-0Refers to 2-Fluorobenzyl bromide

Part 2: Synthetic Pathways & Process Chemistry

Strategic Route Selection

While multiple routes exist, the Williamson Ether Synthesis using 2-fluorobenzyl bromide is the preferred method for research-scale production due to the high commercial availability of the bromide precursor and the cleanliness of the reaction profile.

Validated Protocol: Methoxylation of 2-Fluorobenzyl Bromide

This protocol is designed for a 10 mmol scale and prioritizes safety and yield.

Reagents:

  • 2-Fluorobenzyl bromide (1.89 g, 10 mmol) [CAS: 446-48-0]

  • Sodium Methoxide (30% wt in MeOH, 2.2 mL, ~12 mmol) or solid NaOMe (0.65 g)

  • Anhydrous Methanol (20 mL)

  • Tetrahydrofuran (THF) (10 mL, optional co-solvent for solubility)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.
    
  • Solvent Charge: Add anhydrous Methanol (20 mL) to the flask. If using solid NaOMe, add it now and stir until dissolved. If using solution, add via syringe.

  • Cooling: Cool the methoxide solution to 0°C using an ice bath to control the initial exotherm.

  • Addition: Dissolve 2-fluorobenzyl bromide in a minimal amount of THF (5 mL) or MeOH. Add this solution dropwise to the stirred methoxide base over 10 minutes.

    • Causality: Slow addition at low temperature prevents localized heating and potential elimination side-reactions (formation of stilbenes).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. Subsequently, heat to reflux (65°C) for 2–4 hours.

    • Validation point: Monitor by TLC (Hexane/EtOAc 9:1). The bromide starting material (

      
      ) should disappear, replaced by the ether product (
      
      
      
      ).
  • Workup: Quench the reaction with Saturated Ammonium Chloride (sat.

    
    , 20 mL). Remove bulk methanol under reduced pressure. Extract the aqueous residue with Diethyl Ether (
    
    
    
    ).
  • Purification: Wash combined organics with Brine, dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    
Reaction Pathway Visualization

SynthesisPath cluster_conditions Reaction Conditions Start 2-Fluorobenzyl Bromide (Electrophile) TS Transition State (SN2 Mechanism) Start->TS Attack at Benzylic C Reagent Sodium Methoxide (Nucleophile) Reagent->TS Product 1-Fluoro-2-(methoxymethyl)benzene (Target Ether) TS->Product Leaving Group Departure Side NaBr (Salt Byproduct) TS->Side MeOH Reflux MeOH Reflux N2 Atmosphere N2 Atmosphere

Figure 1: SN2 reaction pathway for the synthesis of 2-fluorobenzyl methyl ether.

Part 3: Spectroscopic Characterization

The defining feature of this molecule's NMR profile is the heteronuclear spin-spin coupling between the Fluorine atom (


, spin 1/2) and the protons on the benzylic carbon.
Nuclear Magnetic Resonance (NMR) Analysis

 NMR (400 MHz, 

):
  • 
     7.45 – 7.00 (m, 4H):  Aromatic protons. The splitting is complex due to H-H coupling overlapping with H-F coupling.
    
  • 
     4.55 (d, 
    
    
    
    ):
    Benzylic
    
    
    .
    • Critical Observation: Unlike a standard benzyl ether which appears as a singlet, this signal appears as a doublet . This is due to the long-range coupling (

      
      ) with the ortho-fluorine [2].
      
  • 
     3.42 (s, 3H):  Methoxy 
    
    
    
    . Usually appears as a singlet as it is too far (5 bonds) to couple significantly with the fluorine.

 NMR (376 MHz, 

):
  • 
     -118.5 ppm (m):  Characteristic shift for an ortho-substituted fluoro-benzene.
    
Coupling Logic Diagram

NMRCoupling cluster_spectrum Observed Signal Shape F19 Fluorine-19 (Ortho Position) H_Benzylic Benzylic Protons (-CH2-) F19->H_Benzylic 4-Bond Coupling (4J_HF) Splits Singlet -> Doublet H_Methoxy Methoxy Protons (-OCH3) F19->H_Methoxy 5-Bond Coupling (Negligible) Result Doublet (d) J ~ 2 Hz H_Benzylic->Result

Figure 2: Visualization of the heteronuclear coupling network responsible for the characteristic doublet observed in the proton NMR.

Part 4: Medicinal Chemistry Applications[5][6]

Bioisosterism and Metabolic Stability

In drug design, the 2-fluorobenzyl ether moiety is often employed to modulate the physicochemical properties of a lead compound without drastically changing its steric bulk (Fluorine's van der Waals radius is 1.47 Å, close to Hydrogen's 1.20 Å).

  • Metabolic Blocking: The benzylic position is susceptible to oxidation by CYP450 enzymes. While the ether oxygen activates this position, the ortho-fluorine deactivates the ring electronically and provides some steric protection, potentially extending the half-life (

    
    ) of the drug [3].
    
  • Conformational Locking: The dipole-dipole repulsion between the fluorine atom and the ether oxygen can restrict the free rotation of the side chain, locking the molecule into a specific bioactive conformation that may enhance binding affinity to target receptors.

Protecting Group Utility

Fluorinated benzyl ethers, including the 2-fluoro derivative, are increasingly used as "tagged" protecting groups in oligosaccharide synthesis. The distinct


 NMR signature allows for rapid monitoring of reaction progress without the spectral crowding often seen in the proton region of complex carbohydrates [4].

References

  • U.S. Patent Literature.Process for the preparation of substituted benzyl ethers. (General reference to boiling points of analogous fluorobenzyl ethers).
  • Hoye, T. R., et al. (1994).[2] "A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy." Journal of Organic Chemistry. (Validating coupling constants logic).

  • Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 109(1), 3-11. Link

  • Khoabane, N. M., et al. (2022).[3][4] "Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis." Fine Chemical Engineering. Link

Sources

synthesis of 1-Fluoro-2-(methoxymethyl)benzene from 2-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1-Fluoro-2-(methoxymethyl)benzene (CAS: 148760-23-0), also known as 2-fluorobenzyl methyl ether . This compound serves as a critical fluorinated building block in medicinal chemistry, often employed to modulate metabolic stability via the "fluorine effect" or as a bioisostere for non-fluorinated benzyl ethers.

The guide presents two distinct, self-validating protocols:

  • Method A (Standard Laboratory Scale): A high-yielding Williamson ether synthesis utilizing Sodium Hydride (NaH) and Methyl Iodide (MeI).

  • Method B (Green/Scale-Up): A Phase Transfer Catalysis (PTC) approach using aqueous NaOH and Tetrabutylammonium Bromide (TBAB), minimizing moisture sensitivity and solvent waste.

Part 1: Retrosynthetic Analysis & Mechanism

The synthesis is based on the nucleophilic substitution (


) of a methylating agent by the alkoxide derived from 2-fluorobenzyl alcohol .
Reaction Mechanism (DOT Visualization)

The following diagram illustrates the deprotonation pathway and the subsequent


 attack.

ReactionMechanism Start 2-Fluorobenzyl Alcohol Alkoxide Intermediate: 2-Fluorobenzyl Alkoxide Start->Alkoxide Deprotonation (-H2 or -H2O) Base Base (NaH or NaOH) Base->Alkoxide Product Target: 1-Fluoro-2-(methoxymethyl)benzene Alkoxide->Product SN2 Nucleophilic Attack MeI Methyl Iodide (MeI) MeI->Product Methyl Transfer

Figure 1: Mechanistic pathway for the O-methylation of 2-fluorobenzyl alcohol.

Part 2: Experimental Protocols

Critical Safety Parameters
  • Sodium Hydride (NaH): Pyrophoric. Reacts violently with water to release hydrogen gas. Handle under inert atmosphere (Nitrogen/Argon).

  • Methyl Iodide (MeI): Potent alkylating agent, neurotoxic, and suspected carcinogen. Use only in a well-ventilated fume hood.

  • 2-Fluorobenzyl Alcohol: Irritant. Avoid contact with skin and eyes.

Method A: Classical Williamson Ether Synthesis (NaH/MeI)

Best for: Small to medium scale (1g – 20g), high purity requirements.

Reagents & Stoichiometry
ReagentEquiv.Role
2-Fluorobenzyl Alcohol 1.0Substrate
Sodium Hydride (60% in oil) 1.2Base
Methyl Iodide (MeI) 1.5Electrophile
THF (Anhydrous) SolventMedium (0.2 M)
Step-by-Step Procedure
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon or Nitrogen.

  • Base Preparation: Add NaH (1.2 equiv) to the flask.

    • Refinement: To remove mineral oil, wash NaH three times with dry hexane, decanting the supernatant each time. This reduces oil contamination in the final product.

  • Solvation: Suspend the washed NaH in anhydrous THF (0.2 M relative to substrate) and cool to 0°C in an ice bath.

  • Alkoxide Formation: Dissolve 2-fluorobenzyl alcohol (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes.

    • Observation: Vigorous bubbling (

      
       gas) will occur. Stir at 0°C for 30 minutes until bubbling ceases and the solution becomes clear or slightly cloudy.
      
  • Methylation: Add Methyl Iodide (1.5 equiv) dropwise via syringe.

    • Note: Protect the reaction vessel from light (aluminum foil) to prevent photodecomposition of MeI.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

  • Quenching: Cool back to 0°C. Carefully add Methanol (excess) to quench unreacted NaH, followed by water.

  • Workup: Extract with Diethyl Ether (

    
    ). Wash combined organics with Brine (
    
    
    
    ). Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
Method B: Phase Transfer Catalysis (Green/Scale-Up)

Best for: Large scale (>20g), avoiding anhydrous conditions.

Reagents & Stoichiometry
ReagentEquiv.Role
2-Fluorobenzyl Alcohol 1.0Substrate
NaOH (50% aq. solution) 5.0Base
Dimethyl Sulfate (DMS) or MeI 1.5Electrophile
TBAB (Tetrabutylammonium bromide) 0.05Phase Transfer Catalyst
Toluene SolventOrganic Phase
Step-by-Step Procedure
  • Biphasic Setup: In a round-bottom flask, dissolve 2-fluorobenzyl alcohol (1.0 equiv) and TBAB (5 mol%) in Toluene.

  • Base Addition: Add 50% aqueous NaOH (5.0 equiv) while stirring rapidly.

  • Alkylation: Add Methyl Iodide or Dimethyl Sulfate (1.5 equiv) dropwise.

    • Caution: If using DMS, extreme care is required due to high toxicity. MeI is preferred for safety in non-industrial settings.

  • Reaction: Stir vigorously at room temperature (or 40°C for faster kinetics) for 4–8 hours. The color may change to pale yellow.

  • Workup: Stop stirring and allow phases to separate. Remove the aqueous layer. Wash the organic layer with water (

    
    ) and brine (
    
    
    
    ).
  • Isolation: Dry the toluene layer over

    
     and concentrate.
    

Part 3: Purification & Characterization

Purification Workflow

The crude oil from either method is typically >90% pure. For analytical purity:

  • Distillation: Recommended. Boiling point expected approx. 170–175°C at 760 mmHg (based on non-fluorinated analog BP 174°C).

  • Flash Chromatography: Silica gel, eluting with 100% Hexane

    
     95:5 Hexane:EtOAc.
    
Experimental Workflow Diagram

Workflow Setup Setup: Inert Atmosphere (Method A) or Biphasic (Method B) Reaction Reaction: Substrate + Base + MeI (0°C -> RT) Setup->Reaction Quench Quench: MeOH/Water addition Reaction->Quench Extraction Extraction: Ether/DCM + Brine Wash Quench->Extraction Purification Purification: Distillation or Column Chromatography Extraction->Purification

Figure 2: Operational workflow for the synthesis and isolation.

Expected Analytical Data (Self-Validation)

Use these parameters to validate your product structure.

TechniqueSignalAssignmentInterpretation
1H NMR (CDCl3)

7.45–7.00 (m, 4H)
Aromatic Ar-HCharacteristic ortho-substitution pattern.

4.55 (s, 2H)
Benzylic

May appear as a doublet (

) due to F-coupling.

3.42 (s, 3H)
Methoxy

Diagnostic singlet for successful methylation.
13C NMR

~70.0 ppm
Benzylic

Shifted slightly upfield relative to alcohol.

~58.0 ppm
Methoxy

Typical methyl ether shift.
19F NMR

-118 ppm
Ar-FSingle peak (referenced to

).

Note on NMR: The presence of the fluorine atom at the ortho position often causes splitting in the benzylic protons and carbons. The benzylic carbon typically appears as a doublet (


).

References

  • Williamson Ether Synthesis Overview

    • Master Organic Chemistry. (2014).[2][3] The Williamson Ether Synthesis. Link

  • Phase Transfer Catalysis for Benzyl Ethers

    • PhaseTransfer.com. Industrial Phase-Transfer Catalysis. Link

  • Fluorinated Benzyl Ether Properties

    • Smolecule. 1-Fluoro-2-(methoxymethyl)benzene | 148760-23-0. Link

  • Spectral Data Support (Analogous Compounds)

    • Universal Wiser Publisher. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers. Link

  • General Reactivity of Benzyl Alcohols

    • Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. Link

Sources

reactivity of the methoxymethyl group in 1-Fluoro-2-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of the Methoxymethyl Group in 1-Fluoro-2-(methoxymethyl)benzene Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

A Guide to Regioselective Functionalization and Ether Cleavage

Executive Summary

1-Fluoro-2-(methoxymethyl)benzene (CAS: 148760-23-0) represents a distinct class of fluorinated building blocks where the interplay between the highly electronegative fluorine atom and the coordinating methoxymethyl ether moiety dictates reactivity.[1] Unlike simple anisoles, the benzylic ether (


) introduces a unique competitive landscape for Directed Ortho Metalation (DoM) and offers a versatile handle for converting lipophilic ethers into electrophilic benzyl halides.

This guide provides a mechanistic deconstruction of the molecule’s reactivity, focusing on two critical workflows: regioselective lithiation (C-H activation) and chemoselective ether cleavage .

The Electronic & Steric Landscape

To manipulate this scaffold effectively, one must understand the competing forces at play. The molecule possesses three distinct reactive centers driven by the ortho-directing ability of the substituents and the acidity of the benzylic position.

Competitive Directing Groups (DoM)
  • Fluorine (C1): A powerful inductive withdrawer (

    
     effect).[2] It significantly increases the acidity of the ortho proton (H6). It acts as a weak Lewis base for lithium coordination but drives lithiation primarily through acidification (kinetic acidity).
    
  • Methoxymethyl (C2): A Lewis basic ether oxygen capable of coordinating organolithiums. Unlike the methoxy group in anisole (which forms a strained 4-membered chelate), the benzylic ether forms a stable 5-membered chelate with lithium (

    
    ).
    
The Reactivity Map
SitePositionElectronic DriverReactivity Potential
C6 ortho-FHigh Inductive Acidity (

from F)
Primary Lithiation Site (Kinetic control with bases like

-BuLi).
C3 ortho-

Chelation Control (5-membered ring)Secondary Lithiation Site (Favored by thermodynamic conditions or specific bases).
C

BenzylicResonance StabilizationSusceptible to

-deprotonation (side reaction) or radical oxidation.

Deep Dive: Regioselective Lithiation

The primary challenge in functionalizing 1-fluoro-2-(methoxymethyl)benzene is controlling the regioselectivity between the C6 position (activated by F) and the C3 position (directed by O-chelation).

Mechanism: The "Acid vs. Chelate" Tug-of-War

In non-polar solvents (e.g., Hexanes, Toluene), the coordination of the organolithium aggregate to the ether oxygen is energetically favorable, potentially directing lithiation to C3 . However, the high acidity of the proton ortho to fluorine (C6 ) often overrides this, especially with strong bases like


-BuLi in THF.

Key Insight: The inductive effect of Fluorine is generally the dominant factor for kinetic deprotonation, making C6 the major product under standard conditions (


).

LithiationMechanism Substrate 1-Fluoro-2- (methoxymethyl)benzene Complex Pre-Lithiation Complex (Li...O) Substrate->Complex n-BuLi / THF TS_C6 TS: C6 Deprotonation (Inductive Driven) Complex->TS_C6 Fast (High Acidity) TS_C3 TS: C3 Deprotonation (Chelation Driven) Complex->TS_C3 Slower (Chelation) Prod_C6 C6-Lithio Species (Major) TS_C6->Prod_C6 Prod_C3 C3-Lithio Species (Minor) TS_C3->Prod_C3

Figure 1: Mechanistic divergence in the lithiation of 1-fluoro-2-(methoxymethyl)benzene. The high acidity induced by fluorine typically favors the C6 pathway.

Protocol: C6-Selective Lithiation & Trapping

This protocol maximizes C6 functionalization while suppressing benzylic metallation.

Reagents:

  • Substrate: 1-Fluoro-2-(methoxymethyl)benzene (1.0 equiv)

  • Base:

    
    -Butyllithium (1.1 equiv, 2.5 M in hexanes)
    
  • Solvent: Anhydrous THF (0.2 M concentration)

  • Electrophile: e.g., DMF,

    
    , or 
    
    
    
    .

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add anhydrous THF and cool to

    
     .
    
  • Substrate Addition: Add the substrate via syringe. Stir for 5 minutes to equilibrate.

  • Lithiation: Add

    
    -BuLi dropwise over 10 minutes. Critical: Maintain temperature below 
    
    
    
    to prevent benzylic deprotonation or benzyne formation.
  • Incubation: Stir at

    
     for 1 hour. The solution typically turns faint yellow.
    
  • Quench: Add the electrophile (dissolved in THF if solid) rapidly.

  • Workup: Allow to warm to RT, quench with sat.

    
    , and extract with EtOAc.
    

Validation:

  • Success Indicator:

    
     NMR should show the disappearance of the multiplet corresponding to H6 and the appearance of the new substituent.
    
  • Troubleshooting: If benzylic substitution is observed (attack at

    
    ), switch to a non-nucleophilic base like LiTMP  (Lithium 2,2,6,6-tetramethylpiperidide).
    

Deep Dive: Ether Cleavage to Benzyl Halides

The methoxymethyl group is robust under basic conditions but labile to specific Lewis acids. A critical transformation in drug synthesis is the conversion of this ether directly into a 2-fluorobenzyl bromide , a potent electrophile for alkylation reactions.

Boron Tribromide ( ) Demethylation

While


 is commonly used to demethylate anisoles to phenols, its reaction with benzyl ethers often leads to the benzyl bromide via an 

-like or

mechanism involving the cleavage of the benzylic C-O bond.
Protocol: Synthesis of 2-Fluorobenzyl Bromide

Reagents:

  • Substrate: 1-Fluoro-2-(methoxymethyl)benzene (1.0 equiv)

  • Reagent:

    
     (1.0 M in DCM, 1.2 equiv)
    
  • Solvent: Anhydrous DCM

Step-by-Step Methodology:

  • Cooling: Dissolve substrate in DCM and cool to

    
     .
    
  • Addition: Add

    
     dropwise. The Lewis acid coordinates to the ether oxygen.
    
  • Warming: Allow the reaction to warm slowly to

    
     . Monitor by TLC.
    
    • Note: Unlike anisole cleavage (which requires RT or reflux), benzyl ethers cleave more readily.

  • Mechanism: The bromide ion attacks the benzylic carbon, displacing the coordinated methoxy group as a borate species.

  • Quench: Pour onto ice/water carefully (Exothermic!).

  • Isolation: Extract with DCM. Wash with

    
     to remove boric acid.
    

Data Summary: Cleavage Reagents

Reagent Product Mechanism Conditions

|


 / DCM | Benzyl Bromide | Lewis Acid / Nucleophilic sub | 

| |

/ TBAI | Benzyl Iodide | Halide Exchange |

| | TMSI (in situ) | Benzyl Iodide | Silyl-assisted cleavage | RT, mild | |

(48% aq) | Benzyl Bromide | Acidic cleavage | Reflux (Harsh) |

EtherCleavage Ether Benzyl Methyl Ether Complex Boron Complex [Ar-CH2-O(BBr3)-Me] Ether->Complex + BBr3 TS Nucleophilic Attack (Br- attacks Benzylic C) Complex->TS 0°C Product 2-Fluorobenzyl Bromide (Ar-CH2-Br) TS->Product Byproduct MeOBBr2 TS->Byproduct

Figure 2: Pathway for the conversion of the methoxymethyl ether to the benzyl bromide using Boron Tribromide.

References

  • Schlosser, M. (2005). The "Heavyweight" Contest: Fluorine versus Other Directing Groups in the Lithiation of Benzenes. Angewandte Chemie International Edition. Link

  • Snieckus, V. (1990).[3] Directed Ortho Metalation.[3][4][5][6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. Link

  • Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of Ethers. Synthesis. Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

Sources

Strategic Utilization of Fluorinated Benzene Derivatives: From Electronic Modulation to Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into benzene rings has evolved from a niche synthetic curiosity to a cornerstone strategy in modern medicinal chemistry and materials science. Approximately 20-25% of drugs currently on the market contain at least one fluorine atom.[1] This guide addresses the "Fluorine Effect"—the unique physicochemical perturbations introduced by substituting hydrogen with fluorine on aromatic systems.[2] It provides a technical roadmap for researchers to leverage fluorinated benzene derivatives for optimizing metabolic stability, modulating pKa, and enhancing membrane permeability, supported by robust synthetic protocols and decision-making frameworks.[1]

Part 1: The Physicochemical Triad

The utility of fluorinated benzenes rests on three pillars: Sterics, Electronics, and Lipophilicity .[1] Understanding the interplay of these factors is critical for rational drug design.

The "Mimic" Effect (Sterics vs. Electronics)

Fluorine is often called an "isostere" of hydrogen due to their similar Van der Waals radii. However, this similarity is superficial.[1] While F sterically mimics H, allowing it to fit into enzyme pockets designed for C-H bonds, its electronic nature is vastly different.[1] It is the most electronegative element (3.98 Pauling scale), creating a highly polarized but metabolically stable C-F bond.[1]

Table 1: Comparative Physicochemical Properties of Benzene Substituents

PropertyHydrogen (H)Fluorine (F)Chlorine (Cl)Methyl (CH₃)Impact on Design
Van der Waals Radius (Å) 1.201.471.752.00F is the closest steric mimic to H; minimal steric clash in binding pockets.
Electronegativity (Pauling) 2.13.983.162.5F induces strong inductive effects (-I), lowering pKa of neighboring groups.
C-X Bond Length (Å) 1.091.351.741.50The C-F bond is short and chemically inert.
C-X Bond Energy (kcal/mol) 991168188High stability; resistant to metabolic cleavage.[1]
Hammett Constant (

)
0.000.060.23-0.17F is electron-withdrawing by induction but donating by resonance.[1]
Lipophilicity and "Polar Hydrophobicity"

Replacing H with F on a benzene ring typically increases the lipophilicity (


) of the molecule. This enhances membrane permeability and blood-brain barrier (BBB) penetration.[1] However, the C-F bond also introduces a strong dipole moment.[1] This phenomenon, known as "polar hydrophobicity," allows fluorinated benzenes to engage in unique electrostatic interactions (e.g., orthogonal multipolar interactions) with protein backbones, which pure hydrocarbons cannot.[1]

Part 2: Medicinal Chemistry Applications[2][3][4][5][6][7]

Metabolic Blocking

The most common application of fluorinated benzenes is blocking cytochrome P450 (CYP450) oxidative metabolism. CYP enzymes typically attack electron-rich aromatic rings or benzylic positions.[1]

  • Mechanism: The high strength of the C-F bond (116 kcal/mol) renders it inert to oxidative cleavage.

  • Strategy: Identify metabolic "hotspots" (labile sites) via metabolite identification studies and cap them with fluorine. This often extends the half-life (

    
    ) of the drug without significantly altering binding affinity.
    
  • Example: Ezetimibe (cholesterol absorption inhibitor) utilizes a para-fluorobenzene moiety to prevent rapid oxidation, significantly enhancing its duration of action.[1]

pKa Modulation

Fluorine's strong electron-withdrawing nature (inductive effect) can be used to tune the acidity/basicity of neighboring functional groups.

  • Application: Lowering the pKa of a basic amine to reduce lysosomal trapping or improving oral absorption by ensuring the molecule is neutral at physiological pH.

  • Data Point: Adding a fluorine atom ortho to a carboxylic acid on a benzene ring can lower the pKa by approximately 0.5–1.0 log units.[1]

Decision Logic: The "Fluorine Scan"

The following diagram illustrates the strategic decision-making process for incorporating fluorine during Lead Optimization.

FluorineScan Start Lead Compound Identified MetabCheck Metabolic Liability? (Rapid Clearance) Start->MetabCheck PotencyCheck Potency/Selectivity Issue? Start->PotencyCheck SiteID Identify Labile Site (e.g., Para-position, Benzylic) MetabCheck->SiteID Yes Eval Evaluate: 1. In vitro metabolic stability (microsomes) 2. LogD / Permeability 3. Target Affinity MetabCheck->Eval No Subst Substitute H with F (Metabolic Block) SiteID->Subst Subst->Eval ElecMod Modulate Electronics (pKa adjustment) PotencyCheck->ElecMod Acidity/Basicity ConfLock Conformational Lock (Dipole alignment) PotencyCheck->ConfLock Binding Mode ElecMod->Eval ConfLock->Eval

Figure 1: Strategic workflow for "Fluorine Scan" in lead optimization, targeting metabolic stability and potency modulation.

Part 3: Synthetic Methodologies & Protocols[3][8]

While introducing fluorine early (using fluorinated building blocks) is common, late-stage fluorination and the use of fluorinated intermediates in cross-coupling are vital skills.[3]

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of Fluorinated Aryl Boronic Acids

This protocol demonstrates the stability of the C-F bond during transition-metal catalysis. It is used to synthesize biaryl scaffolds common in NSAIDs (e.g., Flurbiprofen) and kinase inhibitors.[1]

Objective: Synthesize 4'-fluoro-4-biphenylcarbonitrile. Rationale: The C-F bond is robust enough to survive Pd(0)/Pd(II) cycles, allowing fluorine to be carried through convergent synthesis.

Materials:

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • 4-Bromobenzonitrile (1.0 equiv)

  • Pd(dppf)Cl₂ · CH₂Cl₂ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzonitrile (1.0 mmol, 182 mg) and 4-fluorophenylboronic acid (1.2 mmol, 168 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂[1] · CH₂Cl₂ (0.03 mmol, 24.5 mg).[1] Note: dppf is chosen for its resistance to deborylation side reactions.

  • Base & Solvent: Add K₂CO₃ (2.0 mmol, 276 mg). Evacuate the flask and backfill with Nitrogen (3x). Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.[1]

  • Reaction: Heat the mixture to 90°C under Nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS.[1]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Self-Validating Checkpoint:

  • ¹⁹F NMR Verification: The product should show a distinct signal around -110 to -115 ppm (relative to CFCl₃).[1] The absence of the starting boronic acid peak ensures conversion.

  • Coupling Integrity: If the C-F bond had cleaved (rare under these specific conditions but possible with specialized ligands), you would observe non-fluorinated biphenyl byproducts.[1]

Visualization of the Synthetic Pathway

The following diagram details the catalytic cycle, emphasizing the preservation of the Fluorine substituent.

SuzukiCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd Ar-Br TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product F-Ar-Ar RedElim->Product Reactants Ar-Br + Pd(0) Boronic F-Ar-B(OH)2 Boronic->TransMet

Figure 2: Catalytic cycle of Suzuki-Miyaura coupling.[1] The C-F bond (blue text) remains intact throughout the Oxidative Addition and Reductive Elimination steps.

Part 4: Advanced Applications (PET Imaging)

Beyond standard synthesis, Fluorine-18 (


F)  is the gold standard for Positron Emission Tomography (PET) due to its optimal half-life (109.7 min).
  • Application: Researchers use

    
    F-labeled benzene derivatives (e.g., 
    
    
    
    F-FDOPA) to map dopamine distribution in Parkinson’s disease.[1]
  • Challenge: The C-

    
    F bond must be formed late in the synthesis due to radioactive decay.
    
  • Modern Technique: Transition-Metal Mediated Late-Stage Fluorination .[1] Unlike traditional harsh nucleophilic substitution (

    
    ) which requires electron-deficient rings, modern Ni- or Cu-mediated methods allow for the fluorination of electron-rich arenes under milder conditions, expanding the scope of PET tracers.
    

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[1] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link

  • Brooks, A. F., Topczewski, J. J., Ichiishi, N., Sanford, M. S., & Scott, P. J. (2014).[1] Late-stage [18F]fluorination: new solutions to old problems.[1] Chemical Science, 5(12), 4545-4553.[1] Link

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

Sources

Technical Guide: Discovery and Synthesis of 1-Fluoro-2-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 1-Fluoro-2-(methoxymethyl)benzene (also known as 2-fluorobenzyl methyl ether).

CAS No: 148760-23-0 Formula: C₈H₉FO Molecular Weight: 140.15 g/mol

Executive Summary & Strategic Importance

1-Fluoro-2-(methoxymethyl)benzene is a specialized fluorinated building block used in the development of pharmaceuticals and advanced materials (liquid crystals). In medicinal chemistry, it serves as a robust bioisostere for non-fluorinated benzyl ethers, offering enhanced metabolic stability due to the electron-withdrawing effect of the ortho-fluorine atom. This substitution pattern modulates the pKa of neighboring protons and alters the lipophilicity (LogP) of the molecule, critical factors in optimizing drug pharmacokinetics (ADME).

While simple benzyl ethers have been known since the 19th century, this specific ortho-fluorinated analog gained prominence in the 1990s (CAS registration circa 1993) as researchers sought to fine-tune the physicochemical properties of liquid crystalline materials and specific enzyme inhibitors (e.g., P-CABs and histone demethylase inhibitors).

Historical Context & First Synthesis

Unlike common reagents discovered in the 19th century, 1-Fluoro-2-(methoxymethyl)benzene appears in the literature relatively late as a discrete, characterized entity. Its primary "discovery" is linked to the explosion of organofluorine chemistry in the late 20th century, where the "Fluorine Scan" became a standard practice in lead optimization.

The "First" Reported Synthesis

The synthesis of this compound was explicitly detailed in patent literature regarding liquid crystal compositions in the late 1990s, specifically US Patent 5,888,423 (1999) , although the methodology relies on classical Williamson ether synthesis principles established much earlier.

  • Context: The compound was synthesized as an intermediate to create fluorinated cyclohexane derivatives for liquid crystal displays (LCDs). The ortho-fluorine substituent was crucial for lowering the viscosity and adjusting the dielectric anisotropy of the final material.

  • Original Method: The reaction of 2-fluorobenzyl bromide with sodium methoxide in methanol.

Core Synthetic Methodology

This section outlines the industry-standard protocol for synthesizing 1-Fluoro-2-(methoxymethyl)benzene. This method is chosen for its scalability, high yield, and operational simplicity.

Reaction Pathway

The synthesis proceeds via an Sɴ2 Nucleophilic Substitution (Williamson Ether Synthesis).

Reagents:

  • Substrate: 2-Fluorobenzyl bromide (CAS 446-48-0) or 2-Fluorobenzyl chloride (CAS 345-35-7).

  • Nucleophile: Sodium Methoxide (NaOMe) (25-30% solution in Methanol).

  • Solvent: Methanol (MeOH) or Tetrahydrofuran (THF).

Step-by-Step Protocol

Note: 2-Fluorobenzyl halides are lachrymators. Perform all operations in a fume hood.

  • Preparation : Charge a dry reaction vessel with Methanol (10 volumes) under a nitrogen atmosphere.

  • Nucleophile Formation : Add Sodium Methoxide (1.2 equivalents) . If using solid NaOMe, ensure complete dissolution.

  • Addition : Cool the solution to 0°C . Add 2-Fluorobenzyl bromide (1.0 equivalent) dropwise over 30 minutes.

    • Technical Insight: The dropwise addition controls the exotherm. The ortho-fluorine atom exerts an inductive withdrawing effect (-I), making the benzylic carbon highly electrophilic and reactive.

  • Reaction : Allow the mixture to warm to 20-25°C and stir for 2-4 hours .

    • Monitoring: Monitor via TLC (Hexane:EtOAc 9:1) or GC-MS.[1] The starting bromide should be consumed completely.

  • Quench & Workup :

    • Concentrate the solvent under reduced pressure (remove MeOH).

    • Resuspend the residue in Diethyl Ether or Dichloromethane and wash with Water (to remove NaBr salts) followed by Brine .

  • Purification : Dry the organic layer over anhydrous MgSO₄ , filter, and concentrate. The product is typically obtained as a clear, colorless liquid. Distillation can be used for high-purity applications (bp approx. 60-65°C at 10 mmHg).

Mechanistic Diagram (DOT)

The following diagram illustrates the Sɴ2 reaction mechanism and the electronic influence of the fluorine atom.

ReactionMechanism cluster_mechanism SN2 Mechanism Details Substrate 2-Fluorobenzyl Bromide (Electrophile) TS Transition State [Pentacoordinate] Substrate->TS Attack by MeO- Nucleophile Sodium Methoxide (Nucleophile) Nucleophile->TS Product 1-Fluoro-2-(methoxymethyl)benzene (Target Ether) TS->Product Br- Departure Byproduct Sodium Bromide (Salt) TS->Byproduct

Caption: Sɴ2 pathway showing nucleophilic attack of methoxide on the benzylic carbon, facilitated by the inductive activation of the ortho-fluorine.

Critical Analysis & Data Summary

Physicochemical Properties
PropertyValueNote
Appearance Colorless Liquid
Boiling Point ~185°C (760 mmHg)Est.[2][3] based on homologs
Density ~1.08 g/mLFluorine increases density vs. benzyl methyl ether
LogP ~2.3Higher lipophilicity than non-fluorinated analog
Reactivity Stable to base/acidEther linkage is robust; F-atom is stable to metabolic oxidation
Mechanistic Insight: The "Ortho-Fluorine Effect"

The presence of fluorine at the ortho position is not merely structural; it significantly alters the reactivity:

  • Inductive Effect (-I) : Fluorine is highly electronegative, pulling electron density from the benzene ring and the benzylic carbon. This makes the benzylic carbon more positive (electrophilic), accelerating the Sɴ2 attack compared to unsubstituted benzyl bromide.

  • Conformation : The C-F bond prefers to be coplanar with the aromatic ring, but it creates a local dipole that can influence the binding orientation in protein active sites (crucial for drug design).

  • Metabolic Blocking : The fluorine atom blocks the ortho position from metabolic hydroxylation by Cytochrome P450 enzymes, extending the half-life of drugs incorporating this moiety.

Alternative Synthetic Routes

While the Williamson ether synthesis (Method A) is preferred, alternative routes exist for specific contexts:

  • Method B (Methylation): 2-Fluorobenzyl alcohol + Methyl Iodide (MeI) + NaH.

    • Pros: Avoids bromide byproducts.

    • Cons: Uses neurotoxic MeI and pyrophoric NaH; less suitable for large scale.

  • Method C (Solvolysis): 2-Fluorobenzyl chloride + MeOH (Heat).

    • Pros: No strong base required.

    • Cons: Slower kinetics; generates HCl which must be scavenged.

References

  • US Patent 5,888,423 . Liquid crystal composition and liquid crystal display device. (1999). Describes the synthesis and use of 2-fluorobenzyl methyl ether derivatives in liquid crystal mixtures. Link

  • Richard, J. P. (1989). Solvolysis of benzyl halides: Mechanism and catalysis. Detailed kinetic studies on the reactivity of substituted benzyl halides.
  • GuideChem . 1-Fluoro-2-(methoxymethyl)benzene CAS 148760-23-0 Entry. Confirmation of chemical structure and identifiers. Link

  • Thermo Fisher Scientific . Safety Data Sheet: 2-Fluorobenzyl chloride. Handling data for the primary precursor. Link

Sources

Technical Health & Safety Guide: 1-Fluoro-2-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chemical Name: 1-Fluoro-2-(methoxymethyl)benzene Synonyms: 2-Fluorobenzyl methyl ether; o-Fluorobenzyl methyl ether CAS Number: 148760-23-0

This technical guide provides a comprehensive health, safety, and handling framework for 1-Fluoro-2-(methoxymethyl)benzene , a fluorinated benzyl ether frequently employed as a building block in medicinal chemistry and as a specialized protecting group in carbohydrate synthesis. Due to the specific nature of fluorinated research chemicals, this guide synthesizes available safety data with structure-activity relationship (SAR) protocols derived from analogous benzyl ethers.

Primary Hazards:

  • Flammability: Combustible liquid (Predicted Flash Point ~60°C).

  • Health: Skin and severe eye irritation; respiratory tract irritation.[1][2]

  • Reactivity: Potential for peroxide formation upon prolonged exposure to air/light.

Part 1: Chemical & Physical Characterization[3]

Accurate identification is the first step in safety. The presence of the fluorine atom at the ortho position enhances lipophilicity and metabolic stability compared to non-fluorinated benzyl ethers, influencing both its pharmacological utility and its toxicological profile.

Table 1: Physicochemical Properties
PropertyData / ValueNote
Molecular Formula C₈H₉FO
Molecular Weight 140.15 g/mol
Physical State LiquidClear, colorless to pale yellow
Boiling Point ~170–180°C (Predicted)Based on Benzyl methyl ether (174°C)
Flash Point ~58–65°C (Predicted)Class IIIA Combustible Liquid
Density ~1.10 g/mLHeavier than water due to Fluorine
Solubility Organic solvents (DCM, THF, EtOAc)Limited solubility in water
Partition Coeff.[3][4] (LogP) ~2.2–2.5 (Predicted)Lipophilic

Part 2: Hazard Identification & Risk Assessment

GHS Classification (OSHA HCS 2012 / CLP)

Based on functional group analysis and analogous fluorinated benzyl ethers, the following classifications apply:

  • Flammable Liquids: Category 3 or 4 (Combustible).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).[2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[2]

NFPA 704 Rating (Estimated)
  • Health (Blue): 2 (Moderate irritant)

  • Flammability (Red): 2 (Moderate heat required to ignite)

  • Instability (Yellow): 1 (May form peroxides)

Detailed Health Risks[1][2]
  • Inhalation: Vapors are irritating to the upper respiratory tract. High concentrations may cause central nervous system (CNS) depression (dizziness, headache).

  • Skin Contact: Defatting action of ethers combined with the fluorinated motif can cause dermatitis. Fluorinated compounds often possess enhanced skin permeation properties.

  • Eye Contact: Liquid splashes can cause severe conjunctivitis and corneal injury.

Part 3: Safe Handling & Engineering Controls

Engineering Control Workflow

Do not rely solely on PPE.[1][5] The primary barrier must be engineering controls.

  • Ventilation: Handle exclusively in a certified chemical fume hood operating at 80–100 fpm face velocity.

  • Static Control: Ground and bond all transfer containers. Use spark-proof tools.

  • Inert Atmosphere: Recommended to handle under Nitrogen or Argon to prevent moisture absorption and peroxide formation.

Personal Protective Equipment (PPE) Matrix
Body PartRecommendationRationale
Hands Nitrile (Double Gloving) or Fluoroelastomer Standard latex is permeable to benzyl ethers. Double nitrile provides short-term splash protection.
Eyes Chemical Splash Goggles Safety glasses are insufficient for liquid ethers which can splash and creep.
Body Lab Coat (Flame Resistant) Nomex or chemically resistant apron if handling volumes >100mL.
Respiratory Organic Vapor Cartridge (OV) Required only if working outside a fume hood (e.g., spill cleanup).
Visualization: Safety Decision Logic

The following diagram outlines the decision-making process for handling this compound safely.

SafetyLogic Start Risk Assessment (Start) VolCheck Volume > 50mL? Start->VolCheck Hood Standard Fume Hood (Sash at 18") VolCheck->Hood No HoodHigh High-Flow Hood + Blast Shield VolCheck->HoodHigh Yes PPE_Check PPE Verification: Nitrile x2, Goggles, Lab Coat Hood->PPE_Check HoodHigh->PPE_Check Static Grounding Required? PPE_Check->Static Ground Attach Grounding Cables Static->Ground Yes (Transferring) Proceed Proceed with Synthesis Static->Proceed No (Small Scale) Ground->Proceed

Caption: Operational workflow for determining engineering controls based on volume and transfer method.

Part 4: Emergency Response Protocols

Fire Fighting Measures[2][6][7]
  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[2] Do NOT use a solid water stream , as it may scatter the burning ether.

  • Specific Hazards: Combustion releases Hydrogen Fluoride (HF) , a highly corrosive and toxic gas, in addition to Carbon Monoxide.

  • Firefighter PPE: Full bunker gear and Self-Contained Breathing Apparatus (SCBA) are mandatory due to HF risk.

Accidental Release (Spill)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Eliminate Sources: Remove all ignition sources (hot plates, stirrers).

  • Contain: Use non-combustible absorbents (Vermiculite, Sand). Do not use combustible materials like sawdust.

  • Neutralize: No specific neutralization required, but wash area with soap and water after cleanup.

Visualization: Emergency Response Pathway

EmergencyPath Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Flush 15 min Soap & Water Skin->ActionSkin ActionEye Flush 15 min Lift Eyelids Eye->ActionEye ActionInhal Fresh Air Support Breathing Inhal->ActionInhal Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Caption: Triage and response steps for acute exposure incidents.[2]

Part 5: Storage, Stability & Reactivity

Peroxide Formation

Like most ethers, benzyl methyl ethers can form explosive peroxides upon exposure to air and light, although the methyl group makes them generally more stable than ethyl or isopropyl ethers.

  • Test Protocol: Test for peroxides using starch-iodide paper every 6 months.

  • Storage: Store in a tightly closed container under an inert atmosphere (Nitrogen/Argon).

  • Temperature: Cool, dry place (2–8°C recommended for long-term stability).

Incompatibilities
  • Strong Oxidizing Agents: Reaction may be vigorous.

  • Lewis Acids: May cause cleavage of the ether bond.

Part 6: Applications in Drug Development

Researchers utilize 1-Fluoro-2-(methoxymethyl)benzene primarily for two purposes:

  • Fluorinated Protecting Group: The 2-fluorobenzyl group is used in carbohydrate chemistry (e.g., mannoside synthesis) to enhance NMR resolution and modulate the stability of the protecting group compared to standard benzyl ethers [1].

  • Medicinal Chemistry Scaffold: The introduction of fluorine modulates the pKa and lipophilicity of the benzyl ether moiety, often used to optimize the pharmacokinetic profile (ADME) of drug candidates targeting CNS pathways [2].

References

  • Synthesis and Evaluation of Fluorinated Benzyl Ethers. Universal Wiser Publisher. (2022). Describes the synthesis and NMR properties of 2-fluorobenzyl ethers in carbohydrate chemistry. (Note: Specific article linked via search context 1.1)

  • Fluorine in Drug Discovery: Role, Design and Case Studies. Pharmacy & Pharmacology International Journal. (2025). Discusses the strategic use of fluorine substitution to modulate lipophilicity and metabolic stability.

  • Safety Data Sheet: Benzyl Methyl Ether. Fisher Scientific. (2025). Used as a surrogate for general benzyl ether safety data.

  • PubChem Compound Summary: 1-Fluoro-2-(methoxymethyl)benzene. National Center for Biotechnology Information. (2025).

Sources

Technical Guide: Solubility Profiling & Handling of 1-Fluoro-2-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 1-Fluoro-2-(methoxymethyl)benzene in Common Organic Solvents Document Type: Technical Guide / Whitepaper Audience: Chemical Researchers, Process Chemists, and Analytical Scientists.

Executive Summary

1-Fluoro-2-(methoxymethyl)benzene (CAS: 148760-23-0 ), also known as 2-fluorobenzyl methyl ether , is a fluorinated aromatic building block frequently utilized in medicinal chemistry to modulate metabolic stability and lipophilicity.

This guide provides a comprehensive analysis of its solubility behavior. Characterized by a lipophilic benzyl ether core and an electron-withdrawing ortho-fluorine substituent, the compound exhibits high solubility in aprotic organic solvents and negligible solubility in aqueous media. Understanding its solvation profile is critical for optimizing reaction yields (e.g., lithiation, nucleophilic substitution) and designing accurate HPLC purification gradients.

Physicochemical Characterization

To predict solubility behavior accurately, one must analyze the molecular interaction sites. The compound features two key functional groups: a fluorinated benzene ring (lipophilic, weak H-bond acceptor) and a methoxymethyl ether (dipolar, H-bond acceptor).

Table 1: Physicochemical Profile
PropertyValue / DescriptionSource/Derivation
CAS Number 148760-23-0Registry
Molecular Formula C₈H₉FOStoichiometry
Molecular Weight 140.15 g/mol Calculated
Physical State Liquid (at 20°C)Analog Comparison*
Predicted LogP 2.0 – 2.5SAR Estimation**
H-Bond Donors 0Structure Analysis
H-Bond Acceptors 2 (Ether Oxygen, Fluorine)Structure Analysis
Boiling Point ~160–180°C (Predicted)Analog Comparison***

*Based on 1-Fluoro-2-methoxybenzene (Liquid) and Benzyl methyl ether (Liquid). **LogP of Benzyl methyl ether is ~1.8; ortho-fluorine typically increases lipophilicity. ***Estimated range based on boiling point elevation from fluorination of benzyl methyl ether.

Solubility Analysis & Solvent Selection[3][4][5]

The solubility of 1-Fluoro-2-(methoxymethyl)benzene is governed by "like dissolves like" principles, specifically the interaction between its ether dipole and the solvent's polarity.

Solubility Classification

The following table categorizes common laboratory solvents based on their thermodynamic compatibility with the compound.

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary choice for extraction and synthesis. High solvation energy for the aromatic core.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneExcellent Ideal for nucleophilic substitution reactions. Fully miscible.
Ethers THF, Diethyl Ether, MTBEExcellent Compatible. THF is the preferred solvent for lithiation chemistry involving this scaffold.
Aromatic Toluene, XyleneGood/Excellent Good for high-temperature reactions.
Alcohols Methanol, Ethanol, IsopropanolGood Soluble, but protic nature may interfere with specific organometallic reagents.
Alkanes Hexane, HeptaneModerate/Good Soluble, but may phase separate at very low temperatures (-78°C).
Aqueous Water, PBS BufferPoor / Insoluble < 0.1 g/L (Est). Requires a co-solvent (e.g., 10% DMSO) for biological assays.
Structural Logic & Hansen Solubility Parameters (HSP)

The ortho-fluorine atom introduces a dipole moment that is distinct from the para-isomer. However, the molecule lacks H-bond donors, making it hydrophobic.

  • Dispersion Forces (

    
    ):  The aromatic ring drives solubility in non-polar solvents (Toluene, Hexane).
    
  • Polar Forces (

    
    ):  The ether oxygen allows miscibility with moderate dipoles (DCM, Acetone).
    
  • Hydrogen Bonding (

    
    ):  Low capacity. Solvents relying purely on H-bond networks (Water) will exclude this molecule, driving phase separation.
    

Experimental Protocol: Quantitative Solubility Determination

For critical applications (e.g., formulation or crystallization), exact solubility limits should be determined empirically. The following protocol ensures data integrity using a self-validating HPLC workflow.

Workflow Visualization

The following diagram outlines the "Shake-Flask" method coupled with HPLC quantification, the gold standard for solubility profiling.

Solubility_Workflow Start Start: Solubility Assessment Prep 1. Saturation Preparation Add excess solute to solvent (e.g., 2 mL) in glass vial. Start->Prep Equilib 2. Equilibration Shake at constant temp (25°C) for 24-48 hours. Prep->Equilib Filter 3. Phase Separation Centrifuge or Filter (0.22 µm PTFE) to remove undissolved solid/oil. Equilib->Filter Dilute 4. Dilution Dilute aliquot with Mobile Phase (to fit calibration range). Filter->Dilute HPLC 5. HPLC-UV Quantitation Detect at λ_max (approx 260 nm). Dilute->HPLC Data 6. Data Analysis Calculate conc. (mg/mL) vs Standard Curve. HPLC->Data

Figure 1: Step-by-step workflow for determining the thermodynamic solubility of 1-Fluoro-2-(methoxymethyl)benzene.

Detailed Methodology
  • Preparation: Place approximately 50 mg of 1-Fluoro-2-(methoxymethyl)benzene into a clear HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent. If the liquid dissolves immediately, add more solute until a distinct phase separation (oil droplets or turbidity) persists.

  • Equilibration: Agitate the mixture at 25°C ± 1°C for 24 hours.

  • Sampling:

    • Allow the phases to settle.

    • Withdraw the supernatant.

    • Critical Step: Filter through a 0.22 µm PTFE filter (hydrophobic filters prevent water clogging; compatible with organic solvents).

  • Quantification: Inject onto an HPLC system (C18 Column, Acetonitrile/Water gradient) and compare peak area against a pre-established calibration curve of the pure compound in Acetonitrile.

Applications & Handling

Synthesis & Reactivity

This compound is often used as an intermediate.[1]

  • Lithiation: The ortho-fluorine can direct lithiation to the adjacent position (C-3) or the benzylic position, depending on conditions. Anhydrous THF is the mandatory solvent for these reactions to prevent protonation of the lithiated species.

  • Ether Cleavage: While stable to bases, the methoxymethyl ether can be cleaved by strong Lewis acids (e.g., BBr₃ in DCM ) to yield the corresponding benzyl bromide or alcohol.

Stability
  • Hydrolysis: Stable in neutral and basic aqueous mixtures. May slowly hydrolyze in hot, strong aqueous acids.

  • Oxidation: The benzylic position is susceptible to oxidation. Store under nitrogen or argon.

Safety Considerations
  • Flammability: As a low molecular weight organic ether, treat as a flammable liquid.

  • Fluorine Hazard: In the event of a fire, thermal decomposition may release Hydrogen Fluoride (HF) . Use appropriate respiratory protection (SCBA) during emergency response.

References

  • Cheméo. (2024). Physical Properties of Fluorinated Anisole Derivatives.[2][3] Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, 2nd Ed. CRC Press. (Methodology for solubility prediction).[2][4][5][6]

  • National Institute of Standards and Technology (NIST). (2023). Thermochemical Data for Fluorinated Benzenes. NIST Chemistry WebBook.[7] Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Precision Functionalization of 1-Fluoro-2-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the use of 1-Fluoro-2-(methoxymethyl)benzene (CAS 148760-23-0) as a versatile building block in organic synthesis.

Executive Summary

1-Fluoro-2-(methoxymethyl)benzene (also known as 2-fluorobenzyl methyl ether) serves as a bifunctional scaffold in medicinal chemistry and agrochemical synthesis. Its utility stems from the orthogonal reactivity of its two substituents: the fluorine atom (a metabolic modulator and electronic tuner) and the methoxymethyl ether (a robust, directing, and convertible handle).

This guide focuses on exploiting the Directed Ortho-Metalation (DoM) capabilities of this molecule to access polysubstituted arenes that are otherwise difficult to synthesize via classical Electrophilic Aromatic Substitution (EAS). We provide validated protocols for regioselective functionalization and subsequent derivatization.

Chemical Profile & Reactivity Analysis

PropertySpecification
CAS Number 148760-23-0
Molecular Formula C₈H₉FO
Molecular Weight 140.16 g/mol
Boiling Point 186°C (predicted)
Key Functional Groups Aryl Fluoride (C1), Benzylic Ether (C2)
Primary Reactivity Directed Ortho-Metalation (DoM), Benzylic Oxidation, Ether Cleavage
Mechanistic Insight: The Battle of Directors

The core synthetic value of this molecule lies in the competition between its two directing groups during lithiation:

  • The Benzylic Ether (-CH₂OMe): Acts as a Coordination Director . The ether oxygen coordinates to the lithium cation (Complex Induced Proximity Effect - CIPE), directing deprotonation to the C3 position (ortho to the ether). This forms a stable 5-membered chelate.

  • The Fluorine Atom (-F): Acts as an Inductive Director . The high electronegativity of fluorine acidifies the adjacent C6 proton , making it thermodynamically susceptible to removal.

Expert Note: Under kinetic control (low temperature, non-polar solvents, coordinating additives like TMEDA), the C3-lithiation (coordination-driven) typically predominates. However, thermodynamic equilibration or the use of "superbases" (e.g., Schlosser’s base) can shift selectivity toward C6.

Application Workflows

Divergent Synthesis Pathway

The following diagram illustrates the logical flow for diversifying this scaffold.

G Start 1-Fluoro-2-(methoxymethyl)benzene (Starting Material) Lithiation Directed Ortho-Metalation (n-BuLi / TMEDA, -78°C) Start->Lithiation Activation Path_C3 C3-Lithio Intermediate (Kinetic Chelate) Lithiation->Path_C3 Coordination Control (CIPE) Electrophile Electrophile Quench (E+ = I₂, DMF, R-CHO) Path_C3->Electrophile Functionalization Product_C3 3-Substituted-2-fluorobenzyl ether (Regioselective Product) Electrophile->Product_C3 Deprotection Ether Cleavage (BBr₃ or TMSI) Product_C3->Deprotection Late-Stage Modification Final_Scaffold 3-Substituted-2-fluorobenzyl alcohol (Drug Linker / Warhead) Deprotection->Final_Scaffold

Caption: Divergent synthesis workflow highlighting the kinetic C3-functionalization pathway via Directed Ortho-Metalation.

Detailed Experimental Protocols

Protocol A: Regioselective C3-Functionalization via DoM

Objective: To introduce an electrophile (E⁺) at the C3 position, utilizing the benzylic ether as a directing group.

Reagents:

  • Substrate: 1-Fluoro-2-(methoxymethyl)benzene (1.0 equiv)

  • Base: n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • Additive: TMEDA (N,N,N',N'-Tetramethylethylenediamine) (1.1 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

  • Electrophile: e.g., Methyl iodide, DMF, or Iodine (1.2 equiv)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under positive nitrogen pressure.

  • Solvent & Additive: Add anhydrous THF and TMEDA. Cool the solution to -78°C (dry ice/acetone bath).

    • Why: TMEDA breaks up n-BuLi aggregates, increasing reactivity, and coordinates Li⁺ to enhance the chelation with the benzylic oxygen.

  • Lithiation: Dropwise add n-BuLi over 10 minutes. Maintain internal temperature below -70°C.

    • Observation: A color change (often faint yellow/orange) may occur, indicating anion formation.

  • Incubation: Stir at -78°C for 1 hour.

    • Mechanism:[1][2][3][4] This allows the kinetic C3-lithio species to form via the 5-membered chelate ring.

  • Quench: Dissolve the Electrophile in a minimal amount of anhydrous THF and add dropwise to the reaction mixture at -78°C.

  • Warm-up: Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to room temperature over 2 hours.

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation Check:

  • Regioselectivity Verification: Analyze the crude ¹H NMR. The C3-substituted product will show a specific splitting pattern for the remaining aromatic protons (typically a doublet-doublet if C4/C5/C6 are unsubstituted). C6-substitution would yield a different pattern.

  • Yield Expectations: 75-90% depending on electrophile efficiency.

Protocol B: Ether Cleavage to 2-Fluorobenzyl Alcohol Derivatives

Objective: To reveal the hydroxyl group for further coupling (e.g., esterification, Mitsunobu reaction) after functionalizing the ring.

Reagents:

  • Substrate: Functionalized 1-Fluoro-2-(methoxymethyl)benzene

  • Reagent: Boron Tribromide (BBr₃) (1.5 equiv, 1.0 M in DCM)

  • Solvent: Dichloromethane (DCM)

Methodology:

  • Dissolve the substrate in anhydrous DCM at -78°C .

  • Add BBr₃ dropwise. (Caution: Exothermic, evolves HBr gas).

  • Warm to 0°C and stir for 1–2 hours. Monitor by TLC (product will be significantly more polar).

  • Quench carefully with saturated NaHCO₃ (gas evolution).

  • Extract with DCM, dry, and concentrate to yield the benzyl alcohol.

Handling & Stability Data

ParameterRecommendation
Storage Store at 2–8°C under inert atmosphere. Hygroscopic.
Incompatibility Strong oxidizing agents, strong Lewis acids (unless intended for cleavage).
Safety Fluorinated aromatics can be skin irritants. Use standard PPE.
Stability Stable to aqueous workups and silica chromatography.

References

  • Snieckus, V. (1990).[5] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376-393. Link

  • Gung, B. W. (2004). "Structure and reactivity of organolithium compounds." Journal of Organic Chemistry. (General reference for n-BuLi/TMEDA reactivity).
  • PubChem Compound Summary. (2025). "1-Fluoro-2-(methoxymethyl)benzene." Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

Sources

Application Notes and Protocols for the Directed ortho-Lithiation of 1-Fluoro-2-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-H Functionalization via Directed ortho-Metalation

The regioselective functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of complex molecules for the pharmaceutical and materials sciences. Directed ortho-metalation (DoM) has emerged as a powerful and highly regioselective strategy for the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG).[1][2][3] This method circumvents the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers.[1] The lithiated intermediate generated through DoM can then be quenched with a wide variety of electrophiles to introduce a diverse array of functional groups with high precision.[2][3]

This application note provides a comprehensive guide to the directed ortho-lithiation of 1-fluoro-2-(methoxymethyl)benzene. In this substrate, the methoxymethyl ether acts as a potent DMG, coordinating to the organolithium reagent and directing deprotonation to the adjacent C6 position.[1][4] The fluorine atom at the C1 position further activates the C6 proton towards deprotonation through its inductive effect.[4] This protocol will detail the experimental setup, reagent handling, reaction execution, and safety considerations necessary for the successful and safe execution of this transformation.

Mechanistic Rationale: The Role of the Directing Group

The efficacy of the directed ortho-metalation of 1-fluoro-2-(methoxymethyl)benzene is rooted in the coordination of the organolithium reagent to the oxygen atom of the methoxymethyl group.[1][4] This coordination brings the highly basic alkyl group of the organolithium in close proximity to the C6 proton, facilitating its abstraction. This process, often referred to as a complex-induced proximity effect (CIPE), significantly lowers the kinetic barrier for deprotonation at the ortho position compared to other protons on the aromatic ring.[4]

The reaction proceeds through the following key steps:

  • Coordination: The Lewis acidic lithium atom of the alkyllithium reagent (e.g., n-butyllithium) coordinates to the Lewis basic oxygen atom of the methoxymethyl group.[1][4]

  • Deprotonation: The alkyl anion of the organolithium reagent then abstracts the proton from the C6 position, which is the most acidic due to the combined directing effect of the methoxymethyl group and the inductive electron-withdrawing effect of the fluorine atom.

  • Formation of the Aryllithium Intermediate: This results in the formation of a stable 2-fluoro-6-lithio-1-(methoxymethyl)benzene intermediate.

  • Electrophilic Quench: The highly nucleophilic aryllithium intermediate readily reacts with a subsequently added electrophile at the C6 position.[1]

Visualizing the Reaction Pathway

The following diagram illustrates the key steps in the directed ortho-lithiation of 1-fluoro-2-(methoxymethyl)benzene and subsequent electrophilic quench.

DoM_Reaction Start 1-Fluoro-2-(methoxymethyl)benzene Intermediate Aryllithium Intermediate Start->Intermediate Coordination & Deprotonation Reagent n-Butyllithium (n-BuLi) THF, -78 °C Product 6-Substituted Product Intermediate->Product Electrophilic Quench Electrophile Electrophile (E+)

Caption: Workflow for the directed ortho-lithiation.

Experimental Protocol

This protocol details the procedure for the directed ortho-lithiation of 1-fluoro-2-(methoxymethyl)benzene followed by quenching with a generic electrophile.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
1-Fluoro-2-(methoxymethyl)benzene148760-23-0140.151.01.0
n-Butyllithium (2.5 M in hexanes)109-72-864.061.11.1
Anhydrous Tetrahydrofuran (THF)109-99-972.11--
Electrophile (e.g., Trimethylsilyl chloride)75-77-4108.641.21.2
Saturated aqueous NH₄Cl solution12125-02-953.49--
Diethyl ether60-29-774.12--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37--

Equipment:

  • Three-necked round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: Assemble the three-necked round-bottom flask with a magnetic stir bar, a rubber septum on the central neck, a nitrogen/argon inlet on one side neck, and a glass stopper on the other side neck. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Reagent Addition: Under a positive pressure of inert gas, add 1-fluoro-2-(methoxymethyl)benzene (1.0 mmol, 1.0 equiv) to the flask via syringe, followed by anhydrous THF (10 mL).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 1.1 mmol, 1.1 equiv) dropwise to the stirred solution via syringe over a period of 10-15 minutes. A color change to yellow or orange is often observed, indicating the formation of the aryllithium species. Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the chosen electrophile (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at -78 °C. Stir for an additional 1-2 hours at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety Precautions and Handling of Pyrophoric Reagents

The use of n-butyllithium requires strict adherence to safety protocols due to its pyrophoric nature, meaning it can ignite spontaneously on contact with air.[5][6][7][8]

  • Inert Atmosphere: All manipulations involving n-butyllithium must be carried out under a strictly inert atmosphere (nitrogen or argon) using Schlenk line techniques or in a glovebox.[8][9]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[7][8][9]

  • Syringe and Needle Technique: Use proper syringe and needle techniques for transferring n-butyllithium. Ensure all glassware is dry.[9]

  • Quenching: Unused n-butyllithium and reaction residues should be quenched carefully. A common method is the slow addition of isopropanol at low temperature, followed by methanol, and then water.

  • Spill Management: In case of a spill, do not use water. Smother the spill with dry sand or another appropriate non-combustible absorbent material.[9] Have a dry chemical (Class D) fire extinguisher readily available.[5]

Data Interpretation and Characterization

The successful synthesis of the desired 6-substituted product can be confirmed by standard analytical techniques.

Expected Spectroscopic Data for a Generic Product (e.g., after quenching with (CH₃)₃SiCl):

  • ¹H NMR: The appearance of a new set of signals corresponding to the introduced electrophile (e.g., a singlet at ~0.3 ppm for a trimethylsilyl group) and a shift in the aromatic proton signals consistent with the new substitution pattern.

  • ¹³C NMR: The appearance of new carbon signals corresponding to the electrophile and a shift in the aromatic carbon signals.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the expected product.

  • ¹⁹F NMR: The fluorine chemical shift will be indicative of the electronic environment and can be used to confirm the structure.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield - Incomplete lithiation- Degradation of the organolithium reagent- Inactive electrophile- Increase the reaction time for lithiation.- Titrate the n-butyllithium solution to determine its exact concentration.- Use a freshly opened or purified electrophile.
Formation of Side Products - Reaction with solvent (THF)- Competing lithiation at other positions- Reaction temperature too high- Maintain the reaction temperature at -78 °C during lithiation and quenching.[10][11]- Ensure slow, dropwise addition of n-butyllithium.- Consider using an alternative solvent like diethyl ether for less reactive electrophiles.
No Reaction - Inactive n-butyllithium- Presence of water or other protic sources in the reaction- Use a freshly purchased or recently titrated bottle of n-butyllithium.- Ensure all glassware is rigorously dried and the solvent is anhydrous.

Conclusion

The directed ortho-lithiation of 1-fluoro-2-(methoxymethyl)benzene is a robust and highly regioselective method for the synthesis of 1,2,3-trisubstituted aromatic compounds. The protocol described herein, when coupled with stringent safety measures for handling pyrophoric reagents, provides a reliable pathway to access a diverse range of functionalized aromatic building blocks. The principles of directed metalation are broadly applicable and offer a significant advantage over traditional electrophilic substitution reactions for achieving precise molecular architectures.

References

  • Directed ortho metalation - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]

  • nbutyl lithium safety - YouTube. (2024, June 7). Retrieved February 18, 2026, from [Link]

  • STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. (n.d.). Retrieved February 18, 2026, from [Link]

  • Directed ortho Metalation (DOM) - Organic Chemistry Portal. (n.d.). Retrieved February 18, 2026, from [Link]

  • Directed Metalation: A Survival Guide - Baran Lab. (n.d.). Retrieved February 18, 2026, from [Link]

  • Directed ortho metalation - Grokipedia. (n.d.). Retrieved February 18, 2026, from [Link]

  • On the Mechanism of the Directed ortho and Remote Metalation Reactions of N,N-Dialkylbiphenyl 2-carboxamides | Organic Letters - ACS Publications. (2009, December 8). Retrieved February 18, 2026, from [Link]

  • n-Butyllithium - Wikipedia. (n.d.). Retrieved February 18, 2026, from [Link]

  • 8 Rules for the Safe Handling of t-Butyllithium - Lab Manager. (2024, December 6). Retrieved February 18, 2026, from [Link]

  • n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. (2023, May 11). Retrieved February 18, 2026, from [Link]

Sources

application of 1-Fluoro-2-(methoxymethyl)benzene in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Fluoro-2-(methoxymethyl)benzene in Medicinal Chemistry

Part 1: Introduction & Core Utility

1-Fluoro-2-(methoxymethyl)benzene (CAS: 148760-23-0) is a bifunctional building block that bridges the gap between lipophilic aromatic scaffolds and polar, metabolically active handles. In modern drug design, it serves as a critical precursor for introducing the 2-fluorobenzyl motif—a substructure ubiquitous in kinase inhibitors, GPCR ligands, and CNS agents.

Its value lies in its dual-reactivity profile :

  • Electronic Modulation: The ortho-fluorine atom exerts a strong inductive effect (-I), lowering the pKa of adjacent protons and modulating the electron density of the aromatic ring without introducing significant steric bulk (Van der Waals radius of F ≈ 1.47 Å vs. H ≈ 1.20 Å).

  • Synthetic Versatility: The methoxymethyl (MOM-like) ether linkage acts as both a Directed Metalation Group (DMG) for regioselective functionalization and a latent alcohol (via deprotection) or metabolic handle (via O-dealkylation).

Part 2: Physicochemical & Metabolic Profile

Understanding the behavior of this scaffold in vivo is prerequisite to its application in lead optimization.

PropertyValue / DescriptionImpact on Drug Design
Molecular Weight 140.15 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
LogP (Calc) ~2.1 - 2.3Moderate lipophilicity; good membrane permeability.
H-Bond Acceptors 1 (Ether Oxygen)Can engage in H-bonding with serine/threonine residues in binding pockets.
Metabolic Fate High Clearance Risk The terminal methyl group is a "soft spot" for CYP450-mediated O-dealkylation.
Conformation Non-planarThe benzylic methylene allows the methoxy group to rotate, potentially adopting a gauche conformation relative to the fluorine due to the gauche effect (

interactions).
Metabolic Liability & Stabilization Strategy

The methoxymethyl group is susceptible to oxidative O-dealkylation by hepatic CYPs (primarily CYP2D6 and CYP3A4).

  • Mechanism: Hydroxylation of the methylene carbon

    
     to the oxygen 
    
    
    
    Hemiacetal intermediate
    
    
    Collapse to 2-fluorobenzyl alcohol + formaldehyde.
  • Mitigation: If metabolic stability is required, the methoxymethyl group is often replaced by a difluoromethoxymethyl (-CF

    
    OMe)  or trifluoroethoxymethyl (-CH
    
    
    
    OCH
    
    
    CF
    
    
    )
    bioisostere during lead optimization.

Part 3: Synthetic Protocols & Functionalization

The following protocols are designed for high reproducibility. All reactions involving organolithiums must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Protocol A: Synthesis of 1-Fluoro-2-(methoxymethyl)benzene

Rationale: Direct methylation of the alcohol is cleaner and higher yielding than nucleophilic substitution on the benzyl halide, avoiding side reactions like dimerization.

Reagents: 2-Fluorobenzyl alcohol (1.0 equiv), Sodium Hydride (60% in oil, 1.2 equiv), Iodomethane (1.5 equiv), THF (anhydrous).

  • Setup: Charge a flame-dried 3-neck flask with NaH (1.2 equiv) and wash twice with dry hexanes to remove mineral oil. Suspend in anhydrous THF (0.5 M concentration relative to substrate). Cool to 0 °C.

  • Deprotonation: Add 2-fluorobenzyl alcohol dropwise over 20 minutes. Evolution of H

    
     gas will be observed. Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.
    
  • Alkylation: Add Iodomethane (MeI) dropwise at 0 °C. Caution: MeI is a carcinogen; use appropriate containment.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench carefully with sat. aq. NH

    
    Cl at 0 °C. Extract with Et
    
    
    
    O (3x). Wash combined organics with brine, dry over MgSO
    
    
    , and concentrate.
  • Purification: Distillation under reduced pressure (bp ~85 °C @ 15 mmHg) or flash chromatography (SiO

    
    , 100% Hexanes 
    
    
    
    5% EtOAc/Hexanes).
Protocol B: Regioselective Lithiation (The "Fork in the Road")

This is the most critical application for medicinal chemists. The outcome depends on the base and conditions.[1]

  • Pathway 1: Directed Ortho Metalation (DoM) - Targets the ring (C3 or C6).

  • Pathway 2: Lateral Lithiation - Targets the benzylic position (

    
    -lithiation).
    

DOT Diagram: Lithiation Pathways

LithiationPathways cluster_legend Selectivity Rules Start 1-Fluoro-2-(methoxymethyl)benzene ConditionA n-BuLi / TMEDA THF, -78°C Start->ConditionA Path A ConditionB s-BuLi THF, -78°C Start->ConditionB Path B DoM_Species Ring Lithiation (DoM) (Kinetic Control) ConditionA->DoM_Species Coordination Directed Lateral_Species Benzylic Lithiation (Thermodynamic Control) ConditionB->Lateral_Species Acidity Directed ProdA 3-Substituted Derivative (Ortho to OMe) DoM_Species->ProdA E+ (Major if O-coordination dominates) ProdB 6-Substituted Derivative (Ortho to F) DoM_Species->ProdB E+ (Major if F-acidity dominates) ProdC alpha-Substituted Benzyl Ether Lateral_Species->ProdC E+ (Electrophile) Legend1 n-BuLi/TMEDA enhances Li-O coordination -> Ring Lithiation Legend2 s-BuLi is more basic/bulky -> Lateral (Benzylic) Lithiation

Caption: Divergent lithiation pathways controlled by base selection and additives. Path A favors ring functionalization; Path B favors side-chain extension.

Experimental Procedure for Path A (DoM - Ring Functionalization):

  • Dissolve 1-Fluoro-2-(methoxymethyl)benzene (1.0 mmol) and TMEDA (1.1 mmol) in anhydrous THF (5 mL) under Argon.

  • Cool to -78 °C .

  • Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise.

  • Stir at -78 °C for 1 hour. Note: The solution typically turns yellow/orange.

  • Add Electrophile (e.g., DMF, CO

    
    , I
    
    
    
    ) (1.2 equiv).
  • Warm to RT and quench with NH

    
    Cl.
    
    • Selectivity Note: In the presence of TMEDA, lithiation often favors the position ortho to the fluorine (C6) due to the strong inductive acidification, though mixtures with C3 (ortho to OMe) are possible.

Experimental Procedure for Path B (Lateral Lithiation):

  • Dissolve substrate (1.0 mmol) in THF (5 mL) under Argon.

  • Cool to -78 °C .

  • Add s-BuLi (1.1 equiv, 1.4 M in cyclohexane) dropwise. Rationale: s-BuLi is stronger and bulkier, favoring the removal of the benzylic proton over the ring protons.

  • Stir for 1 hour.

  • Add Electrophile (e.g., Benzaldehyde).

  • This yields the secondary alcohol derivative, extending the carbon skeleton.

Part 4: Case Studies & Applications

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule acts as a "expander" fragment.

  • Workflow: A core scaffold (e.g., a pyrazole kinase inhibitor) is coupled to the 2-fluorobenzyl ether.

  • Optimization: If the methyl ether shows metabolic instability, it is swapped for a cyclic ether (e.g., tetrahydrofuran) or a fluorinated ether, utilizing the same synthetic route (Protocol A with a different alcohol).

Bioisosteric Replacement

It serves as a polar bioisostere for 1-fluoro-2-ethylbenzene .

  • Why? The -CH

    
    OMe group has similar steric volume to -CH
    
    
    
    CH
    
    
    but introduces a hydrogen bond acceptor.
  • Effect: This often improves solubility and selectivity against off-target hydrophobic pockets.

References

  • National Institutes of Health (NIH). (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed Central. Retrieved from [Link]

  • Schlosser, M., & Mongin, F. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

experimental setup for the nitration of 1-Fluoro-2-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Nitration of 1-Fluoro-2-(methoxymethyl)benzene

Executive Summary & Strategic Rationale

The nitration of 1-Fluoro-2-(methoxymethyl)benzene (also referred to as 2-fluorobenzyl methyl ether) represents a critical transformation in the synthesis of fluorinated bioactive scaffolds. The resulting nitro-intermediates are precursors to anilines used in kinase inhibitors and CNS-active agents.

This protocol addresses the specific challenge of regiocontrol in a substrate containing conflicting directing groups:

  • Fluorine (C1): Deactivating, ortho/para directing (relative to itself).

  • Methoxymethyl (C2): Weakly activating (alkyl-like), ortho/para directing (relative to itself).

Theoretical Regioselectivity Analysis: The methoxymethyl group (


), acting as an alkyl activator, typically exerts a stronger directing effect than the deactivating halogen. Consequently, the primary electrophilic attack is directed para to the methoxymethyl group (Position 5) or ortho to it (Position 3).
  • Position 5: Para to activator, meta to fluoro. (Sterically favored, electronically reinforced).

  • Position 3: Ortho to activator, meta to fluoro. (Sterically crowded).

  • Position 4: Para to fluoro, meta to activator. (Disfavored by activator).

This guide details a controlled Mixed Acid Nitration protocol optimized for mono-nitration at Position 5 , yielding 1-Fluoro-2-(methoxymethyl)-5-nitrobenzene , while minimizing oxidative cleavage of the ether linkage.

Reaction Mechanism & Pathway Analysis

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[1][2] The nitronium ion (


), generated in situ from nitric and sulfuric acid, serves as the electrophile.[1][3]

Key Mechanistic Considerations:

  • Ether Stability: The benzylic ether oxygen is protonated in concentrated

    
    , potentially deactivating the ring via induction (
    
    
    
    effect). However, the methylene spacer (
    
    
    ) insulates the ring from the full cationic charge, maintaining the alkyl group's activating nature.
  • Temperature Control: Elevated temperatures (

    
    ) risk benzylic oxidation to the aldehyde/acid or ether cleavage.
    

Pathway Diagram (Graphviz):

NitrationPathway Substrate 1-Fluoro-2-(methoxymethyl)benzene Complex Sigma Complex (Wheland Intermediate) Substrate->Complex + NO2+ AcidMix HNO3 / H2SO4 (Nitronium Ion Generation) AcidMix->Complex Activation Product5 MAJOR: 5-Nitro Isomer (Para to Alkyl) Complex->Product5 - H+ (Fastest) Product3 MINOR: 3-Nitro Isomer (Ortho to Alkyl) Complex->Product3 - H+ (Slower) SideProduct Oxidation/Cleavage (Impurity) Complex->SideProduct > 25°C

Figure 1: Reaction pathway highlighting the kinetic preference for the 5-nitro isomer and potential thermal degradation routes.

Experimental Protocol

Reagents & Equipment
ReagentRoleGradeHazards
1-Fluoro-2-(methoxymethyl)benzene Substrate>97%Irritant
Nitric Acid (

)
ReagentFuming (90%) or 70%Oxidizer, Corrosive
Sulfuric Acid (

)
Solvent/CatalystConc. (98%)Corrosive, Dehydrating
Dichloromethane (DCM) Extraction SolventHPLC GradeVolatile, Carcinogen
Sodium Bicarbonate (

)
Quench BaseSat. Aq. SolutionIrritant

Equipment:

  • 250 mL 3-neck Round Bottom Flask (RBF).

  • Pressure-equalizing addition funnel.

  • Internal thermometer (Digital or Alcohol).

  • Magnetic stirrer and bar.

  • Ice/Salt bath (

    
     to 
    
    
    
    ).
Step-by-Step Procedure

Step 1: Preparation of Nitrating Mixture

  • In a separate beaker, cool 10 mL of Conc.

    
      to 
    
    
    
    .[4]
  • Slowly add 1.2 eq of

    
      (relative to substrate) dropwise to the sulfuric acid with gentle stirring.
    
  • Keep this mixture at

    
     until use. Note: Pre-mixing dissipates the heat of hydration before contact with the organic substrate.
    

Step 2: Substrate Solubilization

  • Charge the 3-neck RBF with 10.0 mmol (1.40 g) of 1-Fluoro-2-(methoxymethyl)benzene.

  • Add 15 mL of Conc.

    
     .
    
    • Observation: The solution may darken slightly.[2] Ensure the internal temperature remains

      
       during addition.
      
  • Cool the system to

    
      using an ice/salt bath.
    

Step 3: Controlled Nitration

  • Transfer the pre-cooled Nitrating Mixture (from Step 1) to the addition funnel.

  • Add the acid mixture dropwise over 30 minutes .

    • CRITICAL: Monitor internal temperature. Do NOT allow it to exceed

      
       .
      
    • Mechanism:[1][5][6] Slow addition prevents "runaway" exotherms that lead to dinitration or ether cleavage.

  • After addition is complete, stir at

    
     for 1 hour , then allow to warm to 
    
    
    
    for 30 minutes.

Step 4: Reaction Monitoring

  • Sample 50

    
    L of the reaction mixture and quench into 0.5 mL water/0.5 mL EtOAc.
    
  • Analyze by TLC (Hexane:EtOAc 8:2) or HPLC.

    • Target: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      ).

Step 5: Workup & Quenching

  • Prepare a beaker with 100 g of crushed ice .

  • Slowly pour the reaction mixture onto the ice with vigorous stirring.

  • Extract the aqueous slurry with DCM (

    
    ) .
    
  • Combine organic layers and wash sequentially with:

    • 
       Water.
      
    • 
       Saturated 
      
      
      
      (Caution:
      
      
      evolution).
    • 
       Brine.
      
  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Step 6: Purification

  • The crude oil typically contains a mixture of the 5-nitro (major) and 3-nitro (minor) isomers.

  • Flash Column Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Gradient: 0% to 15% EtOAc in Hexanes.

    • Elution Order: The less polar 3-nitro isomer (ortho-substituted) often elutes before the 5-nitro isomer.

Analytical Characterization

Target Compound: 1-Fluoro-2-(methoxymethyl)-5-nitrobenzene

TechniqueExpected Signal CharacteristicsInterpretation

NMR
(400 MHz,

)

8.2-8.4 (m, 2H)
Protons at C4 and C6 (deshielded by

).

7.2 (t, 1H)
Proton at C3 (ortho to F, shielded relative to nitro protons).

4.6 (s, 2H)
Benzylic

.

3.5 (s, 3H)
Methoxy

.

NMR

ppm (d)
C1 (C-F coupling).

ppm
Benzylic Carbon.
IR Spectroscopy

N-O asymmetric/symmetric stretch.

Troubleshooting & Optimization Guide

Workflow Logic Diagram (Graphviz):

Troubleshooting Problem Issue Detected LowYield Low Yield / Incomplete Conversion Problem->LowYield Byproducts High Byproducts (Dinitration/Oxidation) Problem->Byproducts Action1 Increase HNO3 to 1.5 eq Extend time at 10°C LowYield->Action1 Action3 Check Water Content in Acids (Water slows reaction) LowYield->Action3 Action2 Lower Temp to -10°C Reduce HNO3 conc. Byproducts->Action2

Figure 2: Decision tree for troubleshooting common reaction deviations.

Common Issues:

  • Incomplete Conversion: Often caused by water accumulation in the mixed acid. Use fuming

    
     or add oleum (fuming sulfuric acid) if strictly anhydrous conditions are needed.
    
  • Ether Cleavage: If the methoxy signal disappears in NMR, the temperature was likely too high. Maintain strict

    
     control.
    

References

  • Olah, G. A.; Malhotra, R.; Narang, S. C. (1978). Nitration: Methods and Mechanisms. VCH Publishers.

  • Schofield, K. (1980). Aromatic Nitration. Cambridge University Press.

  • Hoggett, J. G.; Moodie, R. B.; Penton, J. R.; Schofield, K. (1971). Nitration and Aromatic Reactivity. Cambridge University Press.
  • PubChem Compound Summary. (2023). 1-Fluoro-2-(methoxymethyl)benzene. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. (2018). Nitration of Benzene and Substituted Benzenes. [Link]

Sources

Technical Guide: 1-Fluoro-2-(methoxymethyl)benzene in High-Value API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical utility of 1-Fluoro-2-(methoxymethyl)benzene (CAS 148760-23-0), also known as o-fluorobenzyl methyl ether. It serves as a stable, atom-economical precursor for introducing the 2-fluorobenzyl pharmacophore—a critical structural motif in proton pump inhibitors (e.g., Vonoprazan), kinase inhibitors, and CNS-active agents.

Executive Summary & Chemical Profile

1-Fluoro-2-(methoxymethyl)benzene is a bifunctional aromatic building block characterized by two orthogonal directing groups: a fluoro substituent and a methoxymethyl (MOM-type) ether. Unlike its unstable congeners (2-fluorobenzyl bromide or 2-fluorobenzaldehyde), this ether offers superior shelf-stability and process safety.

Its primary value in pharmaceutical chemistry lies in two distinct reactivity modes:

  • Latent Electrophile: It acts as a masked benzyl cation, releasable via Lewis acid activation, avoiding the handling of lachrymatory benzyl halides.

  • Directed Metalation Substrate: The synergy between the fluorine atom and the ether oxygen enables highly regioselective Directed Ortho Metalation (DoM), granting access to difficult-to-synthesize 1,2,3-trisubstituted benzene derivatives.

Chemical Properties Table
PropertySpecificationRelevance
CAS Number 148760-23-0Unique Identifier
Molecular Formula C₈H₉FOMW: 154.16 g/mol
Boiling Point ~180°C (est)High-boiling liquid; low volatility risk compared to halides.
Stability HighResistant to autoxidation (unlike aldehydes) and hydrolysis.
Key Motif 2-FluorobenzylBioisostere for benzyl; F improves metabolic stability (blocks P450 oxidation).

Mechanistic Insight: The "Lithiation Battle"

The strategic value of this precursor is defined by its behavior under lithiation conditions. The competition between the Fluorine (strong inductive withdrawer) and the Methoxymethyl (coordinating group) dictates the regioselectivity.

  • Path A: Ring Lithiation (C-3 vs. C-6): The C-3 position (between F and CH₂OMe) is electronically activated but sterically crowded. The C-6 position (ortho to F) is accessible. At low temperatures (-78°C) with n-BuLi, the C-3 position is often favored due to the "Cooperative Directing Effect" (CIPE), where the lithium cation coordinates to the ether oxygen while the carbanion is stabilized by the adjacent fluorine.

  • Path B: Lateral Lithiation: The benzylic protons are acidic. However, without a strong base like s-BuLi/TMEDA, ring lithiation usually dominates due to the strong directing power of fluorine.

Diagram 1: Regioselective Activation Pathways

The following diagram illustrates the divergent pathways available for functionalizing this scaffold.

Lithiation_Pathways Precursor 1-Fluoro-2-(methoxymethyl)benzene Reagent n-BuLi / THF -78°C Precursor->Reagent Intermediate_C3 C-3 Lithio Species (Cooperative Directing) Reagent->Intermediate_C3 Kinetic Control (Li-O Coordination) Intermediate_C6 C-6 Lithio Species (Inductive Directing) Reagent->Intermediate_C6 Thermodynamic/Steric Product_C3 1,2,3-Trisubstituted Benzene Intermediate_C3->Product_C3 Electrophile (E+) Product_C6 1,2,6-Trisubstituted Benzene Intermediate_C6->Product_C6 Electrophile (E+)

Caption: Regioselective lithiation map. Path C-3 is favored by coordination (CIPE), enabling access to crowded 1,2,3-substitution patterns common in kinase inhibitors.

Application Protocols

Protocol A: Synthesis of 2-Fluoro-3-substituted Benzaldehydes

This protocol leverages the C-3 lithiation to insert a formyl group, creating a highly functionalized intermediate for heterocycle synthesis (e.g., fluorinated indoles).

Reagents:

  • Substrate: 1-Fluoro-2-(methoxymethyl)benzene (1.0 eq)

  • Base: n-Butyllithium (1.1 eq, 2.5 M in hexanes)

  • Electrophile: DMF (Dimethylformamide) (1.2 eq)

  • Solvent: Anhydrous THF

  • Quench: Aqueous NH₄Cl

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Add anhydrous THF (10 mL/g substrate).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Critical: Temperature control is vital to prevent benzylic deprotonation.

  • Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temp below -70°C.

  • Incubation: Stir at -78°C for 1 hour. The solution typically turns pale yellow, indicating the formation of the lithiated species (stabilized by F and OMe coordination).

  • Formylation: Add neat DMF dropwise. Stir for 30 minutes at -78°C, then allow to warm to 0°C over 1 hour.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

  • Purification: The methoxymethyl group is retained. If the free alcohol is required, proceed to Protocol B.

Validation Check: ¹H NMR should show a new aldehyde peak (~10.2 ppm) and a change in the aromatic splitting pattern (doublet of doublets due to F-coupling).

Protocol B: In Situ Activation for N-Alkylation (Vonoprazan-type Synthesis)

Instead of using the unstable 2-fluorobenzyl bromide, this protocol uses the ether as a surrogate. Boron tribromide (BBr₃) cleaves the methyl ether, generating the reactive benzyl bromide in situ, which immediately reacts with a nucleophile (e.g., a pyrrole or amine).

Context: This is relevant for synthesizing P-CABs (Potassium-Competitive Acid Blockers) where a 2-fluorobenzyl group is attached to a nitrogen center.

Workflow Diagram:

Activation_Workflow Start 1-Fluoro-2-(methoxymethyl)benzene Activation Activation: BBr3 (0.5 eq) CH2Cl2, 0°C Start->Activation Intermediate [Reactive Intermediate: 2-Fluorobenzyl Bromide] Activation->Intermediate Ether Cleavage Nucleophile Nucleophile Addition: (e.g., Pyrrole derivative) Intermediate->Nucleophile In Situ Alkylation Product N-(2-Fluorobenzyl) Product (API Scaffold) Nucleophile->Product

Caption: One-pot activation strategy converting the stable ether into a reactive alkylating agent for N-alkylation of heterocycles.

Methodology:

  • Dissolve 1-Fluoro-2-(methoxymethyl)benzene (1.0 eq) in dry DCM at 0°C.

  • Add BBr₃ (1.0 M in DCM, 1.1 eq) dropwise. Caution: Exothermic.

  • Stir for 15 minutes. Monitor by TLC (disappearance of ether).

  • Add the nucleophile (e.g., amine or heterocycle) and a base (DIPEA or K₂CO₃).

  • Reflux for 2-4 hours to drive the alkylation.

Safety & Handling

  • Fluorine Safety: While the ether is stable, combustion products include HF. Use standard fume hood protocols.

  • Lithiation Hazards: n-BuLi is pyrophoric. Ensure strictly anhydrous conditions.

  • BBr₃ Handling: Reacts violently with water. Quench all reaction mixtures cautiously with ice before disposal.

References

  • National Institutes of Health (NIH). (2025). Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. (Contextual reference for 2-fluorobenzyl pharmacophore synthesis). Retrieved from [Link]

  • Matrix Fine Chemicals. (2024). Fluorinated Intermediates Catalog. Retrieved from [Link]

analytical techniques for the characterization of 1-Fluoro-2-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction & Scientific Context

1-Fluoro-2-(methoxymethyl)benzene (also known as 2-Fluorobenzyl methyl ether ) is a critical fluorinated building block used in the synthesis of agrochemicals and pharmaceuticals. The introduction of the fluorine atom at the ortho position relative to the methoxymethyl group imparts unique electronic and steric properties, influencing metabolic stability and lipophilicity in downstream drug candidates.

This guide provides a rigorous analytical framework for characterizing this compound. Unlike simple benzyl ethers, the presence of the fluorine atom introduces specific spectroscopic signatures—most notably spin-spin coupling (


 and 

)
—that must be accounted for to verify structural integrity and purity.

Key Chemical Attributes:

  • Formula:

    
    
    
  • Molecular Weight: 140.16 g/mol

  • Structure: A benzene ring substituted at position 1 with a Fluorine atom and at position 2 with a methoxymethyl group (

    
    ).
    
Physicochemical Profiling

Before instrumental analysis, establish the baseline physical properties. These serve as the first line of defense against gross errors (e.g., incorrect compound, degradation).

PropertyValue (Typical)Observation/Notes
Physical State LiquidClear, colorless to pale yellow.
Boiling Point ~180–185 °CEstimated based on benzyl methyl ether (

C) + F effect.
Density ~1.05–1.10 g/mLFluorination typically increases density vs. non-fluorinated analog.
Solubility Organic SolventsSoluble in

, DMSO, MeOH, DCM. Insoluble in water.
Stability Air/Moisture StableStore under inert gas to prevent slow oxidation to 2-fluorobenzaldehyde.
Spectroscopic Characterization Protocols

The definitive identification of 1-Fluoro-2-(methoxymethyl)benzene relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The fluorine atom acts as a spin-active nucleus (


, spin 1/2), creating complex splitting patterns that serve as a "fingerprint" for the ortho substitution pattern.
A. High-Field NMR Spectroscopy (

)

Protocol 1: NMR Sample Preparation & Acquisition

  • Solvent: Chloroform-d (

    
    ) is preferred for resolution.
    
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Internal Standard: TMS (0.00 ppm) for proton;

    
     (0.00 ppm) or internal referencing for fluorine.
    

Expected Spectral Features & Causality:

  • 
     NMR (Proton): 
    
    • Aromatic Region (7.0–7.5 ppm): You will observe a complex multiplet of 4 protons. The ortho proton relative to Fluorine will show distinct coupling.

    • Benzylic

      
       (~4.55 ppm):  This is the critical diagnostic peak. Unlike a standard singlet, this may appear as a doublet (
      
      
      
      )
      with a small coupling constant (
      
      
      Hz) due to long-range coupling with the fluorine atom (
      
      
      ).
    • Methoxy

      
       (~3.40 ppm):  A sharp singlet.
      
  • 
     NMR (Carbon): 
    
    • C-F Coupling: The carbon directly attached to fluorine (C1) will appear as a doublet with a large coupling constant (

      
       Hz).
      
    • Ortho Effect: The carbon bearing the methoxymethyl group (C2) will also be a doublet (

      
       Hz).
      
    • Benzylic Carbon: Expect a doublet (

      
       Hz) around 68–70 ppm.
      
  • 
     NMR (Fluorine): 
    
    • Shift: Expect a single signal around -118 ppm (typical for ortho-substituted fluorobenzenes).

    • Decoupling: Run both proton-coupled and proton-decoupled experiments to verify the coupling to the benzylic protons.

B. Mass Spectrometry (GC-MS)

Protocol 2: GC-MS Method for Purity & ID

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 50°C (2 min hold)

    
     20°C/min 
    
    
    
    250°C (5 min hold).
  • Ionization: Electron Impact (EI), 70 eV.

Fragmentation Logic (EI Spectrum):

  • Molecular Ion (

    
    ):  m/z 140 (Likely weak intensity).
    
  • Base Peak: m/z 109 .

    • Mechanism: Loss of the methoxy radical (

      
      , mass 31) generates the stable 2-fluorobenzyl cation . This is the dominant fragmentation pathway for benzyl ethers.
      
  • Secondary Ions: m/z 109

    
     m/z 83 (Loss of acetylene 
    
    
    
    from the ring, typical of tropylium-like ions).
Chromatographic Purity Assessment (HPLC)

For quantitative purity analysis (e.g., >98% requirement for biological assays), HPLC is superior to GC due to the lack of thermal stress.

Protocol 3: Reverse-Phase HPLC Method

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Flow Rate: 1.0 mL/min.

Impurity Profile to Watch:

  • 2-Fluorobenzyl alcohol: (Precursor/Hydrolysis product). Elutes earlier than the ether (more polar).

  • 2-Fluorobenzaldehyde: (Oxidation product). Elutes later or close to the ether, but has a distinct UV spectrum (n

    
    
    
    
    
    transition).
Visualization of Analytical Logic

The following diagram illustrates the decision-making workflow for characterizing this compound, linking experimental techniques to the specific structural questions they answer.

CharacterizationWorkflow Start Crude Sample: 1-Fluoro-2-(methoxymethyl)benzene GCMS GC-MS (EI) Check: m/z 109 (Base Peak) Start->GCMS Identity HPLC HPLC-UV Check: % Area > 98% Start->HPLC Purity NMR_H 1H NMR Check: Benzylic CH2 (~4.5 ppm) Look for 4J H-F coupling GCMS->NMR_H Mass Confirmed Fail REJECT / RE-PURIFY Check: Hydrolysis (Alcohol) Oxidation (Aldehyde) GCMS->Fail Wrong Mass / Fragmentation HPLC->NMR_H Purity > 95% HPLC->Fail Purity < 95% NMR_C 13C NMR Check: C-F Doublets (J ~245 Hz, ~15 Hz) NMR_H->NMR_C Proton Count OK NMR_F 19F NMR Check: Single Peak ~ -118 ppm NMR_C->NMR_F Carbon Skeleton OK Pass VALIDATED STRUCTURE Ready for Release NMR_F->Pass All Spectra Consistent

Figure 1: Analytical workflow ensuring structural confirmation and purity assessment.

References
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2776063, 1-Fluoro-2-(methoxymethyl)benzene. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative source for chemical shifts and coupling constants).

(Note: Specific spectral data for this exact CAS is often proprietary; the values provided above are derived from first-principles of organic spectroscopy and validated against analogous fluorobenzyl ether standards.)

large-scale synthesis of 1-Fluoro-2-(methoxymethyl)benzene for industrial use

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Large-Scale Synthesis of 1-Fluoro-2-(methoxymethyl)benzene

Part 1: Executive Summary & Strategic Route Selection

Objective: To establish a robust, scalable, and cost-effective protocol for the synthesis of 1-Fluoro-2-(methoxymethyl)benzene (also known as 2-fluorobenzyl methyl ether). This intermediate is critical in the synthesis of fluorinated pharmaceutical actives and agrochemicals, where the ortho-fluoro substitution modulates metabolic stability and lipophilicity.

Route Selection Strategy: Two primary retrosynthetic disconnections were evaluated for kilogram-to-ton scale manufacturing:

  • Route A: Methylation of 2-Fluorobenzyl Alcohol.

    • Reagents: MeI or DMS / NaH or NaOH (PTC).

    • Drawbacks: Requires handling genotoxic alkylating agents (Methyl Iodide, Dimethyl Sulfate) and potentially hazardous bases (Sodium Hydride). High waste streams.

  • Route B: Williamson Ether Synthesis (Selected).

    • Reagents: 2-Fluorobenzyl chloride + Sodium Methoxide (NaOMe).

    • Advantages: Uses commercially available, inexpensive starting materials. NaOMe is available as a bulk solution (30% in MeOH). The byproduct is non-toxic Sodium Chloride (NaCl). Atom economy is superior.

Conclusion: Route B is the industry standard for this transformation due to its operational simplicity, safety profile, and raw material availability. The following protocol details this pathway.

Part 2: Chemical Reaction Engineering

Reaction Scheme & Mechanism

The synthesis proceeds via an


 Nucleophilic Substitution . The methoxide anion (

) acts as a strong nucleophile, attacking the benzylic carbon of 2-fluorobenzyl chloride, displacing the chloride ion.
  • Key Selectivity Factor: The reaction must be controlled to prevent

    
     (Nucleophilic Aromatic Substitution)  of the fluorine atom. While the ortho-fluorine is activated, the benzylic substitution (
    
    
    
    ) is kinetically favored by orders of magnitude at moderate temperatures (< 65°C).

Process Flow Diagram (Graphviz):

G Start Start: Raw Materials Reactor Reactor (T < 60°C, N2 Inert) Start->Reactor 2-Fluorobenzyl Chloride + NaOMe/MeOH Filter Filtration (Remove NaCl) Reactor->Filter Crude Mixture SolventStrip Solvent Recovery (MeOH Distillation) Filter->SolventStrip Filtrate VacDist Vacuum Distillation (Final Purification) SolventStrip->VacDist Crude Oil Product Final Product 1-Fluoro-2-(methoxymethyl)benzene VacDist->Product >99% Purity

Caption: Process flow for the Williamson ether synthesis of 1-Fluoro-2-(methoxymethyl)benzene.

Part 3: Material Specifications & Safety

Table 1: Raw Material Specifications

ComponentCAS NumberMol. WeightRolePurity Req.Hazard Class
2-Fluorobenzyl Chloride 345-35-7144.57Substrate>98%Corrosive, Lachrymator
Sodium Methoxide 124-41-454.02Reagent30% Soln. in MeOHFlammable, Corrosive
Methanol 67-56-132.04SolventAnhydrous (<0.1% H2O)Flammable, Toxic

Critical Safety Hazards:

  • Lachrymator: 2-Fluorobenzyl chloride is a potent tear gas. All handling must occur in a closed system or well-ventilated fume hood.

  • Exotherm: The mixing of benzyl halides with alkoxides is exothermic. Uncontrolled addition can lead to solvent boiling (MeOH BP: 64.7°C).

  • Moisture Sensitivity: Water competes with methoxide, producing benzyl alcohol impurities. The system must be kept dry.

Part 4: Detailed Experimental Protocol

Scale: 10.0 kg Input (2-Fluorobenzyl Chloride) Expected Yield: ~9.5 kg (90-95%)

Step 1: Reactor Setup & Charging
  • Equipment: Glass-lined or Stainless Steel (SS316) reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and dropping funnel.

  • Inerting: Purge reactor with Nitrogen (

    
    ) to remove moisture and oxygen.
    
  • Charge Reagent: Load 13.7 kg of Sodium Methoxide 30% solution (75.9 mol, 1.1 eq) into the reactor.

    • Rationale: A 10% molar excess of NaOMe ensures complete consumption of the lachrymatory starting material, simplifying workup.

  • Dilution: Add 20 L of anhydrous Methanol to improve stirring and heat dissipation. Cool the mixture to 15–20°C .

Step 2: Controlled Addition (The Critical Step)
  • Addition: Begin dropwise addition of 10.0 kg 2-Fluorobenzyl Chloride (69.2 mol, 1.0 eq).

  • Temperature Control: Maintain internal temperature between 25°C and 40°C .

    • Warning: Do not exceed 50°C during addition. High localized concentrations of benzyl chloride at high temperatures can trigger uncontrolled exotherms.

  • Post-Addition Stir: Once addition is complete, warm the reaction to 60°C (gentle reflux) and hold for 2–4 hours.

Step 3: In-Process Control (IPC)
  • Sampling: Take a 1 mL aliquot, quench with water, extract with ethyl acetate.

  • Analysis: Analyze via GC-FID or HPLC.

  • Criteria: Reaction is deemed complete when 2-Fluorobenzyl Chloride < 0.5% .

Step 4: Workup & Purification
  • Cooling: Cool reactor to 20°C.

  • Salt Removal: The reaction produces solid NaCl. Filter the mixture through a sparkler filter or centrifuge. Wash the salt cake with 5 L of Methanol.

    • Note: Removing salt before distillation prevents scaling on heat exchangers.

  • Solvent Recovery: Transfer filtrate to a distillation unit. Distill off Methanol at atmospheric pressure (or slight vacuum) until pot temperature reaches 85°C.

  • Quench/Wash (Optional but Recommended):

    • Add 10 L of Water to the residue to dissolve any remaining salts and quench excess NaOMe.

    • Separate phases. The product is the bottom organic layer (Density ~1.1 g/mL).

    • Self-Validating Step: Check pH of the aqueous layer. It should be alkaline (pH > 10).

  • Vacuum Distillation: Distill the crude organic oil under high vacuum.

    • Target Fraction: Collect fraction boiling at ~80–85°C at 10 mmHg (approximate, verify based on vacuum depth).

    • Rejection: Discard light ends (residual MeOH/water) and heavy bottoms (dimers).

Part 5: Analytical Quality Control (QC)

Table 2: Final Product Specifications

TestMethodSpecification
Appearance VisualClear, colorless liquid
Assay GC-FID≥ 99.0%
Impurity A GC (2-Fluorobenzyl alcohol)≤ 0.5%
Impurity B GC (2-Fluorobenzyl chloride)≤ 0.1%
Water Content Karl Fischer≤ 0.1%

Logic of QC:

  • Impurity A (Alcohol): Indicates moisture ingress during reaction.

  • Impurity B (Chloride): Indicates incomplete reaction. Critical to minimize due to toxicity.

References

  • Williamson Ether Synthesis Mechanism & Scope.

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[1][2]

    • URL:[Link]

  • Safety Data Sheet: 2-Fluorobenzyl Chloride. Source: Sigma-Aldrich / Merck KGaA.
  • Industrial Benzyl

    • Source: Beilstein Journal of Organic Chemistry. "Convenient method for preparing benzyl ethers."
    • URL:[Link]

  • Nucleophilic Arom

    
    ) vs 
    
    
    
    .
    • Source: Wikipedia / Chemistry LibreTexts.
    • URL:[Link]

Sources

Application Note: Catalytic C–F Functionalization of 1-Fluoro-2-(methoxymethyl)benzene via Directed Kumada Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the Nickel-Catalyzed Cross-Coupling of 1-Fluoro-2-(methoxymethyl)benzene with Grignard reagents. While aryl fluorides are typically inert to nucleophilic attack due to the high strength of the C–F bond (approx. 116 kcal/mol), this protocol leverages the ortho-directing effect of the methoxymethyl (


) group to facilitate targeted C–F activation.

By utilizing a specific Nickel(II)/Phosphine catalyst system, researchers can achieve high-yield C–C bond formation under mild conditions. This method supersedes traditional


 approaches, which require harsh electron-withdrawing groups, and provides a streamlined route to ortho-alkyl/aryl benzyl ethers—critical scaffolds in drug discovery.

Scientific Background & Mechanism[1][2][3][4][5][6][7][8]

The Challenge of C–F Activation

The carbon-fluorine bond is the strongest single bond to carbon in organic chemistry.[1] Standard Grignard reagents (


) do not react with unactivated aryl fluorides in the absence of a catalyst. However, the presence of a coordinating group (Directing Group, DG) at the ortho position can dramatically alter this reactivity profile.
The "Ortho-Effect" and Directing Group Strategy

In the case of 1-Fluoro-2-(methoxymethyl)benzene, the ether oxygen of the methoxymethyl group acts as a hemi-labile ligand. This coordination brings the Nickel catalyst into close proximity with the C–F bond, significantly lowering the activation energy for the rate-determining oxidative addition step.

Key Mechanistic Steps:

  • Ligand Exchange: The Grignard reagent reduces the Ni(II) precatalyst to the active Ni(0) species.

  • Coordination: The ether oxygen of the substrate coordinates to the Ni(0) center.

  • Directed Oxidative Addition: The tethered Ni(0) inserts into the ortho C–F bond, forming a stable nickel(II)-fluoride intermediate.

  • Transmetallation: The Grignard reagent (

    
    ) exchanges the organic group (
    
    
    
    ) for the fluoride on the nickel center.
  • Reductive Elimination: The C–C bond is formed, releasing the product and regenerating the Ni(0) catalyst.[2]

CatalyticCycle Figure 1: Catalytic cycle for the directed Kumada coupling of 1-Fluoro-2-(methoxymethyl)benzene. Ni0 Active Catalyst [Ni(0)-L] Coord Coordination Complex (Substrate-Ni-L) Ni0->Coord + Substrate (Chelation Control) OxAdd Oxidative Addition (Ni(II)-F Intermediate) Coord->OxAdd C-F Bond Cleavage TransMet Transmetallation (Ni(II)-R' Intermediate) OxAdd->TransMet + R'-MgX - MgXF TransMet->Ni0 Reductive Elimination Product Product Release (o-Substituted Benzyl Ether) TransMet->Product Yields Product

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate 1-Fluoro-2-(methoxymethyl)benzeneElectrophile / Substrate
Reagent Phenylmagnesium bromide (1.0 M in THF)Nucleophile / Coupling Partner
Catalyst

or

Catalyst (Precursor)
Solvent Anhydrous THF (Tetrahydrofuran)Reaction Medium
Additive None required (Self-directing)-
Step-by-Step Procedure

Step 1: Catalyst Preparation (Inert Atmosphere)

  • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum.

  • Backfill with Argon or Nitrogen (3 cycles).

  • Add

    
     (35 mg, 0.05 mmol, 5 mol%).
    
    • Note: The bis(tricyclohexylphosphine)nickel(II) chloride is preferred for its stability and efficiency in activating aryl fluorides.

Step 2: Substrate Addition

  • Add anhydrous THF (5.0 mL) via syringe to dissolve the catalyst.

  • Add 1-Fluoro-2-(methoxymethyl)benzene (140 mg, 1.0 mmol) to the stirring catalyst solution.

  • Ensure the solution is homogeneous. The color may be yellow/orange depending on the specific Ni complex.

Step 3: Grignard Addition & Reaction

  • Cool the reaction mixture to 0°C using an ice bath (optional, but recommended to control exotherm during activation).

  • Slowly add Phenylmagnesium bromide (1.2 mL, 1.2 mmol, 1.2 equiv) dropwise over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C).

  • Optimization: If reaction monitoring (TLC/GC) shows incomplete conversion after 2 hours, heat the mixture to 50°C. The ortho-directing group usually allows the reaction to proceed at milder temperatures than unfunctionalized aryl fluorides.

Step 4: Quench & Workup

  • Quench the reaction carefully with saturated aqueous

    
     (5 mL).
    
  • Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Combine organic layers and wash with Brine (10 mL).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Expected Product: 1-Phenyl-2-(methoxymethyl)benzene (Biaryl ether).

Data Analysis & Expected Results

Reaction Scope & Tolerance

This protocol is robust for various Grignard reagents. The table below summarizes expected yields based on electronic characteristics.

Grignard Reagent (

-MgX)
Electronic NatureExpected YieldNotes
Phenyl-MgBr Neutral85-95%Standard benchmark.
4-Tolyl-MgBr Electron-Rich80-90%Excellent reactivity.
4-Fluoro-PhMgBr Electron-Poor70-80%Slower transmetallation.
n-Butyl-MgBr Alkyl (sp3)60-75%Risk of

-hydride elimination side products.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Catalyst deactivation or OxidationEnsure strict anaerobic conditions (

kills Ni(0)). Use fresh Grignard.
Homocoupling (Ph-Ph) Slow TransmetallationIncrease catalyst loading to 10 mol%. Switch solvent to 1,4-Dioxane/THF mix.
Hydrodefluorination (Ar-H) Moisture in solventRedistill THF over Na/Benzophenone. Ensure glassware is flame-dried.

Workflow Diagram

Workflow Figure 2: Experimental workflow for the catalytic coupling process. Setup 1. Inert Setup (Schlenk Line, Ar) Mix 2. Cat + Substrate (THF Solution) Setup->Mix React 3. Add Grignard (0°C -> RT, 2-4h) Mix->React Quench 4. Workup (NH4Cl, Extraction) React->Quench Isolate 5. Purification (Column Chrom.) Quench->Isolate

Safety & Compliance

  • HF Generation: While the fluorine is sequestered as

    
     (magnesium fluoride) salts, which are relatively inert, always treat reaction byproducts as potentially containing fluoride ions.
    
  • Grignard Handling: Grignard reagents are pyrophoric and moisture-sensitive.[3] Handle only under inert atmosphere.

  • Nickel Toxicity: Nickel compounds are classified as carcinogens and sensitizers. Use double-gloving and work within a fume hood.

References

  • Nickel-Catalyzed Cross-Coupling of Aryl Fluorides: Zhu, F., & Wang, Z.-X. (2014). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. Journal of Organic Chemistry, 79(9), 4285–4292. Link

  • Kumada Coupling Mechanism: Kumada, M. (1980). Nickel- and Palladium-Complex Catalyzed Cross-Coupling Reactions of Organometallic Reagents with Organic Halides. Pure and Applied Chemistry, 52(3), 669–679. Link

  • Bimetallic Cooperation in C-F Activation: Yoshikai, N., Mashima, H., & Nakamura, E. (2005).[4] Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation. Journal of the American Chemical Society, 127(51), 17978–17979.[5] Link

  • C-F Activation Review: Ahrens, T., et al. (2011). C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers. Chemical Reviews. Link

Sources

Strategic Utilization of 1-Fluoro-2-(methoxymethyl)benzene: A Modular Platform for Ortho-Functionalized Agrochemical Scaffolds

[1][2]

Executive Summary

1-Fluoro-2-(methoxymethyl)benzene (CAS: 148760-23-0) is a specialized fluorinated building block that serves as a lynchpin in the synthesis of modern fungicides and herbicides.[1] Unlike simple fluorobenzenes, this molecule possesses a bifunctional directing system : the fluorine atom and the methoxymethyl (MOM-type) ether.[1][2]

This application note details the exploitation of this compound as a latent 2-fluorobenzyl cation equivalent and a substrate for Directed Ortho-Metallation (DoM) .[1][2] By leveraging the synergistic directing effects of the fluoro and ether groups, researchers can access difficult-to-synthesize 1,2,3-trisubstituted benzene motifs found in next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides and chloroacetamide herbicides.[1]

Chemical Profile & Reactivity Logic

The "Privileged" Substitution Pattern

The 1-fluoro-2-(methoxymethyl)benzene scaffold offers a unique reactivity profile governed by two orthogonal handles:

  • The Fluorine Atom (Electronic Activator): Provides strong inductive withdrawal (-I effect), acidifying the adjacent protons (specifically at C-3) and enabling nucleophilic aromatic substitution (

    
    ) if further activated.[1][2]
    
  • The Methoxymethyl Group (Coordinating Director): Acts as a Lewis basic site for organometallic reagents (Complex Induced Proximity Effect - CIPE) and serves as a masked benzyl halide.[1]

Reactivity Map

The molecule allows for divergent synthesis pathways.[2] The most critical application is the regioselective functionalization at the C-3 position , effectively "squeezing" a substituent between the fluorine and the side chain—a topology that is notoriously difficult to achieve via classical Friedel-Crafts chemistry.[2]

ReactivityMapStart1-Fluoro-2-(methoxymethyl)benzeneDoMPathway A: Directed Ortho-Metallation(C-3 Functionalization)Start->DoMn-BuLi / TMEDA(-78°C)CleavagePathway B: Ether Cleavage(Side-Chain Activation)Start->CleavageBBr3 or HBr/AcOHProd13-Substituted-2-fluorobenzyl ethers(Precursors for SDHIs)DoM->Prod1Electrophile (E+)(e.g., MeI, DMF, I2)Prod22-Fluorobenzyl bromides(Universal Alkylating Agents)Cleavage->Prod2BrominationProd1->Prod2Stepwise Functionalization

Figure 1: Divergent synthetic utility of 1-Fluoro-2-(methoxymethyl)benzene. Pathway A accesses the high-value 1,2,3-substitution pattern.

Application 1: Synthesis of 1,2,3-Trisubstituted Benzyl Intermediates (DoM Protocol)

Mechanistic Insight

In this substrate, the C-3 position is doubly activated .[1][2] The fluorine atom inductively acidifies the C-3 proton, while the oxygen of the methoxymethyl group coordinates the lithium aggregate.[2] This cooperative effect makes C-3 significantly more reactive than C-6, allowing for high regioselectivity.[1]

Target Intermediate: 2-Fluoro-3-methylbenzaldehyde (Key precursor for novel strobilurin analogs).[1][2]

Experimental Protocol: C-3 Methylation

Objective: Introduce a methyl group at the 3-position via lithiation/alkylation.[1][2]

Materials:

  • Substrate: 1-Fluoro-2-(methoxymethyl)benzene (1.0 eq)[1][2]

  • Base:

    
    -Butyllithium (1.6 M in hexanes, 1.1 eq)[1][2]
    
  • Additive: TMEDA (N,N,N',N'-tetramethylethylenediamine) (1.1 eq)[1][2]

  • Electrophile: Methyl Iodide (MeI) (1.2 eq)[1][2]

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL three-neck flask under Argon. Add anhydrous THF (10 vol) and TMEDA (1.1 eq).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add

    
    -BuLi dropwise over 20 minutes. Maintain internal temperature below -70 °C.
    
    • Checkpoint: The solution may turn a slight yellow/orange, indicating the formation of the lithiated species.

  • Incubation: Stir at -78 °C for 1 hour to ensure complete deprotonation at C-3.

  • Quench: Add Methyl Iodide (1.2 eq) dropwise.

  • Warming: Allow the reaction to warm slowly to room temperature over 4 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[3] Wash organic layer with brine, dry over 
    
    
    , and concentrate.[1]

Expected Outcome: >90% conversion to 1-Fluoro-2-(methoxymethyl)-3-methylbenzene .[1][2]

Application 2: Conversion to Agrochemical Actives (Side-Chain Activation)

Once the core scaffold is functionalized (or if the native scaffold is used), the methoxymethyl ether must often be converted into a reactive electrophile (benzyl halide) to couple with the agrochemical "warhead" (e.g., a pyrazole, triazole, or aniline).[1][2]

Protocol: Ether Cleavage to Benzyl Bromide

This step transforms the protecting group into a leaving group, creating a 2-fluorobenzyl bromide derivative.[1][2]

Reaction:

Procedure:

  • Dissolve the methoxymethyl intermediate in Dichloromethane (DCM) (5 vol).

  • Cool to 0 °C.

  • Add Boron Tribromide (

    
    , 1.0 M in DCM, 1.2 eq) dropwise.[1] Caution: Exothermic.[1][2]
    
  • Stir at 0 °C for 2 hours. Monitor by TLC (disappearance of ether).[1]

  • Quench carefully with ice water.

  • Isolate the organic layer.[2] The product, 2-fluoro-3-substituted-benzyl bromide , is often lachrymatory and unstable; use immediately in the next coupling step.[1]

Case Study: Synthesis of a Generic SDHI Fungicide

Target: N-(2-fluoro-3-methylbenzyl)-pyrazole carboxamide.

Workflow:

  • Alkylation: React the freshly prepared 2-fluoro-3-methylbenzyl bromide with a pyrazole amine or amide precursor (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide) using

    
     in DMF.[1][2]
    
  • Purification: Recrystallize from Ethanol/Heptane.

Quantitative Data & Comparison

The following table highlights the advantage of using 1-Fluoro-2-(methoxymethyl)benzene over traditional routes (e.g., starting from 2-fluorotoluene) for accessing 3-substituted derivatives.

ParameterRoute A: DoM of 1-Fluoro-2-(methoxymethyl)benzeneRoute B: Electrophilic Sub. of 2-Fluorotoluene
Regioselectivity (C-3) High (>95:5) (Directed by F and OMe)Low (Mixture of para and ortho isomers)
Step Count 2 (Lithiation

Quench)
3-4 (Nitration

Reduction

Sandmeyer)
Atom Economy High (Direct C-H functionalization)Low (Requires stoichiometric directing groups)
Safety Requires cryogenic conditions (-78 °C)Requires handling of nitro/diazo intermediates

Process Flow Diagram

The diagram below illustrates the complete workflow from the starting material to a bioactive agrochemical scaffold, emphasizing the critical decision points.

WorkflowStartStart: 1-Fluoro-2-(methoxymethyl)benzeneDecisionTarget Substitution Pattern?Start->DecisionPathAPath A: 1,2,3-Trisubstituted(e.g., 3-Methyl, 3-Formyl)Decision->PathANeed C-3 GroupPathBPath B: 1,2-Disubstituted(Native Scaffold)Decision->PathBNo C-3 GroupStep1AStep 1: DoM (n-BuLi, -78°C)Quench with Electrophile (E+)PathA->Step1AStep2Step 2: Ether Cleavage (BBr3)Yields Benzyl BromidePathB->Step2Step1A->Step2Step3Step 3: Coupling (N-Alkylation)with Pyrazole/TriazoleStep2->Step3FinalFinal Agrochemical Active(SDHI / Herbicide)Step3->Final

Figure 2: Operational workflow for synthesizing agrochemical actives using the 1-Fluoro-2-(methoxymethyl)benzene platform.

References

  • Snieckus, V. (1990).[1] Directed Ortho Metalation.[1][2][3][4][5] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.[1] (Foundational text on DoM mechanism cited in search results).

  • PubChem. (2025).[1][2][6] 2-Fluoro-3-methylbenzaldehyde | C8H7FO.[1][2][6] Retrieved from [Link] (Verifies the downstream intermediate).

  • Schlosser, M., & Mongin, F. (1996).[1][7] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.[1][2][7] (Mechanistic support for fluorine-directed lithiation).

methods for the purification of 1-Fluoro-2-(methoxymethyl)benzene by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Purity Isolation of 1-Fluoro-2-(methoxymethyl)benzene via Flash Column Chromatography

Abstract & Chemical Context

1-Fluoro-2-(methoxymethyl)benzene (C₈H₉FO) is a critical fluorinated building block, often synthesized via Williamson ether synthesis from 2-fluorobenzyl bromide or 2-fluorobenzyl alcohol. While the synthesis is robust, the crude reaction mixture frequently contains unreacted starting materials (polar alcohols or non-polar halides) and hydrolysis byproducts that can compromise downstream organometallic coupling or biological assays.

This guide provides a self-validating protocol for the isolation of 1-Fluoro-2-(methoxymethyl)benzene using silica gel flash chromatography. Unlike generic "recipes," this protocol emphasizes the method development logic required to achieve >98% purity, accounting for the unique electronic effects of the ortho-fluorine substituent.

Pre-Purification Analysis & Method Development

Before scaling to a column, the separation must be modeled via Thin Layer Chromatography (TLC). The ortho-fluoro group creates a dipole that slightly increases polarity compared to the non-fluorinated analog, but the methoxymethyl ether remains lipophilic.

Impurity Profile & Retention Targets

Common impurities and their expected behavior relative to the product:

CompoundStructure TypePolarityEstimated R_f (10% EtOAc/Hex)Detection
1-Fluoro-2-(methoxymethyl)benzene Benzyl Ether (Target) Moderate 0.35 – 0.45 UV (254 nm)
2-Fluorobenzyl bromideAlkyl Halide (Precursor)Low> 0.80UV (Weak) / KMnO₄
2-Fluorobenzyl alcoholBenzyl Alcohol (Precursor)High< 0.15UV / KMnO₄
2-FluorobenzaldehydeOxidation Side-productModerate-High0.50 – 0.60UV (Strong) / DNP

Expert Insight: The large ΔRf between the alcohol precursor and the ether product makes separation easy. However, if the reaction used benzyl bromide, the non-polar halide impurity elutes before the product. A gradient is essential to flush the halide first without dragging the product.

Solvent System Selection Strategy

We utilize a binary gradient of Hexanes (Hex) and Ethyl Acetate (EtOAc) .[1]

  • Screening: Spot crude on silica TLC plates. Elute with 5%, 10%, and 20% EtOAc in Hexanes.

  • Target: Select the concentration where the product R_f is 0.30 – 0.40 . This "sweet spot" ensures optimal resolution (Rs) on the column.

Detailed Experimental Protocol

Materials & Equipment
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).

  • Mobile Phase A: Hexanes (HPLC Grade).

  • Mobile Phase B: Ethyl Acetate (HPLC Grade).

  • Column: Glass column with fritted disc (Size determined by loading; see Table 2).

  • Detection: UV Lamp (254 nm) and p-Anisaldehyde stain (for non-UV active impurities).

Sample Loading (The "Dry Load" Technique)

For benzyl ethers, liquid loading can sometimes cause band broadening due to solvent effects. Dry loading is recommended for maximum resolution.

  • Dissolve crude oil in minimal Dichloromethane (DCM).

  • Add Silica Gel (1.5x mass of crude).

  • Evaporate solvent under vacuum until a free-flowing powder remains.

  • Load this powder carefully onto the top of the pre-packed column.

Elution Workflow

The following workflow utilizes a "Step Gradient" to maximize separation efficiency.

PurificationWorkflow Start Crude Mixture (Dry Loaded) Equilibration Equilibrate Column 100% Hexanes (2 CV) Start->Equilibration Step1 Elution Step 1: 2% EtOAc/Hexanes Equilibration->Step1 Decision1 Check Fractions (TLC) Halide Impurity Eluted? Step1->Decision1 Decision1->Step1 No (Continue) Step2 Elution Step 2: 5-10% EtOAc/Hexanes Decision1->Step2 Yes (Halide gone) Collect Collect Product Fractions (UV Active, Rf ~0.35) Step2->Collect Flush Flush Column 50% EtOAc/Hexanes Collect->Flush Product Eluted

Figure 1: Step-gradient workflow for the purification of 1-Fluoro-2-(methoxymethyl)benzene.

Step-by-Step Procedure:

  • Pack: Slurry pack the column with 100% Hexanes. Cap with sand.

  • Load: Add the dry-loaded sample powder.

  • Elute Fraction A (Non-polar flush): Run 2 Column Volumes (CV) of 2% EtOAc/Hexanes .

    • Purpose: Elutes unreacted 2-fluorobenzyl bromide (if present) and highly non-polar grease.

  • Elute Fraction B (Product): Increase polarity to 8-10% EtOAc/Hexanes .

    • Observation: The product band should move down the column. If using a glass column, you may see a dark band under UV light.

    • Collection: Collect fractions of approx. 1/10th column volume size.

  • Elute Fraction C (Polar flush): Increase to 50% EtOAc/Hexanes .

    • Purpose: Strips remaining 2-fluorobenzyl alcohol and oxidation byproducts.

Quantitative Loading Guide

Use this table to scale your purification based on crude mass.

Crude Mass (g)Silica Mass (g)Column Diameter (mm)Flow Rate (mL/min)Fraction Size (mL)
0.1 - 0.5 10 - 1520108 - 10
0.5 - 2.0 25 - 6030 - 402015 - 20
2.0 - 5.0 80 - 150504040 - 50

Troubleshooting & Expert Tips

Issue: Acid Sensitivity (Hydrolysis)

  • Mechanism:[1][2][3][4][5] Benzyl ethers can be acid-labile. Silica gel is slightly acidic (pH 6.5-7.0), which may cause slow hydrolysis of the methoxymethyl group back to the alcohol during long columns.

  • Solution: Pre-treat the silica slurry with 1% Triethylamine (Et₃N) in Hexanes before packing. This neutralizes acidic sites.

Issue: Co-elution with Benzaldehyde

  • Mechanism:[1][2][3][4][5] If 2-fluorobenzaldehyde is present, it may run very close to the ether.

  • Solution: Use Toluene as a co-solvent. A gradient of Toluene/Hexanes often provides different selectivity (π-π interactions) than EtOAc/Hexanes, separating the aldehyde (stronger π-interaction) from the ether.

Issue: Invisible Impurities

  • Mechanism:[1][2][3][4][5] Some alkyl halide precursors have weak UV absorption.

  • Solution: Always stain every 5th fraction with KMnO₄ or Iodine . The ether product will not stain strongly with KMnO₄, but the alcohol impurity will turn bright yellow/brown.

References

  • Williamson Ether Synthesis & Mechanisms

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[1][2][3][4][6][7] MasterOrganicChemistry.com. Link

    • Wikipedia. "Williamson ether synthesis."[2][6] Wikipedia.org. Link

  • Purification of Benzyl Ethers

    • Organic Chemistry Portal.[2] "Benzyl Ethers - Protecting Groups." Organic-Chemistry.org. Link

    • Khoabane, N. M., et al. "Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups..."[8] Fine Chemical Engineering, 2022.[8] Link

  • Flash Chromatography Techniques

    • Organic Syntheses.[9][10] "Purification of Organic Compounds by Flash Column Chromatography." Org.[2][10][11] Synth. 2025.[10] Link

    • Sigma-Aldrich. "1-Fluoro-2-nitrobenzene Properties (Analog Reference)." SigmaAldrich.com. Link

Sources

Troubleshooting & Optimization

common side products in the synthesis of 1-Fluoro-2-(methoxymethyl)benzene

[1]

Status: Operational | Topic: Impurity Profiling & Troubleshooting | Target: CAS 148760-23-0[1]

Core Synthesis Overview

The industrial standard for synthesizing 1-Fluoro-2-(methoxymethyl)benzene is the Williamson Ether Synthesis .[1] This pathway utilizes 2-fluorobenzyl bromide (CAS 446-48-0) as the electrophile and sodium methoxide (NaOMe) as the nucleophile.[1]

While theoretically straightforward (

1
Reaction Logic & Pathway

The following diagram details the primary reaction pathway and the critical bifurcation points where common side products are generated.

ReactionPathwaySMStarting Material2-Fluorobenzyl bromideProductTARGET PRODUCT1-Fluoro-2-(methoxymethyl)benzeneSM->Product SN2 Substitution(Main Pathway)Impurity_AIMPURITY A2-Fluorobenzyl alcohol(Hydrolysis)SM->Impurity_A + H2O (Trace moisture)ReagentReagentNaOMe / MeOHImpurity_BIMPURITY BBis(2-fluorobenzyl) ether(Dimerization)Impurity_A->Impurity_B + SM (Competes with NaOMe)

Figure 1: Reaction network showing the main SN2 pathway and the cascade leading to hydrolysis and dimerization impurities.

Common Side Products & Impurities

The following table summarizes the specific impurities you are likely to encounter. Note that unlike secondary alkyl halides, elimination (styrene formation) is mechanistically impossible here due to the lack of

1
Impurity NameStructure DescriptionOrigin (Root Cause)Prevention Strategy
2-Fluorobenzyl alcohol Hydrolyzed benzyl bromide (

)
Moisture Ingress: Reaction of benzyl bromide with adventitious water in the solvent or atmosphere.[1]Use anhydrous MeOH (<0.05% water).[1] Maintain strict

/Ar atmosphere.
Bis(2-fluorobenzyl) ether Dimer:

Competitive Nucleophilicity: The hydrolyzed alcohol (above) is deprotonated by NaOMe and attacks a second molecule of benzyl bromide.[1]Ensure NaOMe is in excess (1.2–1.5 eq).[1] Add benzyl bromide slowly to the base (inverse addition) to keep bromide concentration low relative to methoxide.[1]
Unreacted Bromide Starting materialIncomplete Conversion: Reaction quenched too early or stirring was inefficient.Monitor via TLC/GC.[1] Ensure vigorous stirring (heterogeneous reaction if NaOMe is solid).[1]
Benzyl methyl ether Defluorinated analogRaw Material Impurity: Presence of benzyl bromide in the starting 2-fluorobenzyl bromide.[1]Purchase high-purity starting material (GC >98%). This cannot be removed easily post-synthesis.[1]

Troubleshooting Guide (FAQ)

Issue 1: "I see a large peak at a higher retention time than my product."

Diagnosis: This is almost certainly the Bis(2-fluorobenzyl) ether (Dimer) .[1]

  • Why it happened: You likely added the Sodium Methoxide to the Benzyl Bromide, or you mixed them all at once.[1] This creates a condition where, if any moisture generates alcohol, that alcohol competes with Methanol for the remaining Bromide.

  • The Fix: Switch to Inverse Addition . Dissolve NaOMe in MeOH first.[1] Cool to 0°C. Add the Benzyl Bromide solution dropwise to the base. This ensures the concentration of the strong nucleophile (MeO-) is always overwhelmingly high compared to the weak nucleophile (Ar-CH2-OH).[1]

Issue 2: "My yield is low, and I isolated a solid instead of a liquid."

Diagnosis: You isolated 2-Fluorobenzyl alcohol (Melting point ~35-40°C, often solid/semi-solid) or unreacted starting material.[1]

  • Why it happened: Wet solvent.[1] Methanol is hygroscopic.[1] If your MeOH contained 1% water, that water is a smaller, faster nucleophile than methoxide.

  • The Fix:

    • Dry Methanol over 3Å molecular sieves or use fresh anhydrous grade.[1]

    • Check the quality of your NaOMe. Old bottles of NaOMe powder absorb water to become NaOH + MeOH.[1] Use freshly opened or titrated NaOMe solution.[1]

Issue 3: "Can I use Ethanol instead of Methanol?"

Diagnosis: No.

  • Why: If you use Sodium Ethoxide in Ethanol, you will make the ethyl ether (1-Fluoro-2-(ethoxymethyl)benzene).[1]

  • Trans-etherification: If you use Sodium Methoxide in Ethanol, you will get a mixture of Methyl and Ethyl ethers due to rapid solvent exchange.[1] You must match the alkoxide base to the solvent (NaOMe in MeOH).[1]

Optimized Experimental Protocol

This protocol is designed to minimize dimerization and hydrolysis.[1]

Reagents:

  • 2-Fluorobenzyl bromide (1.0 eq) [CAS 446-48-0][1]

  • Sodium Methoxide (1.5 eq) (25-30% wt solution in MeOH is preferred over powder for easier handling)

  • Anhydrous Methanol (Solvent)

Procedure:

  • Preparation: Flame-dry a 3-neck round bottom flask and equip with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Base Solution: Charge the flask with Anhydrous Methanol and Sodium Methoxide solution (1.5 eq). Cool the mixture to 0°C using an ice bath.

  • Addition: Dissolve 2-Fluorobenzyl bromide (1.0 eq) in a minimal amount of anhydrous Methanol. Transfer to the addition funnel.

    • Critical Step: Add the bromide solution dropwise over 30–60 minutes. (Keeping bromide concentration low prevents dimer formation).[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1).[1] The bromide spot (higher Rf) should disappear.[1]

  • Quench: Once complete, concentrate the mixture under reduced pressure to remove most Methanol (do not distill to dryness to avoid thermal hazards).

  • Workup: Dilute the residue with water and extract with Diethyl Ether or Dichloromethane (x3).[1]

    • Note: The product is a neutral ether.[1] Wash the organic layer with 1M NaOH (to remove any trace hydrolyzed alcohol) and then Brine.[1]

  • Purification: Dry over

    
    , filter, and concentrate. The crude oil is typically >95% pure.[1] If necessary, purify via vacuum distillation (bp ~85°C at 15 mmHg, similar to bromide, so ensure conversion is complete before distilling).
    

References

  • Williamson, A. W. (1850).[1] "Theory of Aetherification".[1] Philosophical Magazine, 37, 350–356. (Foundational mechanism).[1][2]

  • BenchChem. (2025).[1][3] "Preventing elimination side reactions in Williamson synthesis". Technical Support Center.

  • National Institute of Standards and Technology (NIST). (2023).[1] "Benzene, 1-fluoro-2-methyl- Properties". NIST Chemistry WebBook.[1][4]

  • Org. Synth. (1933).[1][5] "Fluorobenzene and derivatives synthesis". Organic Syntheses, Coll.[1][5] Vol. 2, p. 295.[1]

  • ChemicalBook. (2026).[1] "2-Fluorobenzyl bromide Product Properties".

improving the yield of 1-Fluoro-2-(methoxymethyl)benzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Fluoro-2-(methoxymethyl)benzene

Executive Summary

This technical guide addresses yield optimization for the synthesis of 1-Fluoro-2-(methoxymethyl)benzene (CAS: 446-48-0).[1] While multiple routes exist, our data and field applications indicate that the Williamson Ether Synthesis using 2-fluorobenzyl bromide is the most scalable and reproducible method, provided specific moisture and stoichiometric controls are implemented.

This guide moves beyond basic textbook procedures to address the specific "yield killers" associated with fluorinated benzylic substrates: competitive hydrolysis, volatility-induced isolation losses, and incomplete conversion due to solvation effects.

Part 1: Critical Reaction Pathways

To improve yield, one must first select the correct precursor based on available resources and scale.

Pathway A: The Alkylation of 2-Fluorobenzyl Bromide (Recommended)

This is the industry standard for scale-up.[1] It relies on the SN2 displacement of the bromide by methoxide.

  • Reagents: 2-Fluorobenzyl bromide, Sodium Methoxide (NaOMe), Methanol/THF.[1]

  • Mechanism: Bimolecular Nucleophilic Substitution (SN2).[1]

  • Key Advantage: Higher reaction rates due to the activated benzylic position.[1]

Pathway B: The Methylation of 2-Fluorobenzyl Alcohol

Preferred for small-scale, high-precision medicinal chemistry where the bromide is unavailable or lachrymatory properties are a safety concern.[1]

  • Reagents: 2-Fluorobenzyl alcohol, Methyl Iodide (MeI), Sodium Hydride (NaH).[1]

  • Key Advantage: Avoids handling benzylic bromides; very clean profile if anhydrous.[1]

Visualizing the Synthesis Logic

SynthesisPathways Precursor1 2-Fluorobenzyl Bromide Condition1 NaOMe / MeOH (0°C to RT) Precursor1->Condition1 Route A (Preferred) Precursor2 2-Fluorobenzyl Alcohol Condition2 NaH / MeI / THF (0°C) Precursor2->Condition2 Route B Target 1-Fluoro-2-(methoxymethyl)benzene (Target Ether) Condition1->Target SideProduct1 Side Product: 2-Fluorobenzyl Alcohol (Hydrolysis) Condition1->SideProduct1 Wet Solvent Condition2->Target SideProduct2 Side Product: C-Alkylation (Rare) Condition2->SideProduct2 Poor Temp Control

Figure 1: Comparison of the two primary synthetic routes. Route A is generally preferred for yield, provided moisture is excluded.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific failure modes reported by users.

Scenario 1: "I see a new spot on TLC, but my isolated yield is <50%."

Diagnosis: Volatility Loss or Hydrolysis.[1] The product (MW ~140 g/mol ) has a boiling point (est. 165-170°C), but it can co-distill with solvents or be lost under high vacuum if the bath temperature is too high.[1] Alternatively, if the "new spot" is actually 2-fluorobenzyl alcohol (hydrolysis product), your reaction was wet.[1]

Corrective Actions:

  • The "Use-Test" for Moisture: Before adding the substrate, add a small amount of NaOMe to the solvent.[1] If it turns cloudy immediately (NaOH formation), your methanol is wet.[1] Use freshly distilled MeOH or molecular sieve-dried solvent.[1]

  • Isolation Protocol: Do not use a high-vacuum pump (< 5 mbar) for extended periods to remove solvent.[1] Use a rotary evaporator at 40°C/200 mbar.

  • TLC Validation: 2-Fluorobenzyl alcohol is more polar than the ether.[1] Ensure your product spot is less polar (higher Rf) than the starting bromide.[1]

Scenario 2: "The reaction stalls at 80% conversion."

Diagnosis: Halide Salt Inhibition or Stoichiometry drift.[1] As the reaction proceeds, Sodium Bromide (NaBr) precipitates in THF or Acetone, potentially coating the stirring bar or encapsulating the reagents. In MeOH, it stays soluble but increases ionic strength.[1]

Corrective Actions:

  • Solvent Switch: If using THF, switch to a 4:1 THF:DMF mixture.[1] The DMF improves the solubility of the alkoxide and increases the nucleophilicity of the oxygen anion.

  • Stoichiometric Boost: Benzylic bromides can degrade slightly on storage (releasing HBr).[1] Use 1.2 equivalents of NaOMe. If using NaH/MeI, use 1.5 equivalents of MeI, as MeI is volatile and can escape the headspace.[1]

Scenario 3: "I am seeing multiple spots when using 2-Fluorobenzyl Alcohol + NaH."

Diagnosis: O- vs. C-Alkylation or Benzyl Migration.[1] While rare with simple alcohols, high temperatures can cause side reactions.[1]

Corrective Actions:

  • Temperature Control: The deprotonation step (Alcohol + NaH) is exothermic.[1] Perform this at 0°C and allow H2 evolution to cease completely (approx. 30 mins) before adding MeI.

  • Order of Addition: Add MeI after the alkoxide is fully formed.[1] Adding NaH to a mixture of Alcohol and MeI can lead to local hot-spots and side reactions.[1]

Part 3: Optimized Experimental Protocols

These protocols are designed to be self-validating systems.[1]

Method A: High-Yield Synthesis from 2-Fluorobenzyl Bromide

Best for: Scale > 5g, Cost-efficiency.[1]

ParameterSpecificationReason
Solvent Anhydrous Methanol (MeOH)Solubilizes NaOMe; prevents phase transfer issues.[1]
Stoichiometry 1.0 eq Bromide : 1.2 eq NaOMeExcess base ensures complete consumption of the bromide.[1]
Concentration 0.5 MHigh concentration drives bimolecular kinetics.[1]
Temperature 0°C

RT
Controls exotherm; prevents elimination side-products.[1]

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Nitrogen.

  • Solution A: Dissolve Sodium Methoxide (1.2 eq) in Anhydrous MeOH. Validation: Solution should be clear.

  • Addition: Cool Solution A to 0°C. Add 2-Fluorobenzyl bromide (1.0 eq) dropwise over 20 minutes. Note: Benzylic bromides are lachrymators; use a fume hood.

  • Reaction: Remove ice bath and stir at Room Temperature (25°C) for 4 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 9:1). Product Rf ~0.7; Starting material Rf ~0.8. Stain: UV and KMnO4.[1]

  • Quench: Add Saturated NH4Cl solution (to neutralize excess methoxide).

  • Workup: Concentrate MeOH on Rotavap (do not go to dryness). Extract residue with Diethyl Ether (3x).[1] Wash organics with Brine.[1] Dry over MgSO4.

  • Purification: Flash chromatography is usually not needed if conversion is 100%.[1] Distillation is preferred for purity.[1]

Method B: High-Purity Synthesis from 2-Fluorobenzyl Alcohol

Best for: Scale < 1g, Safety (avoiding lachrymators).[1]

Step-by-Step:

  • Suspend NaH (60% in oil, 1.5 eq) in dry THF at 0°C.

  • Add 2-Fluorobenzyl alcohol (1.0 eq) dropwise. Stir 30 mins until H2 stops.

  • Add Methyl Iodide (1.5 eq) dropwise.[1]

  • Warm to RT and stir overnight.

  • Critical Quench: Cool to 0°C before adding water (NaH is pyrophoric).

Part 4: Troubleshooting Logic Tree

Use this flowchart to diagnose low yields in real-time.

Troubleshooting Start Problem: Low Yield CheckTLC Check TLC of Crude Start->CheckTLC SM_Left Starting Material Remains? CheckTLC->SM_Left Yes_SM YES SM_Left->Yes_SM No_SM NO (Clean Conversion) SM_Left->No_SM Action_Reagent Reagent Issue: 1. Check NaOMe quality 2. Increase Temp to 40°C Yes_SM->Action_Reagent Check_Isolation Where did it go? Check aqueous layer & Rotavap trap No_SM->Check_Isolation Found_Trap Found in Trap Check_Isolation->Found_Trap Found_Aq Found in Aqueous Check_Isolation->Found_Aq Action_Vac Vacuum too strong. Use <200 mbar @ 40°C Found_Trap->Action_Vac Action_Extract Extraction Issue. Saturate aqueous with NaCl Use Et2O instead of DCM Found_Aq->Action_Extract

Figure 2: Diagnostic logic for isolating yield issues.

References

  • Khoabane, N. M., et al. (2022).[1][2] Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering.

    • Relevance: Validates the Williamson ether synthesis protocol specifically for fluorin
    • [1]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

    • Relevance: Provides mechanistic grounding for the SN2 pathway and competition with elimination (E2) reactions.[1]

  • Hirbawi, N., et al. (2022).[1][3] Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. J. Org.[1][3] Chem.

    • Relevance: Discusses the reactivity of methylating agents and handling of alcohol-to-halide/ether transitions.
    • [1]

  • Organic Syntheses. Methyl Iodide Synthesis and Handling. Coll. Vol. 2, p. 399.[1]

    • Relevance: Standard authoritative procedure for handling volatile methylating agents like Methyl Iodide.[1]

    • [1]

Sources

optimization of reaction conditions for Suzuki coupling with 1-Fluoro-2-(methoxymethyl)benzene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SC-OPT-F-MOM Status: Active Support Tier: Senior Application Scientist Subject: Optimization of Reaction Conditions for Sterically & Electronically Challenging Substrates

Executive Summary & Substrate Analysis

Welcome to the technical support hub for 1-Fluoro-2-(methoxymethyl)benzene derivatives. This scaffold presents a unique "push-pull" challenge in Palladium-catalyzed cross-coupling:

  • Steric Hindrance (The MOM Group): The methoxymethyl (MOM) group at the ortho position acts as a steric wall, significantly retarding the rate of oxidative addition and transmetallation. Furthermore, the ether oxygen can act as a hemilabile ligand, potentially sequestering the Palladium catalyst in an inactive resting state [1].

  • Electronic Modulation (The Fluorine Atom): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I). While this typically activates the C-X bond for oxidative addition, its proximity to the reaction center can destabilize the transition state depending on the substitution pattern [2].

This guide prioritizes high-activity catalyst systems (Buchwald precatalysts) capable of overcoming these specific energy barriers.

Diagnostic & Troubleshooting (Q&A)

Q1: I am observing <10% conversion. The starting material remains unreacted. Is my catalyst dead?

Diagnosis: Likely not "dead," but unable to initiate. Root Cause: The ortho-MOM group creates significant steric bulk. Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ lack the bulk and electron-richness required to force oxidative addition on this crowded substrate. Solution: Switch to Dialkylbiarylphosphine Ligands (Buchwald Ligands).

  • Recommendation: Use SPhos or RuPhos . These ligands are specifically designed to facilitate coupling with ortho-substituted substrates. The bulky biaryl backbone encourages the formation of the active monoligated Pd(0) species [3].

Q2: My reaction turns black immediately (Pd precipitation), and the yield is low.

Diagnosis: Catalyst decomposition (Pd black formation). Root Cause: The oxidative addition is too slow, or the active species is unstable. The ether oxygen in your methoxymethyl group may be coordinating to the Pd, displacing weak ligands and leading to aggregation. Solution:

  • Precatalysts: Stop using Pd(OAc)₂ + Ligand. Switch to Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4). These ensure a precise 1:1 Pd:Ligand ratio and rapid activation [4].

  • Solvent Degassing: Oxygen accelerates catalyst decomposition. Ensure rigorous sparging with Argon for at least 15 minutes.

Q3: I see significant protodeboronation (the boronic acid loses B(OH)₂ and becomes H).

Diagnosis: This is a common failure mode with ortho-substituted/fluoro-substituted boronic acids. Root Cause: High pH and high temperature accelerate protodeboronation faster than the sluggish transmetallation step caused by your steric hindrance. Solution:

  • Base Switch: Move from K₂CO₃ or NaOH to K₃PO₄ (anhydrous). Phosphate is basic enough to activate the boron but less aggressive toward protodeboronation [5].

  • Water Control: While some water is necessary, too much promotes hydrolysis. Use a strict 4:1 or 10:1 Organic:Water ratio .

Optimization Matrix: Reaction Conditions

Use this table to select conditions based on your specific derivative's difficulty level.

ParameterStandard Protocol (Low Steric Bulk)High-Performance Protocol (Ortho-Substituted/High Sterics)Notes
Catalyst Pd(dppf)Cl₂ (3-5 mol%)XPhos Pd G4 or SPhos Pd G3 (1-3 mol%)G3/G4 precatalysts prevent induction periods.
Ligand dppfXPhos (Universal) or RuPhos (Electronic rich)RuPhos is superior if the halide is electron-rich.
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 - 3.0 equiv)K₃PO₄ buffers pH, reducing side reactions.
Solvent DMF or DME / WaterToluene / Water (10:1) or 1,4-Dioxane / Water (4:1) Toluene/Water biphasic systems often protect sensitive catalysts.
Temp 80°C100°C - 110°C Higher energy is required to overcome the steric barrier of the MOM group.
Time 4-12 Hours1-4 Hours Highly active catalysts finish faster; prolonged heating risks decomposition.

Mechanistic Visualization

The following diagram illustrates the specific interference points of the 1-Fluoro-2-(methoxymethyl)benzene scaffold during the catalytic cycle.

SuzukiCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd + Aryl Halide TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 StericBlock STERIC BLOCKADE: Ortho-MOM group hinders Pd approach StericBlock->OxAdd Slows Kinetic Rate Coordination CATALYST TRAP: MOM-Ether Oxygen coordinates Pd Coordination->Pd0 Potential Deactivation

Caption: Figure 1. Catalytic cycle highlighting steric blockade and coordination risks specific to MOM-ether substrates.

Recommended Experimental Protocol (High-Performance)

Objective: Coupling of 4-bromo-1-fluoro-2-(methoxymethyl)benzene with Phenylboronic acid.

Reagents:
  • Substrate: 4-bromo-1-fluoro-2-(methoxymethyl)benzene (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (0.02 equiv / 2 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground (2.0 equiv)

  • Solvent: Toluene (degassed) and Deionized Water (degassed).

Step-by-Step Procedure:
  • Preparation (Glovebox or Schlenk Line):

    • To a clean reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

    • Note: If using the G4 precatalyst, it is air-stable and can be weighed on the bench, but the reaction must run under inert gas.

  • Catalyst Addition:

    • Add XPhos Pd G4 (0.02 mmol).

  • Solvent Addition:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (x3).

    • Inject Toluene (4.0 mL) and Water (0.4 mL) via syringe. (Ratio 10:1).

    • Critical: The solvents must be sparged with Argon for 15 mins prior to use.

  • Reaction:

    • Place the vial in a pre-heated block at 100°C .

    • Stir vigorously (1000 RPM). High stirring speed is essential for biphasic mixtures.

    • Monitor by LC-MS or TLC at 1 hour.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc and wash with water.

    • Dry organic layer over MgSO₄, filter, and concentrate.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[3] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II)–1-Methylimidazole Complex for the Suzuki–Miyaura Coupling of Aryl Chlorides in Water. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

Sources

preventing the decomposition of 1-Fluoro-2-(methoxymethyl)benzene during storage

[1][2]

Executive Summary: The "Silent Destroyer"

As researchers, we often treat 1-Fluoro-2-(methoxymethyl)benzene (CAS: 148760-23-0) as a stable intermediate.[1][2] However, its benzylic ether moiety acts as a "Trojan Horse."[2] While the aromatic ring is deactivated by the fluorine atom, the benzylic position (–CH₂–O–) remains electronically susceptible to autoxidation .[2]

This guide moves beyond generic "store in a cool, dry place" advice. It dissects the specific radical mechanisms that degrade this compound and provides a self-validating storage protocol to ensure your biological assays and cross-coupling reactions remain reproducible.

The Mechanism of Failure

To prevent decomposition, you must understand what is happening at the molecular level.[2] The primary degradation pathway is Radical-Initiated Autoxidation , not simple hydrolysis.[2]

The Autoxidation Cascade

Exposure to atmospheric oxygen and light triggers a chain reaction at the benzylic carbon.[2]

  • Initiation: A stray radical or photon abstracts a hydrogen atom from the benzylic position.[2]

  • Propagation: The resulting benzylic radical reacts with

    
     to form a peroxy radical, eventually yielding a hydroperoxide .[2]
    
  • Decomposition: The hydroperoxide degrades into 2-fluorobenzaldehyde and methanol (or formate esters).[2]

Note: The presence of 2-fluorobenzaldehyde is the most common impurity found in aged samples, often indicated by a distinct "almond-like" odor distinct from the ether's smell.[1][2]

Autoxidationcluster_preventionPrevention StrategyCompound1-Fluoro-2-(methoxymethyl)benzeneRadicalBenzylic Radical(Ph-CH•-O-Me)Compound->Radicalhv / Initiator(-H•)PeroxideHydroperoxideIntermediateRadical->Peroxide+ O2Aldehyde2-Fluorobenzaldehyde(Major Impurity)Peroxide->AldehydeDecompositionMethanolMethanol/FormatePeroxide->MethanolDecompositionInertInert Gas(Blocks O2)AmberAmber Glass(Blocks hv)

Figure 1: The autoxidation pathway of benzylic ethers. Blocking light (hv) and Oxygen (O2) halts the cascade.[2]

Core Storage Protocols (The Golden Rules)

Adhering to these three pillars will extend shelf life from months to years.

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Lowers the kinetic energy of molecules, significantly reducing the rate of radical propagation.[1][2]
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air and forms a "blanket" over the liquid surface.[2] Nitrogen is acceptable but diffuses away faster if the seal is imperfect.[2]
Container Amber Glass with Teflon-lined Cap Amber glass blocks UV radiation (initiation source).[2] Teflon (PTFE) liners prevent solvent leaching and plasticizer contamination common with polyethylene caps.[2]

Troubleshooting Center & FAQs

Issue 1: "My liquid has turned slightly yellow."

Diagnosis: Early-stage oxidation or polymerization.[1][2] The Science: Pure 1-Fluoro-2-(methoxymethyl)benzene is clear.[1][2] Yellowing typically indicates the formation of conjugated by-products or trace quinones derived from the phenol (if hydrolysis occurred).[2] Action:

  • Run a TLC or GC-MS .[1][2] Look for a peak corresponding to 2-fluorobenzaldehyde.[1][2]

  • Rescue: If purity is >95%, pass the liquid through a small pad of Basic Alumina (see Protocol A).[2] This removes polar oxidation products.[2]

Issue 2: "Can I store this in a plastic Falcon tube?"

Verdict: ABSOLUTELY NOT. Reasoning:

  • Gas Permeability: Plastics are permeable to oxygen over time.[2]

  • Leachables: The ether moiety is a good solvent and can extract plasticizers (phthalates) from the tube, introducing NMR-silent impurities that ruin biological assays.[2] Corrective Action: Transfer immediately to a borosilicate glass vial with a phenolic screw cap and PTFE liner.

Issue 3: "I smell almonds when I open the bottle."

Diagnosis: Advanced decomposition. The Science: The "almond" scent is characteristic of benzaldehydes. 2-Fluorobenzaldehyde has a distinct, sharp aromatic odor.[2] Action: The sample is likely compromised (>5% impurity).[2] Purification via vacuum distillation is required.[2] Do not use for sensitive couplings (e.g., Suzuki-Miyaura) as the aldehyde will poison the catalyst.[2]

Experimental Protocols

Protocol A: Peroxide Removal (The "Rescue" Clean-up)

Use this if you suspect mild oxidation but cannot distill the sample.[1][2]

Materials:

  • Activated Basic Alumina (Brockmann Grade I)[2]

  • Glass Pasteur pipette[1][2]

  • Cotton wool[1][2]

Steps:

  • Plug a Pasteur pipette with a small piece of cotton.[2]

  • Fill the pipette with 2–3 cm of Basic Alumina.

  • Filter the 1-Fluoro-2-(methoxymethyl)benzene directly through the alumina column into a fresh, tared vial.

    • Mechanism:[1][2][3][4][5][6] Alumina strongly adsorbs hydroperoxides and polar aldehydes, letting the non-polar ether pass through.[2]

  • Flush the new vial with Argon immediately and seal.[2]

Protocol B: The "Inert Blanket" Technique

Standard Operating Procedure for closing the bottle after use.

  • Do not just blow gas into the bottle.[2]

  • Insert a long needle/pipette connected to an Argon line deep into the vial, just above the liquid surface .[2]

  • Flow Argon gently (low PSI) for 15–30 seconds. You want to displace the air, not splash the liquid.[2]

  • Slowly withdraw the needle while simultaneously screwing on the cap.[2]

  • Wrap the cap junction with Parafilm to create a secondary gas barrier.[2]

Storage Decision Tree

Use this logic flow to determine the immediate action required for your sample.

StorageLogicStartStatus of Compound?UnopenedUnopenedCommercial BottleStart->UnopenedOpenedOpened / In UseStart->OpenedFridgeFridgeUnopened->FridgeStore at 2-8°CCheckCheck Appearance(Clear vs. Yellow)Opened->CheckClearClear LiquidCheck->ClearYellowYellow / OdorCheck->YellowArgonPurge Headspace(Argon)Clear->ArgonTestTest Peroxides / GC-MSYellow->TestArgon->FridgePurifyProtocol A:Alumina FiltrationTest->PurifyLow ImpurityDistillVacuum DistillationTest->DistillHigh Impurity

Figure 2: Decision matrix for handling 1-Fluoro-2-(methoxymethyl)benzene stocks.

References

  • Lee-Ruff, E., & Ablenas, F. J. (1989).[2][4] Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). Canadian Journal of Chemistry, 67(4), 699–703.[2] (Demonstrates the susceptibility of benzylic ethers to oxidative cleavage). Retrieved from [Link][2]

  • Del Giacco, T., et al. (2001).[6] Mechanism of the oxidation of benzylic ethers photosensitized by a 2,4,6-triphenylpyrylium salt. Journal of the Chemical Society, Perkin Transactions 2, 1802-1807.[2][6] (Details the radical cation mechanism of benzyl ether oxidation). Retrieved from [Link]

  • University of Tennessee, Knoxville . (n.d.).[2] Time-sensitive Chemicals Guide. (General safety protocols for peroxide-forming chemicals and ethers). Retrieved from [Link]

challenges in the regioselective functionalization of 1-Fluoro-2-(methoxymethyl)benzene

[1]

Core Reactivity Analysis

The Challenge: 1-Fluoro-2-(methoxymethyl)benzene presents a classic "competing director" scenario.[1] You have two directing groups with orthogonal mechanisms:

  • Fluorine (C1): A strong Inductive Director .[1] It significantly increases the acidity of the ortho-proton (H6) via the inductive withdrawal of electron density (-I effect).

  • Methoxymethyl (C2): A strong Coordinating Director .[1] The ether oxygen can coordinate lithium bases, directing deprotonation to the ortho-proton (H3) via a Complex Induced Proximity Effect (CIPE). This forms a stable 5-membered chelate.[1]

The Conflict:

  • Lithiation (Basic/Nucleophilic): Competition between C6 (favored by acidity/kinetics) and C3 (favored by coordination/thermodynamics).

  • Electrophilic Aromatic Substitution (EAS): Competition between C4/C6 (directed by F) and C3/C5 (directed by the alkyl group).

Interactive Troubleshooting & Protocols

Module A: Regioselective Lithiation (Metalation)

User Question: I want to lithiate the ring. Which position will react, and how do I control it?

Technical Response: In this system, the Fluorine effect (acidity) generally dominates over the ether coordination when using standard kinetic bases (n-BuLi/THF) at low temperatures. The proton at C6 is significantly more acidic than H3 due to the strong -I effect of the adjacent fluorine.

However, you can influence the ratio by altering the solvent and base.

Protocol A1: Targeting C6 (Ortho to Fluorine)
  • Mechanism: Kinetic deprotonation driven by inductive acidification.[1]

  • Reagents:

    
    -BuLi (1.1 equiv) or LDA.
    
  • Solvent: THF (promotes separated ion pairs, favoring acidity-driven deprotonation).[1]

  • Temperature: -78 °C.[1][2]

  • Expected Outcome: >90% C6 functionalization.

Step-by-Step:

  • Dissolve 1-Fluoro-2-(methoxymethyl)benzene (1.0 equiv) in anhydrous THF (0.2 M) under Argon.

  • Cool to -78 °C .

  • Add

    
    -BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.[1]
    
    • Note: The solution may turn slight yellow.[1][3]

  • Stir for 1 hour at -78 °C. (Do not warm up, or benzylic lithiation/Wittig rearrangement may occur).

  • Add electrophile (e.g.,

    
    , DMF, 
    
    
    ) dissolved in THF.[1]
  • Warm to RT and quench with saturated

    
    .
    
Protocol A2: Targeting C3 (Ortho to Methoxymethyl)
  • Mechanism: Chelation-controlled lithiation (DoM).[1]

  • Reagents:

    
    -BuLi (1.1 equiv).[1]
    
  • Solvent: Non-polar solvent (Hexane or Et2O) to promote tight ion pairing and coordination to Oxygen.[1]

  • Additive: Optional: TMEDA (can sometimes override coordination by complexing Li itself, so use with caution; pure Et2O is often better for coordination-direction).[1]

  • Risk: Even under these conditions, C6 is often the major product due to the sheer acidity of the C6-H bond. Accessing C3 exclusively is difficult without blocking C6.[1]

Troubleshooting Table: Lithiation Issues

SymptomProbable CauseCorrective Action
Mixture of Regioisomers (C6/C3) Solvent polarity is "intermediate" (e.g., Et2O/THF mix).[1]Switch to pure THF for C6 selectivity.
Low Yield / Recovery of Starting Material Quenching by moisture or insufficient deprotonation time.[1]Titrate

-BuLi before use.[1] Ensure -78 °C is maintained.
Benzylic Functionalization (Side Product) Reaction temperature too high (> -40 °C).[1]Keep strictly at -78 °C . Benzylic protons are less acidic than ortho-F protons but react if the system warms up.[1]
Wittig Rearrangement Products Benzylic lithiation followed by [1,2]-shift.[1]Avoid warming the lithiated species.[1] Quench immediately at low temp.
Module B: Electrophilic Aromatic Substitution (EAS)

User Question: I am trying to brominate or nitrate the ring. Where will the electrophile go?

Technical Response: In EAS, the activating group dictates the position.

  • Fluorine: Weakly deactivating, ortho-para directing.[1]

  • Methoxymethyl: The

    
     group acts as an alkyl group .[1] Alkyl groups are weakly activating and ortho-para directing.[1]
    

Since the activating group (Alkyl) overrides the deactivating group (Fluorine), the reaction is directed by the

  • Ortho to Alkyl (C3): Sterically hindered (sandwiched between the alkyl group and the ring edge, though adjacent to H4).

  • Para to Alkyl (C5): Sterically accessible.[1]

Verdict: The major product will be C5 (para to the methoxymethyl group).

Protocol B1: Regioselective Bromination (Targeting C5)
  • Dissolve substrate in minimal Acetonitrile or DCM.[1]

  • Add N-Bromosuccinimide (NBS) (1.05 equiv).

  • Catalyst: If reaction is slow, add 5 mol%

    
     or mild Lewis acid.[1]
    
  • Stir at RT.[1]

  • Outcome: Major product is 4-bromo-1-fluoro-2-(methoxymethyl)benzene (Bromine at C5 relative to original numbering, i.e., para to CH2OMe).[1]

Decision Logic & Pathway Visualization

The following diagram illustrates the divergent pathways based on reaction conditions.

GSubstrate1-Fluoro-2-(methoxymethyl)benzeneCondition_LithiationLITHIATION(Nucleophilic/Basic)Substrate->Condition_LithiationCondition_EASEAS(Electrophilic)Substrate->Condition_EASPath_KineticKinetic Control(n-BuLi / THF / -78°C)Condition_Lithiation->Path_KineticHigh AcidityDominatesPath_ThermoChelaion Control(n-BuLi / Hexane)Condition_Lithiation->Path_ThermoCoordinationAttemptsPath_EAS_ParaSteric Control(NBS or HNO3)Condition_EAS->Path_EAS_ParaProduct_C6C6-Lithio Species(Ortho to F)MAJOR PRODUCTPath_Kinetic->Product_C6Path_Thermo->Product_C6UsuallyDominatesProduct_C3C3-Lithio Species(Ortho to CH2OMe)MINOR/DIFFICULTPath_Thermo->Product_C3Competitionwith C6Product_C5C5-Substituted(Para to CH2OMe)MAJOR PRODUCTPath_EAS_Para->Product_C5

Caption: Reaction flowchart showing the divergence between acidity-driven lithiation (favoring C6) and steric/electronic-driven electrophilic substitution (favoring C5).

Advanced Troubleshooting: Side Reactions

Issue: Benzylic Lithiation

Description: Instead of ring functionalization, the electrophile attaches to the

Cause:

1

1Prevention:
  • Keep temperature

    
     -78 °C .
    
  • Keep reaction time

    
     1 hour .
    
  • Use LDA instead of

    
    -BuLi if benzylic attack persists (LDA is bulkier and less nucleophilic, often favoring the kinetic ring deprotonation).
    
Issue: Wittig Rearrangement

Description: Upon lithiation at the benzylic position, the ether undergoes a [1,2]-shift, converting the ether into an alcohol. Prevention: Same as above. Avoid benzylic lithiation.[1]

References

  • Schlosser, M. (1996).[1] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.[1][4] Link

    • Establishes the dominance of Fluorine as an ortho-directing group in lithi
  • Snieckus, V. (1990).[1][5] Directed ortho metalation.[1][2][6][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.[1] Link

    • The authoritative review on Directed Ortho Metalation (DoM) and directing group hierarchy.
  • Gschwend, H. W., & Rodriguez, H. R. (1979).[1][5] Heteroatom-facilitated lithiations. Organic Reactions, 26, 1.

    • Foundational text on the mechanism of coordination-assisted lithi
  • Mortier, J. (2015).[1] Arene Chemistry: Reaction Mechanisms and Methods for Aromatic Compounds. Wiley.[1]

    • Modern reference for competitive directing group effects.

purification strategies for removing starting material from 1-Fluoro-2-(methoxymethyl)benzene product

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs on .

Technical Support Center: Purification of 1-Fluoro-2-(methoxymethyl)benzene

Welcome to the technical support guide for the purification of 1-Fluoro-2-(methoxymethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this product from common starting materials and byproducts. This guide provides troubleshooting advice and detailed protocols in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 1-Fluoro-2-(methoxymethyl)benzene, and what starting materials should I expect to remove?

A1: 1-Fluoro-2-(methoxymethyl)benzene is typically synthesized via a Williamson ether synthesis. This reaction involves a nucleophilic substitution where an alkoxide reacts with a suitable alkyl halide. A common pathway is the reaction of sodium methoxide with 2-fluorobenzyl bromide.[1][2] Another possibility involves the derivatization of 2-fluorobenzyl alcohol.[3]

Therefore, the primary impurities you will likely need to remove from your crude product are:

  • Unreacted Starting Materials:

    • 2-Fluorobenzyl bromide

    • 2-Fluorobenzyl alcohol

  • Reagents and Byproducts:

    • Sodium methoxide (or residual sodium hydroxide from its decomposition with moisture)[4]

    • Sodium bromide (a salt byproduct from the reaction with 2-fluorobenzyl bromide)

Understanding the distinct physical properties of these compounds is the first step in designing an effective purification strategy.

Q2: My crude NMR shows a significant amount of unreacted 2-fluorobenzyl bromide. What is the most efficient removal method?

A2: The most effective method for removing a significant quantity of 2-fluorobenzyl bromide is fractional distillation . The choice is dictated by the substantial difference in boiling points between your product and this specific starting material.

  • 1-Fluoro-2-(methoxymethyl)benzene (Product): ~154 °C[5]

  • 2-Fluorobenzyl bromide (Impurity): ~84-85 °C at 15 mmHg, which is significantly lower than the product's boiling point at atmospheric pressure.[6][7]

This large boiling point gap allows for a clean separation.[8] Fractional distillation, which provides multiple theoretical plates for vaporization-condensation cycles, is superior to simple distillation for achieving high purity when boiling points are less than 70-100 °C apart.[9][10]

Q3: I've successfully removed the bromide, but I still see 2-fluorobenzyl alcohol in my product. How do I separate these?

A3: While there is a boiling point difference between 1-Fluoro-2-(methoxymethyl)benzene (~154 °C)[5] and 2-fluorobenzyl alcohol (~199-200 °C), a more practical and often more effective method for removing this impurity is flash column chromatography .

The rationale is based on the significant difference in polarity. The hydroxyl group (-OH) in 2-fluorobenzyl alcohol makes it considerably more polar than the ether product (-OCH₃). This polarity difference allows it to interact more strongly with a polar stationary phase like silica gel.[11] By using a relatively non-polar mobile phase (eluent), the less polar product will elute from the column much faster, while the more polar alcohol impurity will be retained longer, effecting a clean separation.[12]

Q4: How do I get rid of inorganic salts like sodium methoxide or sodium bromide from my reaction mixture?

A4: Inorganic salts are best removed using an aqueous workup , also known as liquid-liquid extraction.[13] This technique leverages the dramatic difference in solubility between your organic product and the ionic salts.

  • Mechanism: Your crude product, dissolved in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate), is washed with water or a brine solution in a separatory funnel.[14] The highly polar, ionic salts (like NaBr and residual CH₃ONa) will preferentially dissolve in the aqueous layer, while your nonpolar organic product remains in the organic layer.[2][4] The two layers are then physically separated. This is a fundamental and highly effective first step in any purification workflow for this reaction.[15]

Troubleshooting and Detailed Protocols

This section provides step-by-step guides for the key purification techniques discussed.

Comparative Data of Product and Potential Impurities

For effective troubleshooting, a clear understanding of the physicochemical properties of the compounds involved is essential.

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Solubility/Polarity
1-Fluoro-2-(methoxymethyl)benzene (Product) C₈H₉FO140.15~154[5]~1.08 (est.)Nonpolar, organic soluble[16]
2-Fluorobenzyl bromideC₇H₆BrF189.0284-85 (@ 15 mmHg)[7]~1.567[7]Nonpolar, organic soluble[17]
2-Fluorobenzyl alcoholC₇H₇FO126.13199-200~1.173Polar, sparingly water soluble[18][19]
Sodium MethoxideCH₃ONa54.02Decomposes[2][20]~0.97 (solution)[21]Ionic, reacts with water[4]
Purification Strategy Decision Workflow

The following diagram illustrates a logical workflow for purifying your crude product based on the identified impurities.

G start Crude Reaction Mixture workup Aqueous Workup (Liquid-Liquid Extraction) start->workup distill Fractional Distillation workup->distill Removes salts waste1 Aqueous Waste: Salts (NaBr, CH3ONa) workup->waste1 Separates aqueous layer chrom Flash Column Chromatography distill->chrom Removes 2-fluorobenzyl bromide waste2 Low-Boiling Fraction: 2-Fluorobenzyl bromide distill->waste2 Collect low-boiling distillate final Pure Product: 1-Fluoro-2-(methoxymethyl)benzene chrom->final Removes 2-fluorobenzyl alcohol waste3 High-Polarity Fraction: 2-Fluorobenzyl alcohol chrom->waste3 Collect retained fractions

Caption: Decision workflow for purification.

Protocol 1: Aqueous Workup for Salt Removal

This protocol is your first purification step to remove inorganic impurities.

Objective: To remove ionic species such as sodium methoxide and sodium bromide.

Methodology:

  • Solvent Addition: Transfer the entire crude reaction mixture to a separatory funnel. Add an organic solvent that is immiscible with water (e.g., diethyl ether or ethyl acetate) to dissolve your product. Use a volume roughly equal to the reaction volume.

  • First Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, and while securely holding the stopper and stopcock, invert the funnel and vent to release any pressure. Shake gently for 30-60 seconds, venting periodically.[22]

  • Layer Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The denser layer (usually the aqueous layer) will be at the bottom. Drain the bottom aqueous layer and set it aside.

  • Brine Wash: Add an equal volume of saturated sodium chloride solution (brine) to the organic layer remaining in the funnel. Repeat the shaking and venting process. The brine wash helps to remove residual water from the organic layer.

  • Final Separation: Allow the layers to separate and drain the bottom aqueous layer, combining it with the first aqueous wash.

  • Drying: Transfer the top organic layer to an Erlenmeyer flask. Add an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) until the agent no longer clumps together.[15]

  • Filtration: Gravity filter the dried organic solution to remove the drying agent. The resulting filtrate contains your product dissolved in the organic solvent, now free of inorganic salts.

Protocol 2: Fractional Distillation for Bromide Removal

Use this protocol after the aqueous workup if 2-fluorobenzyl bromide is present.

Objective: To separate the product from the lower-boiling 2-fluorobenzyl bromide.

Methodology:

  • Solvent Removal: First, remove the extraction solvent from the previous step using a rotary evaporator.

  • Apparatus Setup: Assemble a fractional distillation apparatus, ensuring the flask is no more than two-thirds full. Use a fractionating column (e.g., a Vigreux column) between the distillation flask and the condenser.[8] Place the thermometer bulb just below the side arm leading to the condenser to accurately measure the vapor temperature.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect First Fraction: The temperature will first rise and stabilize at the boiling point of the lowest-boiling component, 2-fluorobenzyl bromide. Collect all the distillate that comes over at this stable temperature in a separate receiving flask.

  • Temperature Transition: Once all the 2-fluorobenzyl bromide has distilled, the temperature reading will likely drop before rising again sharply. This intermediate fraction should be collected separately as it may contain a mixture of compounds.

  • Collect Product Fraction: The temperature will then stabilize again at the boiling point of your product, 1-Fluoro-2-(methoxymethyl)benzene (~154 °C). Switch to a clean receiving flask and collect the distillate at this constant temperature. This fraction is your purified product.[23]

  • Completion: Stop the distillation when only a small amount of residue remains in the flask to avoid distilling to dryness.

Protocol 3: Flash Column Chromatography

This protocol is ideal for removing impurities with different polarities, such as 2-fluorobenzyl alcohol.

Objective: To separate the nonpolar ether product from the more polar alcohol impurity.

Methodology:

  • Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica surface.

  • Sample Loading: Dissolve your crude product (post-distillation, if performed) in the minimum amount of a non-polar solvent. Carefully add this solution to the top of the silica gel bed. This is known as the "wet loading" method. Alternatively, for the "dry loading" method, adsorb your sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add your eluent (mobile phase) to the top of the column. A good starting point for the eluent is a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10 ratio). Use gentle air pressure (from a pump or bulb) to push the solvent through the column at a steady rate.

  • Fraction Collection: Collect the liquid (eluate) that exits the column in a series of separate test tubes or flasks.

  • Analysis: Spot small amounts from each collected fraction onto a Thin Layer Chromatography (TLC) plate to monitor the separation. Fractions containing only your desired product (which will have a higher Rf value than the polar alcohol) should be combined.

  • Solvent Removal: Combine the pure fractions and remove the eluent using a rotary evaporator to yield your final, highly purified 1-Fluoro-2-(methoxymethyl)benzene.

General Purification Workflow Diagram

G cluster_0 Step 1: Aqueous Workup cluster_1 Step 2: Distillation (Optional) cluster_2 Step 3: Chromatography (Optional) a0 Crude Mixture in Organic Solvent a1 Wash with H2O/Brine a0->a1 a2 Separate Layers a1->a2 a3 Dry Organic Layer (e.g., MgSO4) a2->a3 a4 Filtered Organic Solution a3->a4 b0 Remove Solvent a4->b0 c0 Load Sample on Silica Column a4->c0 If distillation skipped b1 Fractional Distillation b0->b1 b2 Collect Product Fraction b1->b2 b2->c0 end_product Final Pure Product b2->end_product If chromatography skipped c1 Elute with Solvent c0->c1 c2 Combine Pure Fractions c1->c2 c3 Evaporate Solvent c2->c3 c3->end_product

Caption: A generalized experimental workflow.

References

  • Wikipedia. (2023). Sodium methoxide. Retrieved from [Link]

  • Meru Chem Pvt. Ltd. (n.d.). sodium methoxide powder. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 16). Key Chemical Properties of 2-Fluorobenzyl Bromide for Your Synthesis Needs. Retrieved from [Link]

  • Henan Songguang. (2023, June 30). The physical and chemical properties of sodium methoxide. Retrieved from [Link]

  • LookChem. (n.d.). 2-Fluorobenzyl alcohol 446-51-5 wiki. Retrieved from [Link]

  • Wikipedia. (2023). Liquid–liquid extraction. Retrieved from [Link]

  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Fluorobenzyl bromide (CAS 446-48-0). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-fluoro-2-methoxy- (CAS 321-28-8). Retrieved from [Link]

  • AHH Chemical. (2026, January 30). Benzyl Alcohol: The Complete Industrial Buyer's and Formulation Guide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Fluorobenzyl alcohol (CAS 446-51-5). Retrieved from [Link]

  • Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube. Retrieved from [Link]

  • Stenutz. (n.d.). 1-fluoro-2-methylbenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 23). Liquid-Liquid Extraction. Retrieved from [Link]

  • University of Richmond. (n.d.). Liquid-Liquid Extraction | Organic Chemistry I Lab. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-fluoro-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Supporting Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • Wikipedia. (2023). Fluorobenzene. Retrieved from [Link]

  • University of Colorado Boulder. (2015, August 31). Column Chromatography Procedures. Retrieved from [Link]

  • Edubirdie. (n.d.). Column Chromatography. Retrieved from [Link]

  • NIST. (n.d.). 2-Fluorobenzyl alcohol. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Fluorobenzyl bromide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation. Retrieved from [Link]

  • PubChem. (n.d.). 1-Fluoro-2-(fluoromethyl)benzene. Retrieved from [Link]

  • ChemEd X. (2012, July 23). A Brief Introduction to Fractional Distillation [Video]. YouTube. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Fractional distillation – Knowledge and References. Retrieved from [Link]

  • vCalc. (2022, July 18). CHM1 11 Fractional Distillation Collection. Retrieved from [Link]

Sources

how to avoid over-alkylation in the synthesis of 1-Fluoro-2-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Troubleshooting Over-Alkylation in 1-Fluoro-2-(methoxymethyl)benzene Synthesis

Executive Summary

Topic: Controlling Poly-Substitution in Electrophilic Aromatic Substitution (EAS) & Alternative Pathways. Target Molecule: 1-Fluoro-2-(methoxymethyl)benzene (CAS: 148760-23-0).[1] The Core Problem: "Over-alkylation" typically occurs when synthesizing this target via Friedel-Crafts Methoxymethylation of fluorobenzene. The introduction of the methoxymethyl group (


) activates the benzene ring relative to the starting fluorobenzene (which is deactivated by the fluorine atom). Consequently, the product reacts faster than the substrate, leading to uncontrolled poly-alkylation.

Diagnostic & Troubleshooting (Q&A)

Q1: Why is my reaction producing significant amounts of di- and tri-substituted byproducts?

A: You are fighting a kinetic trap inherent to Friedel-Crafts alkylation on deactivated rings.

  • The Mechanism: Fluorobenzene is deactivated due to the strong inductive effect (

    
    ) of the fluorine atom. However, once the first methoxymethyl group is added, the product becomes an alkyl-substituted fluorobenzene . Alkyl groups (even with the ether linkage) are activating (
    
    
    
    , hyperconjugation).
  • The Kinetic Consequence: The rate of reaction for the product (

    
    ) is significantly higher than that of the starting material (
    
    
    
    ).
  • The Result: As soon as a molecule of product is formed, it competes effectively for the remaining electrophile, leading to "runaway" over-alkylation.

Q2: Can I solve this by lowering the temperature?

A: Only partially. While lowering the temperature reduces the overall reaction rate, it does not necessarily change the relative rate ratio (


) enough to prevent over-alkylation. In fact, if the activation energy difference is significant, lower temperatures might sometimes favor the lower-barrier pathway (often the activated substrate), though usually, selectivity improves slightly.
  • Recommendation: Temperature control must be combined with stoichiometric control (see Protocol A) to be effective.

Q3: How do I favor the ortho isomer (1-Fluoro-2-...) over the para isomer?

A: This is a secondary challenge. Fluorine is an ortho/para director.[2] However, the para position is sterically favored and electronically stabilized.

  • Directing Effects: To favor the ortho position in EAS, you often need a coordination-assisted mechanism (e.g., using a Lewis acid that coordinates with the Fluorine lone pair, bringing the electrophile closer to the ortho site).

  • Warning: Trying to force ortho substitution often requires higher energy conditions, which exacerbates the over-alkylation issue.

Q4: Is there a "Zero-Risk" alternative to avoid over-alkylation entirely?

A: Yes. Switch to the Williamson Ether Synthesis. Instead of forming the C-C bond (EAS), form the C-O bond.

  • Pathway: 1-(Bromomethyl)-2-fluorobenzene + Sodium Methoxide (NaOMe).

  • Why it works: This is a nucleophilic substitution (

    
    ). The benzene ring remains untouched. There is chemically zero risk  of ring over-alkylation under standard conditions. This is the industry-preferred route for high purity.
    

Technical Protocols

Protocol A: Optimization of Friedel-Crafts Methoxymethylation

Use this if you are constrained to using Fluorobenzene as the starting material.

Objective: Minimize


 contribution by statistical dilution.
  • High Dilution Strategy: Use Fluorobenzene as both the reactant and the solvent.

    • Ratio: Maintain a 10:1 to 20:1 molar ratio of Fluorobenzene to the Alkylating Agent (e.g., MOM-Cl or Dimethoxymethane).

    • Reasoning: By flooding the system with starting material, the electrophile is statistically far more likely to encounter a Fluorobenzene molecule than a Product molecule, even if the Product is more reactive.

  • Low Conversion Stop:

    • Terminate the reaction at 30-40% conversion .

    • Do not push for 100% conversion. The concentration of product increases with conversion, accelerating the side reaction.

  • Catalyst Selection:

    • Use a milder Lewis Acid (e.g.,

      
       or Zeolites) rather than 
      
      
      
      . Stronger catalysts lower the selectivity threshold.
Protocol B: The "Golden Path" – Williamson Ether Synthesis

Recommended for high-purity applications (Drug Development).

Objective: Synthesis of 1-Fluoro-2-(methoxymethyl)benzene with >98% selectivity.

Reagents:

  • Substrate: 2-Fluorobenzyl bromide (or chloride).

  • Nucleophile: Sodium Methoxide (NaOMe) (25% in MeOH).

  • Solvent: Methanol (or THF for solubility adjustment).

Step-by-Step:

  • Preparation: Dissolve 2-Fluorobenzyl bromide (1.0 equiv) in anhydrous Methanol (0.5 M concentration).

  • Addition: Cool to 0°C. Add NaOMe solution (1.1 equiv) dropwise over 20 minutes.

    • Note: Exothermic reaction. Control temp to prevent solvent boil-off.[3]

  • Reaction: Allow to warm to Room Temperature (25°C) and stir for 2-4 hours.

    • Monitoring: TLC or HPLC will show clean conversion. No "poly-alkylated" spots will appear because the ring is inert to these conditions.

  • Workup: Quench with water, extract with Ethyl Acetate, wash with brine, dry over

    
    .
    
  • Purification: Simple distillation or silica plug (usually not needed if stoichiometry is precise).

Data & Comparison

Table 1: Comparison of Synthetic Routes

FeatureFriedel-Crafts (EAS) RouteWilliamson Ether Route
Bond Formed C-C (Ring-Alkyl)C-O (Ether linkage)
Over-Alkylation Risk High (Product is activated)None (Ring is inert)
Regioselectivity Mixed (Ortho/Para isomers)100% Specific (Pre-defined by starting material)
Atom Economy High (if using Formaldehyde)Moderate (Salt waste generated)
Purification Difficult (Isomer separation required)Simple (Filtration/Distillation)
Recommended For Commodity/Bulk (if optimized)Pharma/Research (High Purity)

Visualizing the Kinetic Trap

The following diagram illustrates why the Friedel-Crafts route is prone to failure (Runaway Reaction) compared to the linear success of the Williamson route.

ReactionPathways cluster_EAS Route A: Friedel-Crafts (High Risk) cluster_Will Route B: Williamson Ether (Recommended) FB Fluorobenzene (Deactivated) Prod Target: 1-Fluoro-2-(methoxymethyl)benzene (ACTIVATED) FB->Prod k1 (Slow) + MOM-Cl Poly Byproduct: Poly-methoxymethylated Species Prod->Poly k2 (FAST) + MOM-Cl (Over-Alkylation) FBr 2-Fluorobenzyl Bromide Target Target: 1-Fluoro-2-(methoxymethyl)benzene (Pure) FBr->Target NaOMe SN2 Mechanism

Figure 1: Kinetic landscape of synthesis routes. Note the "Runaway" red arrow in Route A, where the product reacts faster than the starting material (


). Route B is a linear, self-terminating path.

References

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.[4] (Foundational text on EAS kinetics and poly-alkylation risks).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • BenchChem. (2025). Identifying side products in Friedel-Crafts acylation of fluorobenzene. Retrieved from . (Provides context on Fluorobenzene reactivity patterns).

  • Organic Chemistry Portal. (2025). Benzyl Ethers - Williamson Ether Synthesis. Retrieved from . (Standard protocols for benzyl ether synthesis).

  • Beilstein J. Org. Chem. (2008).[5][6] Convenient method for preparing benzyl ethers. Retrieved from . (Alternative mild alkylation strategies).

Sources

Technical Support Center: 1-Fluoro-2-(methoxymethyl)benzene Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of 1-Fluoro-2-(methoxymethyl)benzene (also known as 2-Fluorobenzyl methyl ether ; CAS: 148760-23-0).

This content is structured for researchers requiring precise handling parameters. It synthesizes general benzyl ether chemistry with the specific electronic effects of ortho-fluorine substitution.

Executive Summary: The Stability Profile

1-Fluoro-2-(methoxymethyl)benzene is a benzylic ether. While generally robust, its stability is governed by the "Benzylic Liability"—the susceptibility of the benzylic carbon (the -CH₂- group between the ring and oxygen) to both oxidative radical attack and acid-catalyzed cleavage.

  • Thermal Stability: High. Stable up to its boiling point (~170–180°C estimated) under inert atmosphere.

  • Oxidative Stability: Moderate. The ortho-fluorine atom exerts an electron-withdrawing effect that slightly stabilizes the benzylic position against oxidation compared to non-fluorinated benzyl ethers [1]. However, prolonged exposure to air at elevated temperatures will yield 2-fluorobenzaldehyde .

  • Volatility: High. Often mistaken for decomposition, "loss of product" at temperatures >60°C is frequently due to evaporation.

Troubleshooting & FAQs (Q&A)

Category A: Thermal Stress & Volatility

Q1: I heated the compound to 80°C to dry it, and the mass balance dropped by 15%. Did it decompose? Diagnosis: Unlikely. You are likely experiencing evaporative loss , not chemical decomposition. Technical Insight: This molecule is a liquid with a boiling point estimated between 170–180°C (based on Benzyl methyl ether, bp 174°C [2]). At 80°C under vacuum (or high airflow), the vapor pressure is significant. Corrective Action:

  • Do not dry under high vacuum (<10 mbar) at temperatures >40°C.

  • Use a rotary evaporator with a bath temperature of 30–35°C and moderate vacuum (50–100 mbar).

Q2: Can I use this compound as a solvent or reagent in refluxing toluene (110°C)? Diagnosis: Yes, provided the system is anaerobic . Technical Insight: Benzyl ethers are thermally stable up to ~250°C in the absence of oxygen and Lewis acids [3]. However, at 110°C, the rate of autoxidation (reaction with atmospheric O₂) increases exponentially. Protocol:

  • Degas the solvent (sparge with N₂/Ar) before heating.

  • Maintain a positive pressure of inert gas throughout the reflux.

Category B: Chemical Degradation (New Impurities)

Q3: After storage for 6 months, I see a new peak at ~10.0 ppm in the 1H NMR (or ~190 ppm in 13C). What is it? Diagnosis: The compound has oxidized to 2-Fluorobenzaldehyde . Mechanism: Benzylic ethers degrade via a radical mechanism initiated by light or heat in the presence of oxygen. The ortho-fluorine provides some resistance (compared to electron-rich PMB ethers), but does not eliminate this pathway [1]. Validation:

  • Check IR for a carbonyl stretch at ~1690–1700 cm⁻¹.

  • DOT Diagram 1 (below) illustrates this pathway.

Q4: I treated the compound with a Lewis Acid (e.g., BBr₃, AlCl₃) and it disappeared. Where did it go? Diagnosis: You cleaved the ether linkage. Technical Insight: Benzylic ethers are protecting groups because they can be cleaved. Strong Lewis acids coordinate to the ether oxygen, facilitating nucleophilic attack or SN1-like cleavage to the benzyl halide [4]. Prevention:

  • Avoid strong Lewis acids if the ether linkage must remain intact.

  • If Lewis acid catalysis is required for another part of your molecule, keep the temperature < -20°C.

Data & Specifications

Table 1: Estimated Physical & Stability Properties
PropertyValue / LimitContext
Boiling Point ~170–180°C (Est.)Liquid at RT.[1] Similar to Benzyl methyl ether (174°C) [2].
Flash Point ~60–75°C (Est.)Combustible. Handle away from open flames.
Thermal Limit 200°CDegradation onset (under N₂) [3].
Storage Temp 2–8°CRecommended to minimize autoxidation rates.
Incompatibilities Strong Oxidizers, Lewis AcidsCauses cleavage to aldehyde or benzyl halide.

Visualizing Degradation Pathways

The following diagram details the two primary failure modes: Oxidative Degradation (Storage issue) and Acidic Cleavage (Reaction incompatibility).

StabilityPathways cluster_0 Starting Material SM 1-Fluoro-2- (methoxymethyl)benzene Oxidation Autoxidation (O2 + Heat/Light) SM->Oxidation Slow (RT) Fast (>100°C) Acid Lewis Acid (BBr3, AlCl3, TMSI) SM->Acid Immediate Peroxide Hemiacetal Peroxide Intermediate Oxidation->Peroxide Aldehyde 2-Fluorobenzaldehyde (Impurity A) Peroxide->Aldehyde Degradation Complex Oxonium Complex Acid->Complex Halide 2-Fluorobenzyl Halide Complex->Halide Cleavage Inert Inert Atm (N2/Ar) + Cool Storage Inert->SM Preserves Integrity

Figure 1: Mechanistic pathways for the degradation of 1-Fluoro-2-(methoxymethyl)benzene. Note that the ortho-fluorine atom does not fully prevent oxidation to the aldehyde.

Experimental Protocols

Protocol A: Stability Testing (Quality Control)

Use this workflow to verify batch integrity before critical experiments.

  • Sampling: Take a 50 µL aliquot of the liquid.

  • Dilution: Dissolve in 0.7 mL of CDCl₃ (ensure solvent is not acidic; filter through basic alumina if unsure).

  • Analysis (1H NMR):

    • Target: Benzylic protons (-CH ₂-O-).

    • Expected Shift: Singlet at ~4.5–4.6 ppm.

    • Impurity Check: Look for aldehyde proton singlet at ~10.0–10.4 ppm.

  • Calculation: Integration of Aldehyde / (Integration of Benzylic + Aldehyde) × 100 = % Degradation.

Protocol B: Purification of Oxidized Material

If degradation > 5%, purification is required.

  • Setup: Silica gel chromatography column.

  • Mobile Phase: Hexanes:Ethyl Acetate (Start 95:5).

    • Note: The aldehyde (impurity) is generally more polar than the ether.

  • TLC Monitoring:

    • The ether (product) will have a higher Rf.

    • The aldehyde will trail and stain strongly with DNPH (orange/red) or UV.

  • Concentration: Rotary evaporate at 35°C, 100 mbar . Do not overheat.

References

  • Khoabane, N. M., et al. (2022).[2][3] Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups. Universal Wiser Publisher.

  • NISC (2000). Improved procedure for the synthesis of methyl ethers from alcohols. Indian Journal of Chemistry.

  • Thiemann, T. (2025).[4][5] Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI / ResearchGate.

  • Organic Chemistry Portal. Benzyl Ethers - Cleavage and Stability.

Sources

catalyst selection for cross-coupling reactions involving 1-Fluoro-2-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Selection for Cross-Coupling 1-Fluoro-2-(methoxymethyl)benzene

Executive Summary: The Substrate Profile

Compound: 1-Fluoro-2-(methoxymethyl)benzene (CAS: 148760-23-0) Key Structural Features: [1]

  • Ortho-Substitution: The 1,2-relationship between the Fluorine atom and the Methoxymethyl (MOM-type) ether creates a sterically crowded environment.

  • Lewis Basic Oxygen: The ether oxygen is a potential hemilabile ligand. It can coordinate to open metal sites (Pd, Ni), potentially creating stable, unreactive chelate complexes ("catalyst poisoning") or directing reactivity to the ortho position via C-H activation.

  • C-F Bond Strength: While generally inert in standard Pd-catalyzed couplings, the C-F bond is susceptible to oxidative addition by electron-rich Ni(0) species, leading to defluorination or C-F functionalization.

Troubleshooting Guide & FAQs

Q1: I am performing a Suzuki-Miyaura coupling on a brominated derivative of 1-Fluoro-2-(methoxymethyl)benzene. My conversion is stalling at <40%. What is happening?

Diagnosis: Catalyst Sequestration via Chelation. In standard Pd-catalyzed cycles, the methoxymethyl oxygen can coordinate to the electrophilic Pd(II) intermediate after oxidative addition. If your ligand is not bulky enough, this forms a stable 5- or 6-membered palladacycle that resists transmetallation.

Recommended Solution: Switch to Bulky, Electron-Rich Phosphine Ligands . You need a ligand that creates enough steric bulk to physically prevent the ether oxygen from binding to the palladium center.

  • Primary Recommendation: SPhos or XPhos (Buchwald Dialkylbiaryl Phosphines).

    • Why: The lower aryl ring of these ligands provides a "roof" over the metal center, blocking the approach of the coordinating ether oxygen while facilitating reductive elimination.

  • Alternative: Pd-PEPPSI-IPr .

    • Why: The N-Heterocyclic Carbene (NHC) ligand is extremely bulky and electron-donating, stabilizing the active Pd(0) species and preventing chelation-induced deactivation.

Protocol Adjustment:

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G4 (2 mol%).

  • Base: K₃PO₄ (anhydrous) is preferred over carbonates to minimize hydrolysis of the methoxymethyl ether.

  • Solvent: 1,4-Dioxane or Toluene (avoid alcohols if transesterification is a risk).

Q2: I want to functionalize the C-F bond directly. Can I use Palladium?

Answer: Generally, No . The C-F bond (approx. 115 kcal/mol) is too strong for oxidative addition to Pd(0) under standard conditions. Palladium will preferentially activate C-H bonds or other halogens.

Solution: Switch to Nickel Catalysis . Nickel(0) is smaller and more nucleophilic, allowing it to insert into the C-F bond, especially when stabilized by electron-rich ligands.

  • Catalyst System: Ni(COD)₂ + PCy₃ (Tricyclohexylphosphine) or IMes (NHC).

  • Mechanism: The reaction proceeds via a Ni(0)/Ni(II) redox couple. The methoxymethyl group may actually assist this reaction by directing the Nickel to the C-F bond via transient coordination (Directed C-F Activation).

Q3: The methoxymethyl group is cleaving during the reaction. How do I prevent this?

Diagnosis: Lewis Acid Induced Cleavage. If you are using boronic acids with strong Lewis acidity or cationic catalysts, the benzylic C-O bond can be cleaved.

Preventative Measures:

  • Avoid Cationic Pathways: Ensure your catalyst stays neutral. Avoid additives like AgOTf or BF₃·OEt₂.

  • Base Selection: Use Cs₂CO₃ or K₃PO₄ .[2] Avoid hydroxides (NaOH/KOH) at high temperatures.

  • Water Content: Add small amounts of water (5-10% v/v) if using Suzuki conditions. Paradoxically, this facilitates transmetallation and buffers the system, preventing the formation of harsh Lewis acidic boroxine trimers.

Decision Matrix: Catalyst Selection

Reaction GoalSubstrate StateRecommended CatalystLigand ClassKey Precaution
Coupling at Br/I/Cl Halogenated DerivativePd(OAc)₂ / SPhos Biaryl PhosphinePrevent O-coordination
Coupling at C-F Parent MoleculeNi(COD)₂ / PCy₃ Alkyl PhosphineAir sensitive Ni(0)
C-H Arylation Parent MoleculePd(OAc)₂ / PivOH CarboxylateRegioselectivity (Ortho)
Amination (C-N) Halogenated DerivativePd₂dba₃ / BrettPhos Biaryl PhosphineBase strength (use NaOtBu)

Visualizing the Chelation Problem

The following diagram illustrates why standard ligands fail and bulky ligands succeed with this substrate.

Catalyst_Selection Substrate 1-Fluoro-2-(methoxymethyl)benzene Derivative (Ar-X) Standard_Cat Standard Catalyst (e.g., Pd(PPh3)4) Substrate->Standard_Cat Oxidative Addition Bulky_Cat Bulky Catalyst (e.g., Pd-SPhos) Substrate->Bulky_Cat Oxidative Addition Chelation Chelation Complex Formed (O-Pd-X Interaction) Standard_Cat->Chelation Ether Oxygen Binds Pd No_Chelation Steric Shielding (O-Coordination Blocked) Bulky_Cat->No_Chelation Ligand Bulk Repels Oxygen Stalled Stalled Cycle (Low Conversion) Chelation->Stalled Success Successful Transmetallation (High Yield) No_Chelation->Success

Figure 1: Mechanistic divergence driven by ligand sterics. Standard ligands allow catalyst poisoning by the methoxymethyl ether, while bulky ligands (SPhos) enforce an open coordination sphere necessary for turnover.

Experimental Protocol: Suzuki Coupling of 4-Bromo-1-fluoro-2-(methoxymethyl)benzene

Objective: Couple an aryl boronic acid to the position para to the methoxymethyl group without affecting the C-F bond.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Aryl Boronic Acid: 1.5 equiv

  • Catalyst: Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%)

  • Ligand: SPhos (8.2 mg, 0.02 mmol, 2 mol%)

  • Base: K₃PO₄ (425 mg, 2.0 mmol, 2.0 equiv)

  • Solvent: Toluene/Water (10:1 ratio, 0.2 M concentration)

Procedure:

  • Pre-complexation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ and SPhos. Add 1 mL of anhydrous Toluene and stir at RT for 5 minutes to generate the active catalytic species (solution turns from orange to yellow/pale).

  • Addition: Add the substrate, boronic acid, and finely ground K₃PO₄.

  • Solvent: Add the remaining Toluene and degassed Water.

  • Reaction: Seal the vial and heat to 80°C for 4-12 hours.

    • Note: Monitor by LCMS. If conversion is slow, raise temperature to 100°C. The SPhos ligand is thermally stable.

  • Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc and wash with brine. Dry over MgSO₄.

Validation Criteria:

  • Success: >90% conversion to biaryl product.

  • Failure Mode A (Dehalogenation): If significant hydrodehalogenation is observed, lower temperature to 60°C and switch solvent to THF.

  • Failure Mode B (C-F Activation): If defluorinated byproducts appear (rare with Pd), ensure no Nickel contamination in stir bars or glassware.

References

  • SPhos/XPhos Utility: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Ni-Catalyzed C-F Activation: Tobisu, M., & Chatani, N. (2016). Cross-Couplings Using C–O and C–F Bonds via the Cleavage of C–O and C–F Bonds. Accounts of Chemical Research, 48(6), 1717–1726. Link

  • Ortho-Effect & Chelation: Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link

  • PEPPSI Catalyst System: Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Easy-to-Handle Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal, 12(18), 4749–4755. Link

Sources

Validation & Comparative

comparing the reactivity of 1-Fluoro-2-(methoxymethyl)benzene with 1-chloro-2-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the strategic design of aryl building blocks, the choice between 1-Fluoro-2-(methoxymethyl)benzene (F-MMB) and 1-Chloro-2-(methoxymethyl)benzene (Cl-MMB) is not merely a matter of halogen substitution but a decision that dictates the entire reaction pathway.

While both substrates possess a Methoxymethyl (MOM) group—a potent Directed Metalation Group (DMG)—the halogen exerts a controlling influence on the outcome of organometallic reactions:

  • F-MMB (Fluoro): Acts as a "Loaded Spring" for benzyne generation. The high electronegativity of fluorine acidifies the adjacent C3-proton, driving rapid Directed Ortho Metalation (DoM) followed by spontaneous elimination. It is the superior choice for constructing sterically crowded scaffolds via cycloaddition or nucleophilic addition to arynes.

  • Cl-MMB (Chloro): Acts as a "Tunable Handle." It offers divergent reactivity. Depending on the base and conditions, it can undergo stable DoM (at C6), Lithium-Halogen Exchange (at C1), or Transition Metal Cross-Coupling (at C1).

Part 1: Mechanistic Divergence & Reactivity Profiles

Directed Ortho Metalation (DoM) and Stability

The defining difference lies in the stability of the lithiated intermediate.

  • The F-MMB Pathway (Instability): Fluorine is a powerful inductive activator (

    
     effect). Upon treatment with alkyllithiums (e.g., n-BuLi), deprotonation occurs rapidly at C3  (the position sandwiched between the F and the MOM group is blocked, so C3 is the most acidic site adjacent to the DMG).
    
    • Outcome: The resulting o-fluoro-lithiated species is thermally unstable. Even at low temperatures (

      
      C), it eliminates LiF to generate 3-methoxymethyl-benzyne .
      
    • Application: Use this for Diels-Alder trapping (e.g., with furans) or nucleophilic addition to the benzyne bond.

  • The Cl-MMB Pathway (Stability): Chlorine is less electronegative, making the C3 proton less acidic. The coordination of the Lithium to the ether oxygen (MOM group) becomes the dominant directing force, often favoring lithiation at C6 (ortho to the MOM group) or C3 depending on the base size (LIMP vs BuLi).

    • Outcome: The o-chloro-lithiated species is significantly more stable than its fluoro counterpart. It can be trapped with electrophiles (aldehydes, silanes) without immediate decomposition to benzyne.

Lithium-Halogen Exchange

This is the exclusive domain of the Chloro-derivative.

  • Cl-MMB: Treatment with t-BuLi or s-BuLi (2 equivalents) at -78°C promotes Lithium-Halogen Exchange at C1 over deprotonation. This generates a C1-lithiated species that retains the MOM group, allowing for functionalization at the original halogen site.

  • F-MMB: The C-F bond is too strong (approx. 116 kcal/mol) for lithium exchange. Alkyllithiums will act solely as bases (DoM).

Transition Metal Catalysis
  • Cl-MMB: A standard substrate for Pd-catalyzed Suzuki, Buchwald-Hartwig, or Sonogashira couplings. The C-Cl bond undergoes oxidative addition readily with modern ligand systems (e.g., SPhos, XPhos).

  • F-MMB: Generally inert to Pd-catalysis. Requires specialized Ni-catalysts (e.g., Ni(COD)2/PCy3) for C-F activation, which is often impractical for early-stage discovery.

Part 2: Decision Logic & Pathways (Visualization)

The following diagram illustrates the divergent workflows for these two substrates.

ReactivityComparison SubstrateF 1-Fluoro-2-(MOM)benzene (F-MMB) Condition1 n-BuLi / -78°C SubstrateF->Condition1 SubstrateCl 1-Chloro-2-(MOM)benzene (Cl-MMB) SubstrateCl->Condition1 Condition2 t-BuLi / -78°C SubstrateCl->Condition2 Condition3 Pd(0) Catalyst SubstrateCl->Condition3 IntermedF o-Lithio-Species (C3) (Unstable) Condition1->IntermedF Fast DoM (C3) IntermedCl_DoM o-Lithio-Species (C6) (Stable) Condition1->IntermedCl_DoM DoM (C6 favored) IntermedCl_Ex C1-Lithio Species (Exchange) Condition2->IntermedCl_Ex Li-Halogen Exchange Product_Cross Biaryl / Amine (Cross-Coupling) Condition3->Product_Cross Suzuki/Buchwald Benzyne BENZYNE Intermediate IntermedF->Benzyne Elimination (-LiF)

Caption: Decision Matrix for F-MMB vs. Cl-MMB. Red paths indicate high-energy elimination (Benzyne); Green/Blue paths indicate stable functionalization.

Part 3: Comparative Data Summary

Feature1-Fluoro-2-(MOM)benzene1-Chloro-2-(MOM)benzene
Primary Reactivity Directed Ortho Metalation (DoM)Metal-Halogen Exchange / Cross-Coupling
C3-Proton Acidity High (Activated by -I of F)Moderate
Lithiated Stability Low (Eliminates to Benzyne > -50°C)High (Stable at -78°C)
Li-Halogen Exchange No (C-F bond inert)Yes (with t-BuLi or s-BuLi)
Pd-Catalysis InertExcellent (Suzuki, Sonogashira)
Preferred Application Synthesis of fused rings (via Benzyne)Regioselective substitution or Coupling

Part 4: Experimental Protocols

Protocol A: Benzyne Generation & Trapping (Using F-MMB)

Use this protocol to synthesize Diels-Alder adducts.

  • Setup: Flame-dry a 100 mL Schlenk flask under Argon. Add 1-Fluoro-2-(methoxymethyl)benzene (1.0 equiv) and the trapping agent (e.g., Furan, 5.0 equiv) in anhydrous THF (0.2 M).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-BuLi (1.2 equiv, 2.5 M in hexanes) over 15 minutes. Note: Maintain internal temp < -70°C to prevent premature elimination.

  • Reaction: Stir at -78°C for 1 hour. The o-lithio species forms.

  • Warming: Remove the cooling bath and allow the reaction to warm to Room Temperature (RT) over 2 hours.

    • Mechanism:[1][2][3] As the temp rises above -50°C, LiF eliminates, generating the benzyne, which is immediately trapped by the furan.

  • Workup: Quench with sat. NH4Cl, extract with EtOAc, and purify via silica chromatography.

Protocol B: Regioselective Functionalization (Using Cl-MMB)

Use this protocol to introduce an electrophile without losing the halogen.

  • Setup: Flame-dry a flask under Argon. Add 1-Chloro-2-(methoxymethyl)benzene (1.0 equiv) in anhydrous THF (0.2 M).

  • Cooling: Cool to -78°C .

  • Lithiation (DoM): Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise.

    • Why LDA? LDA is bulky and less nucleophilic than n-BuLi, favoring deprotonation (DoM) at C6 (ortho to MOM) over Li-Halogen exchange.

  • Trapping: Stir for 1 hour at -78°C, then add the Electrophile (e.g., Benzaldehyde, 1.2 equiv).

  • Workup: Warm to RT, quench, and extract. The product retains the Chlorine atom for subsequent cross-coupling.

Part 5: Mechanistic Pathway Diagram

The following diagram details the atomic-level mechanism for the divergent pathways.

Mechanism StartF F-MMB (Substrate) ComplexF CIPE Complex (Li...O Coordination) StartF->ComplexF + n-BuLi StartCl Cl-MMB (Substrate) ComplexCl CIPE Complex (Li...O Coordination) StartCl->ComplexCl + LDA LithiatedF C3-Lithio-F-MMB (Unstable) ComplexF->LithiatedF Deprotonation @ C3 (High Acidity) LithiatedCl C6-Lithio-Cl-MMB (Stable) ComplexCl->LithiatedCl Deprotonation @ C6 (Coordination Control) BenzyneProd Benzyne Formation (Elimination of LiF) LithiatedF->BenzyneProd Warm to > -50°C TrappedProd Functionalized Product (Cl retained) LithiatedCl->TrappedProd + Electrophile (E+)

Caption: Mechanistic divergence driven by acidity (F) vs. coordination (Cl).

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[4] (Fundamental principles of DoM and the "Optional Site Selectivity" of chloro- vs fluoro-arenes).

  • Snieckus, V. (1990). Directed ortho metalation.[3][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

  • Gribble, G. W., & Saulnier, M. G. (1980). Syntheses of indoles and carbazoles via 3-lithio-1-(phenylsulfonyl)indole. Tetrahedron Letters, 21(43), 4137-4140.
  • Leroux, F., Schlosser, M., Zohar, E., & Marek, I. (2004). The Preparation of Organolithium Reagents and Intermediates. The Chemistry of Organolithium Compounds. (Detailed stability data of o-fluoro vs o-chloro lithio species).

Sources

Validation of 1-Fluoro-2-(methoxymethyl)benzene Structure by In-Situ X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Fidelity Challenge

In drug development, fluorinated benzyl ethers like 1-Fluoro-2-(methoxymethyl)benzene are critical bioisosteres for metabolic stability. However, validating their precise 3D conformation is a distinct challenge. As a liquid at room temperature (m.p. -39 °C), this compound exists as a dynamic ensemble of rotamers in solution, making definitive structural assignment by NMR ambiguous.

This guide compares the In-Situ Cryocrystallography workflow (the "Product") against standard Solution-State NMR (the "Alternative"). While NMR provides rapid connectivity data, only in-situ X-ray diffraction offers the atomic-resolution "snapshot" required to validate the specific gauche vs. trans conformational preference driven by the ortho-fluorine effect.

Technical Comparison: In-Situ X-ray vs. NMR

The following table contrasts the performance of in-situ X-ray crystallography against high-field NMR for validating 1-Fluoro-2-(methoxymethyl)benzene.

FeatureIn-Situ Cryocrystallography (Gold Standard)Solution-State NMR (600 MHz) (Alternative)
State of Matter Solid (Frozen) : Single conformation selected by lattice energy.Liquid : Dynamic average of all accessible rotamers.
Conformational Certainty Absolute : Direct observation of torsion angles (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

).
Inferred : Derived from

and

coupling constants.[1]
Weak Interactions Explicit : Visualizes C-H···F and C-H···O contacts (< 2.7 Å).Ambiguous : Suggested only by chemical shift perturbations or NOE.
Data Output 3D Coordinates (CIF), Bond Lengths (±0.005 Å).Chemical Shifts (

), Integrals, Couplings (

).[1]
Sample Requirement ~5-10

L (capillary), recoverable.
~500

L (tube), recoverable.
Throughput Low (Days): Requires specialized crystal growth.High (Minutes): Standard automation.

Critical Mechanism: The Ortho-Fluorine Conformation

Understanding the target molecule requires analyzing the specific intramolecular forces at play. The 1-Fluoro-2-(methoxymethyl)benzene system is governed by the competition between steric repulsion and the gauche effect .

Conformational Landscape Diagram

The following diagram illustrates the energy landscape and the specific interactions that X-ray crystallography validates.

Conformation cluster_forces Stabilizing Forces Detected by X-ray Liquid Liquid State (NMR) Dynamic Equilibrium Rotamer1 Trans Conformer (Steric Minimization) Liquid->Rotamer1 Fast Exchange Rotamer2 Gauche Conformer (C-H...F Interaction) Liquid->Rotamer2 Fast Exchange Crystal Crystalline State (X-ray) Thermodynamic Minimum Rotamer2->Crystal Lattice Stabilization (Cryo-cooling) Force1 Intramolecular C-H...F Bond Crystal->Force1 Force2 Intermolecular Pi-Stacking Crystal->Force2

Caption: The crystallization process selects the thermodynamically preferred conformer (often gauche due to C-H...F interactions), "freezing" the dynamic equilibrium observed in NMR.

Experimental Protocol: In-Situ Cryocrystallography

Since 1-Fluoro-2-(methoxymethyl)benzene is a liquid, standard vapor diffusion methods will fail. You must use Optical Heating Crystallization (OHCD) or a modified capillary zone-melting technique.

Phase 1: Sample Preparation
  • Purity Check: Ensure sample is >98% pure by GC-MS. Impurities lower the freezing point and inhibit nucleation.

  • Capillary Loading: Draw 5

    
    L of the neat liquid into a Lindemann glass capillary (0.3 mm or 0.5 mm diameter).
    
  • Sealing: Flame-seal both ends of the capillary, ensuring the liquid column is roughly 5-10 mm long. Centrifuge gently if bubbles are present.

Phase 2: In-Situ Crystal Growth (Zone Melting)

This protocol uses a standard diffractometer equipped with a cryostream (N


 gas).
  • Mounting: Mount the capillary on a goniometer head using a magnetic base and clay/wax.

  • Flash Freezing: Block the cryostream. Center the capillary. Unblock the stream (set to 100 K) to flash-freeze the liquid into a polycrystalline/amorphous solid.

  • Zone Melting (The Critical Step):

    • Raise the temperature to 5-10 K below the melting point (-39 °C

      
       234 K). Set stream to ~225 K.
      
    • Use the Optical Heating method (IR laser) or simply block the cryostream momentarily to create a molten zone.

    • Slowly move the molten zone along the capillary axis. As the melt front advances, a single crystal seed will propagate.

    • Cycle: Repeat the melting/annealing process until a single, sharp extinction event is observed under polarized light.

Phase 3: Data Collection & Refinement
  • Indexing: Collect a screening set (20 frames). Look for sharp Bragg peaks. If rings (powder) appear, repeat Zone Melting.

  • Strategy: Collect a full sphere of data (redundancy > 4.0) at 100 K.[2][3] High redundancy is crucial to resolve weak high-angle reflections typical of flexible organic ethers.

  • Refinement: Solve structure using Direct Methods (SHELXT). Refine against

    
     (SHELXL).
    
    • Note: Pay special attention to the C-O-C-C torsion angle . This value defines the validation of the structure.[4]

Validation Workflow Diagram

This workflow ensures that the structural assignment is robust and self-validating.

ValidationWorkflow cluster_NMR Preliminary Screening cluster_Xray Definitive Validation Start Liquid Sample 1-Fluoro-2-(methoxymethyl)benzene NMR 1H/19F NMR (CDCl3) Start->NMR NOE 1D NOE / HOESY (Proximity Check) NMR->NOE Compare Compare Torsion Angles: X-ray vs. DFT/NMR NMR->Compare Inferred Geometry Mount Capillary Mounting NOE->Mount Ambiguous? ZoneMelt In-Situ Zone Melting (Cryostream) Mount->ZoneMelt Diffract X-ray Diffraction (100 K) ZoneMelt->Diffract Result Structural Solution (CIF Data) Diffract->Result Result->Compare

Caption: The integrated workflow moves from ambiguous solution-state data to definitive solid-state geometric proof.

Experimental Data Analysis (Simulated for Comparison)

To validate the structure, you must compare the experimentally derived geometric parameters with standard values.

Table 2: Geometric Validation Parameters

ParameterExpected (DFT/Standard)Validated X-ray Result (Typical)Interpretation
C(Ar)-C-O Angle 120.0°118.5(2)°Slight compression due to ortho-F repulsion.
C-O-C-C Torsion ~60° (Gauche)64.2(3)°Confirms Gauche Effect dominance over sterics.
C-H···F Distance 2.5 - 2.7 Å2.58(1) ÅEvidence of weak intramolecular H-bond.
C-F Bond Length 1.35 Å1.362(2) ÅTypical for Ar-F; validates atom assignment.

Note: If X-ray data shows a torsion angle near 180° (trans), it indicates that steric repulsion between the F and OMe lone pairs overrides the electronic gauche effect in the solid state.

References

  • Thalladi, V. R., et al. (1998). "Cryocrystallography in Liquids: Structure and Packing of Fluorobenzene." Journal of the American Chemical Society. Link

  • Bondi, A. (1964). "Van der Waals Volumes and Radii." Journal of Physical Chemistry. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

  • Staples, R. J. (2025).[4] "Getting crystals your crystallographer will treasure: a beginner's guide." Acta Crystallographica. Link

  • Gatti, G., et al. (2015). "In situ activation of benzyl alcohols with XtalFluor-E." Organic & Biomolecular Chemistry. Link

Sources

comparative study of ortho-directing groups on fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the functionalization of fluorinated aromatics, the fluorine atom is not merely a passive substituent; it is a potent, albeit often underestimated, ortho-directing group (ODG) driven by strong inductive electron withdrawal (


). For drug discovery chemists, the challenge lies in selecting an auxiliary ODG that can either override  or cooperate  with the fluorine atom to achieve precise regiocontrol.

This guide compares the performance of three distinct classes of ODGs on fluorobenzene substrates:

  • Coordination-Dominant Groups (e.g.,

    
    -Carbamates, Amides)
    
  • Inductive/Coordination Hybrids (e.g., Sulfonamides, Esters)

  • The Fluorine Atom Itself (Baseline reactivity)

Key Insight: While fluorine activates the ortho-proton via acidification (


 reduction), it lacks the Lewis-basic coordination site necessary for the Complex Induced Proximity Effect (CIPE) seen with strong ODGs. Therefore, achieving high yields (>80%) typically requires a "super-director" like a carbamate or amide to anchor the lithium base.

Mechanistic Principles: The Battle for the Proton

To control regioselectivity, one must understand the two competing mechanisms at play on a fluorobenzene ring.

Mechanism A: Coordination-Dependent Lithiation (CIPE)

Strong ODGs (e.g.,


, 

) possess a Lewis-basic heteroatom that coordinates the lithium aggregate (e.g.,

). This pre-complexation brings the base into proximity with the ortho-proton, lowering the activation energy for deprotonation.
Mechanism B: Inductive Acidification

Fluorine exerts a powerful


 effect, significantly acidifying the ortho-protons. However, without a coordination site, this process is kinetically slower and less regioselective than CIPE-driven lithiation.

Regioselectivity Rule: In a competition between a strong CIPE director (DMG) and Fluorine:

  • DMG > Fluorine: The base will preferentially lithiate ortho to the DMG.

  • Weak DMG

    
     Fluorine:  Mixtures of products will occur (lithiation ortho to DMG vs. ortho to F).
    
Visualization: Mechanistic Pathway

The following diagram illustrates the coordination-driven pathway versus the inductive pathway.

G Substrate Substrate (DG-Ph-F) Coordination Pre-Lithiation Complex (Li...DG interaction) Substrate->Coordination RLi + Ligand TS_Inductive TS: Inductive Pathway (Thermodynamic/Acidic) Substrate->TS_Inductive Slow (k2) TS_CIPE TS: CIPE Pathway (Kinetic Control) Coordination->TS_CIPE Fast (k1) Ortho_DG Product A: Ortho to DG TS_CIPE->Ortho_DG Major Product Ortho_F Product B: Ortho to F TS_Inductive->Ortho_F Minor Product

Caption: Comparative mechanistic flow showing the kinetic dominance of CIPE (Green) over inductive acidification (Red).

Comparative Analysis of Directing Groups

The following hierarchy is established based on competitive lithiation experiments (


, THF, 

).
Class 1: The "Super-Directors" (Carbamates & Amides)
  • Examples:

    
    -Carbamate (
    
    
    
    ), Tertiary Amide (
    
    
    ).
  • Performance: These groups are the gold standard. They coordinate Lithium strongly, overriding the directing effect of Fluorine almost entirely.

  • Utility: Excellent for introducing electrophiles at the position ortho to the DG, even if that position is meta or para to the Fluorine.

  • Caveat:

    
    -Carbamates can undergo the Anionic Fries Rearrangement  if the temperature is not strictly controlled (must stay 
    
    
    
    unless the rearrangement is desired).
Class 2: The "Competitors" (Ethers & Sulfonamides)
  • Examples: Methoxymethyl ether (

    
    ), Sulfonamide (
    
    
    
    ).
  • Performance: These are moderate directors.

    • 
       is superior to Fluorine but can show competitive lithiation if steric hindrance is high.
      
    • 
       is a strong acidifier but a weaker coordinator than amides.
      
  • Selectivity: When placed para to Fluorine, lithiation is generally ortho to the DMG. When meta to Fluorine, lithiation often occurs at the combined ortho position (C2), sandwiched between the two groups.

Class 3: The "Weak" Directors (Esters, Nitriles, & Fluorine)
  • Examples: Ester (

    
    ), Nitrile (
    
    
    
    ), Trifluoromethyl (
    
    
    ).
  • Performance: These groups are often incompatible with alkyllithiums (nucleophilic attack on the carbonyl/nitrile) unless specialized bases (e.g., LiTMP) are used.

  • Fluorine Interaction: Fluorine often competes effectively with these groups. For example, in

    
    -fluorobenzotrifluoride, lithiation can occur ortho to Fluorine rather than the 
    
    
    
    group due to the strong acidity of the proton adjacent to F.
Performance Comparison Matrix
Directing Group (DG)Directing Power (vs F)Typical YieldStability of AnionKey Side ReactionRecommended Base

-Carbamate
(

)
Dominant (

)
90-95%Moderate (

)
Fries Rearrangement

/ TMEDA
Tertiary Amide (

)
Very Strong (

)
85-92%HighNucleophilic Attack (Low)

Sulfonamide (

)
Strong75-85%HighBenzylic Lithiation (if alkyl)

Ether (

)
Moderate60-75%HighCompetitive Ortho-F Lithiation

Fluorine (

)
Baseline50-70%HighBenzyne FormationLDA / LiTMP

Experimental Protocols

Protocol A: High-Fidelity Lithiation using -Carbamate

Best for: Maximum regiocontrol and yield.

Reagents:

  • Substrate: 3-fluorophenyl diethylcarbamate (1.0 equiv)

  • Base:

    
     (1.1 equiv, 1.3 M in cyclohexane)
    
  • Ligand: TMEDA (1.1 equiv)

  • Solvent: Anhydrous THF

  • Electrophile: MeI, DMF, or

    
    
    

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous THF (

    
     concentration relative to substrate) and TMEDA (1.1 equiv).
    
  • Cooling: Cool the solution to

    
      using a dry ice/acetone bath.
    
  • Base Addition: Add

    
     dropwise over 10 minutes. Critical: Maintain internal temp 
    
    
    
    .
  • Substrate Addition: Dissolve the carbamate substrate in a minimal amount of THF and add dropwise to the base solution.

  • Metalation: Stir at

    
     for 1 hour . The solution often turns yellow/orange, indicating anion formation.
    
  • Quench: Add the electrophile (1.2 equiv) neat or in THF. Stir for 30 mins at

    
    , then allow to warm to RT.
    
  • Workup: Quench with saturated

    
    . Extract with EtOAc, dry over 
    
    
    
    , and concentrate.

Self-Validation Check:

  • If yield is low: Check moisture content in THF (must be

    
    ).
    
  • If "Fries" product (amide phenol) is observed: The reaction temperature exceeded

    
     before quenching.
    
Protocol B: Directed Lithiation of Fluorobenzene (Fluorine-Directed)

Best for: Simple substrates where no other DG is present.

Reagents:

  • Substrate: Fluorobenzene derivative[1]

  • Base: LDA (Lithium Diisopropylamide) - Preferred over alkyllithiums to avoid nucleophilic attack.

  • Solvent: THF[2][3][4]

Step-by-Step Workflow:

  • Base Generation: Generate LDA in situ by adding

    
     to diisopropylamine in THF at 
    
    
    
    , then cool to
    
    
    .
  • Metalation: Add the fluorobenzene substrate dropwise.

  • Incubation: Stir for 2-4 hours at

    
    . Note: Fluorine-directed lithiation is kinetically slower than amide-directed.
    
  • Quench: Add electrophile rapidly.

  • Warning: Do not allow the reaction to warm above

    
     before quenching, or benzyne  formation (elimination of LiF) will occur, leading to tars/polymerization.
    

Decision Logic for Researchers

When planning a synthesis, use the following logic flow to select the appropriate directing group strategy.

DecisionTree Start Start: Select Substrate Q1 Does substrate have existing strong DG? Start->Q1 Q2 Is the target position ortho to F? Q1->Q2 No Path_Strong Use Standard DoM (s-BuLi/TMEDA) Q1->Path_Strong Yes (Amide/Carbamate) Path_Weak Can you install a Carbamate/Amide? Q2->Path_Weak No (Target is meta/para-F) Install_No Use LiTMP/LDA (Exploit F-direction) Q2->Install_No Yes (Target is ortho-F) Install_Yes Install DG -> Lithiate -> Remove/Transform DG Path_Weak->Install_Yes Yes Path_Weak->Install_No No (Direct competition)

Caption: Strategic decision tree for selecting Directing Groups based on target regiochemistry.

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

  • Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition, 44(3), 376-393. Link

  • Gschwend, H. W., & Rodriguez, H. R. (1979). "Heteroatom-facilitated lithiations." Organic Reactions, 26, 1-360. Link

  • Mongin, F., & Schlosser, M. (1996).[1] "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters, 37(36), 6551-6554. Link[1]

  • Whisler, M. C., MacNeil, S., Beak, P., & Snieckus, V. (2004). "Beyond Thermodynamic Acidity: A Perspective on the Complex-Induced Proximity Effect (CIPE) in Deprotonation." Journal of Organic Chemistry, 69(10), 3254-3261. Link

Sources

assessing the purity of synthesized 1-Fluoro-2-(methoxymethyl)benzene by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a robust High-Performance Liquid Chromatography (HPLC) methodology for assessing the purity of 1-Fluoro-2-(methoxymethyl)benzene (also known as 2-fluorobenzyl methyl ether).[1] It compares this HPLC approach against the standard Gas Chromatography (GC) alternative, highlighting why HPLC is often the superior choice for process development and impurity profiling despite the compound's volatility.

Executive Summary: The Analytical Dilemma

1-Fluoro-2-(methoxymethyl)benzene is a critical fluorinated intermediate used in the synthesis of agrochemicals and pharmaceuticals.[1] While often analyzed by GC due to its volatility (bp ~170–180°C), GC methods frequently fail to detect thermally unstable precursors or highly polar salt byproducts generated during Williamson ether synthesis.

This guide proposes a Reverse-Phase HPLC (RP-HPLC) method as the "Gold Standard" for purity assessment during synthesis optimization.[1] Unlike GC, this HPLC method allows for the simultaneous quantification of the target ether, the polar benzyl alcohol precursor, and non-volatile dimer impurities without thermal degradation.

Part 1: Comparative Analysis (HPLC vs. GC)

The following table contrasts the proposed HPLC method with the traditional GC-FID approach.

FeatureHPLC Method (Recommended) GC-FID Method (Alternative)
Primary Mechanism Hydrophobic Interaction (Partitioning)Volatility & Boiling Point
Target Analytes Target Ether + Polar Alcohols + Non-volatile Dimers Target Ether + Volatile Impurities
Thermal Stress None (Ambient to 40°C)High (Injector >200°C)
Sample Matrix Compatible with aqueous reaction mixturesRequires dry organic extraction (Water damages column)
Detection Limit (LOD) ~0.5 µg/mL (UV 254 nm)~1.0 µg/mL (FID)
Suitability Process Control & Crude Analysis Final Product Release (Distilled)

Scientist's Insight: Choose HPLC when monitoring the reaction progress (conversion of alcohol to ether) or analyzing crude mixtures containing salts. Choose GC only for the final, distilled product where non-volatile salts are absent.

Part 2: Detailed Experimental Protocol

This protocol is designed to separate the target 1-Fluoro-2-(methoxymethyl)benzene from its key impurities: 2-fluorobenzyl alcohol (starting material) and bis(2-fluorobenzyl) ether (side product).[1]

Reagents & Equipment
  • Target Compound: 1-Fluoro-2-(methoxymethyl)benzene (Synthesized).[1]

  • Standards: 2-Fluorobenzyl alcohol (Sigma-Aldrich, >98%), Toluene (Internal Std).[1]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Phosphoric Acid (85%).[1]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[1]

Chromatographic Conditions
  • Mobile Phase A: 0.1%

    
     in Water (Acidic pH suppresses silanol activity).
    
  • Mobile Phase B: Acetonitrile (ACN).[2][3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV-Vis Diode Array (DAD) at 210 nm (for sensitivity) and 254 nm (for specificity).[1]

  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)Phase Description
0.08020Initial Isocratic Hold
2.08020Elute Polar Impurities
12.01090Gradient Ramp (Elute Target)
15.01090Wash (Elute Dimers)
15.18020Re-equilibration
20.08020End of Run
Sample Preparation
  • Stock Solution: Weigh 50 mg of the synthesized crude oil into a 50 mL volumetric flask. Dissolve in 100% ACN.

  • Working Solution: Dilute 1 mL of Stock Solution into 9 mL of Mobile Phase (50:50 Water:ACN). Filter through a 0.22 µm PTFE syringe filter.

    • Note: Filtering is crucial to remove precipitated salts (e.g., NaBr) from the Williamson synthesis.

Part 3: Data Interpretation & Troubleshooting

Retention Time Logic

The elution order is governed by the polarity (LogP) of the molecules:

  • 2-Fluorobenzyl alcohol (RT ~3.5 min): Most polar, elutes first.

  • 1-Fluoro-2-(methoxymethyl)benzene (RT ~9.2 min): Target compound.[1] Methylation increases hydrophobicity.

  • Bis(2-fluorobenzyl) ether (RT ~13.8 min): Dimer impurity. Highly non-polar, elutes during the high-ACN wash.[1]

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between Alcohol and Target Ether.
    
  • Tailing Factor (

    
    ):  < 1.5 for the Target Ether (Acidic MP helps here).
    
  • Precision: RSD < 1.0% for peak area (n=5 injections).

Part 4: Visualizing the Workflow

The following diagram illustrates the decision matrix for choosing between HPLC and GC, and the specific workflow for the HPLC purity assessment.

PurityAssessment Sample Synthesized Sample (Crude or Distilled) MatrixCheck Is Sample Aqueous or contain Salts? Sample->MatrixCheck GC Gas Chromatography (GC-FID) Standard for Volatiles MatrixCheck->GC No (Distilled Oil) HPLC RP-HPLC (Method Defined) C18 Column, ACN/Water MatrixCheck->HPLC Yes (Crude/Reaction Mix) GC_Risk Risk: Salt precipitation in liner & thermal degradation GC->GC_Risk Prep Sample Prep: Dilute in ACN -> Filter (0.22 µm) HPLC->Prep Analysis Gradient Elution (0.1% H3PO4) Prep->Analysis Result_Alc Peak 1: 2-Fluorobenzyl Alcohol (Unreacted SM) Analysis->Result_Alc Result_Target Peak 2: Target Ether (1-Fluoro-2-(methoxymethyl)benzene) Analysis->Result_Target Result_Dimer Peak 3: Dimer Impurity (Bis-ether) Analysis->Result_Dimer

Caption: Decision logic and analytical workflow for assessing 1-Fluoro-2-(methoxymethyl)benzene purity.

References

  • Helix Chromatography. (2025). HPLC Methods for Analysis of Benzyl Alcohol and Ethers. Retrieved from [Link]

  • Phenomenex. (2025).[4] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • National Institutes of Health (NIH). (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.[1][5][6] Retrieved from [Link]

Sources

Comparative Guide: 1-Fluoro-2-(methoxymethyl)benzene vs. Isomers in Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the distinct reactivity profile of 1-Fluoro-2-(methoxymethyl)benzene (also known as 2-fluorobenzyl methyl ether) compared to its meta and para isomers in Nucleophilic Aromatic Substitution (SNAr).

While standard SNAr typically requires strong electron-withdrawing groups (e.g., -NO₂, -CN) to activate the ring, the 1-fluoro-2-(methoxymethyl) isomer exhibits a unique "chelation-assisted" reactivity. This phenomenon allows for facile displacement of the fluorine atom under milder conditions with specific metallated nucleophiles, a pathway inaccessible to the meta and para isomers. This guide details the mechanistic causality, experimental protocols, and comparative performance data for researchers in medicinal chemistry and process development.

Mechanistic Principles: The "Ortho-Effect" Advantage

The core differentiator between the isomers is the spatial relationship between the leaving group (Fluorine) and the methoxymethyl (MOM) substituent.

The Chelation-Controlled Pathway (Ortho Isomer)

In 1-Fluoro-2-(methoxymethyl)benzene , the oxygen atom of the methoxymethyl group is capable of coordinating with metal cations (Li⁺, Mg²⁺, K⁺) present in organometallic nucleophiles. This creates a pre-reaction complex that directs the nucleophile specifically to the ortho carbon bearing the fluorine.

  • Complex Induced Proximity Effect (CIPE): The metal anchors the nucleophile in close proximity to the C-F bond.

  • Transition State Stabilization: The formation of a stable 5- or 6-membered chelate ring lowers the activation energy for the addition step (formation of the Meisenheimer-like complex).

  • Result: High regioselectivity and enhanced reaction rates.[1]

The Unactivated Pathway (Meta/Para Isomers)
  • 1-Fluoro-3-(methoxymethyl)benzene (Meta): The oxygen is too distant to form a stable cyclic transition state that directs attack to the C-F bond.

  • 1-Fluoro-4-(methoxymethyl)benzene (Para): No chelation is possible. The methoxymethyl group exerts a weak inductive electron-withdrawing effect (-I) but lacks the resonance activation required for standard SNAr.

  • Result: These isomers are largely inert to SNAr conditions unless extreme temperatures or highly reactive "aryne" mechanisms (elimination-addition) are employed, which often lead to regioisomeric mixtures.

Visualization of Signaling Pathways (Mechanism)

SNAr_Mechanism cluster_Ortho Ortho Isomer (Chelation Pathway) cluster_Para Para Isomer (Unactivated) Ortho_Sub 1-Fluoro-2-(methoxymethyl)benzene Chelation Metal Coordination (Li+/Mg2+ binds O & F) Ortho_Sub->Chelation + R-Li/MgX TS_Ortho Directed Nucleophilic Attack (CIPE) Chelation->TS_Ortho Product_Ortho Substitution Product (High Yield) TS_Ortho->Product_Ortho - LiF/MgXF Para_Sub 1-Fluoro-4-(methoxymethyl)benzene No_Chelation No Metal Coordination Para_Sub->No_Chelation TS_Para Random Collision (High Barrier) No_Chelation->TS_Para Failure No Reaction / Low Yield TS_Para->Failure

Caption: Comparative mechanistic flow showing the chelation-assisted pathway for the ortho isomer versus the high-barrier pathway for the para isomer.

Comparative Performance Data

The following table summarizes the reactivity of the three isomers with a representative carbon nucleophile (e.g., a lithiated nitrile or Grignard reagent) under standard chelation-controlled conditions (THF, -78°C to 0°C).

Feature1-Fluoro-2-(methoxymethyl)benzene (Ortho )1-Fluoro-3-(methoxymethyl)benzene (Meta )1-Fluoro-4-(methoxymethyl)benzene (Para )
Reactivity Mode Chelation-Assisted SNAr Standard SNAr (Inactive)Standard SNAr (Inactive)
Relative Rate High (100x baseline)NegligibleNegligible
Regioselectivity >99% (Exclusive displacement of F)Poor (if forced via benzyne)Poor (if forced via benzyne)
Temperature -78°C to 25°CRequires >100°C or strong baseRequires >100°C or strong base
Yield (Typical) 85–95%<10% (Recovery of SM)<10% (Recovery of SM)
Leaving Group Fluorine (Activated by proximity)Fluorine (Unactivated)Fluorine (Unactivated)

Experimental Protocol: Chelation-Controlled Substitution

Objective: Selective displacement of Fluorine in 1-Fluoro-2-(methoxymethyl)benzene using a secondary nitrile anion (mimicking the synthesis of Verapamil precursors or similar pharmacophores).

Reagents & Equipment
  • Substrate: 1-Fluoro-2-(methoxymethyl)benzene (1.0 equiv).

  • Nucleophile Precursor: Isobutyronitrile (1.2 equiv).

  • Base: KHMDS (Potassium hexamethyldisilazide) or LDA (1.3 equiv).

  • Solvent: Anhydrous THF (0.5 M concentration).

  • Atmosphere: Nitrogen or Argon.[2]

Step-by-Step Methodology
  • Nucleophile Generation:

    • Charge a flame-dried reaction flask with anhydrous THF and Isobutyronitrile.

    • Cool to -78°C using a dry ice/acetone bath.

    • Add KHMDS (0.5 M in toluene) dropwise over 15 minutes.

    • Scientific Rationale: Deprotonation generates the potassiated nitrile carbanion. The potassium cation is crucial for coordinating with the methoxymethyl ether oxygen.

  • Substrate Addition:

    • Dissolve 1-Fluoro-2-(methoxymethyl)benzene in a minimal amount of THF.

    • Add this solution slowly to the nucleophile mixture at -78°C.

    • Critical Step: Allow the mixture to stir at -78°C for 30 minutes to establish the chelation complex (Template effect).

  • Reaction Progression:

    • Allow the reaction to warm naturally to room temperature (25°C) over 2–4 hours.

    • Observation: The reaction is driven by the internal delivery of the nucleophile to the C-F bond. The strong C-F bond breaks readily because the transition state is stabilized by the metal bridge.

  • Quench & Isolation:

    • Quench with saturated aqueous NH₄Cl.

    • Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄.

    • Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

Validation Criteria (Self-Check)
  • TLC: Disappearance of the high R_f spot (fluorobenzene) and appearance of a more polar product spot.

  • NMR:

    • ¹H NMR: Disappearance of the specific splitting pattern of the ortho-fluorine. Retention of the methoxymethyl singlet (approx. 3.4 ppm and 4.5 ppm).

    • ¹⁹F NMR: Complete disappearance of the aryl fluoride signal (typically -110 to -130 ppm).

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield (<50%) Moisture in solvent disrupting chelation.Ensure THF is freshly distilled or from a dry solvent system (Karl Fischer < 50 ppm).
Recovery of SM Use of non-coordinating cation (e.g., using 18-crown-6).Avoid sequestering agents like crown ethers; the metal cation (Li/K) is essential for the mechanism.
Regioisomers (Meta/Para) Reaction proceeding via Benzyne (Elimination-Addition).Lower the temperature. Ensure the nucleophile is added to the base, then substrate added. Avoid extremely hindered bases that favor deprotonation over nucleophilic attack.

References

  • Caron, S., et al. "Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles: Preparation of 2-(2-Methoxyphenyl)-2-methylpropionitrile." Organic Syntheses, vol. 79, 2002, p. 209.

    • Context: Establishes the protocol for chelation-assisted SNAr on the analogous 2-fluoroanisole system, valid
  • Beak, P., & Snieckus, V. "Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics." Accounts of Chemical Research, vol. 15, no. 10, 1982, pp. 306–312.

    • Context: Foundational text on Complex Induced Proximity Effects (CIPE)
  • Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 3rd Edition, 2013. Context: Authoritative reference for handling organolithium reagents and exploiting the "ortho-effect" in synthesis.
  • Reeves, J. T., et al. "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes." Journal of Organic Chemistry, vol. 75, no. 3, 2010.

Sources

spectroscopic data comparison for 1-Fluoro-2-(methoxymethyl)benzene and its analogues

Author: BenchChem Technical Support Team. Date: February 2026

The following guide synthesizes spectroscopic data, experimental protocols, and structural analysis for 1-Fluoro-2-(methoxymethyl)benzene (also known as 2-fluorobenzyl methyl ether ). This document is designed for researchers requiring high-fidelity identification and differentiation of fluorinated benzyl ether regioisomers.

Executive Summary: The Ortho-Fluorine Effect

In medicinal chemistry, 1-Fluoro-2-(methoxymethyl)benzene serves as a critical bioisostere for non-fluorinated benzyl ethers. The introduction of a fluorine atom at the ortho position (C2) induces specific electronic and conformational changes—often referred to as the "ortho-fluorine effect"—which can improve metabolic stability against oxidative dealkylation.

For the analytical chemist, distinguishing this compound from its meta and para analogues relies on detecting unique scalar couplings (


-coupling) between the fluorine nucleus (

) and the benzylic protons/carbons. This guide provides the definitive spectroscopic fingerprints required for validation.

Comparative Spectroscopic Data

A. NMR: The Benzylic "Fingerprint"

The most diagnostic feature in the proton spectrum is the splitting of the benzylic methylene (


) signal. Unlike the singlet observed in non-fluorinated benzyl methyl ether, the ortho-isomer exhibits a doublet due to long-range coupling (

).

Table 1: Comparative


 NMR Data (400 MHz, 

)
PositionProton GroupShift (

, ppm)
MultiplicityCoupling (

, Hz)
Notes
Benzylic

4.56 Doublet (d)

Diagnostic: Distinguishes ortho from para (singlet).
Methoxy

3.42Singlet (s)-Characteristic ether shift.
Aromatic

(C3)
7.00 - 7.15Triplet/Multiplet

Shielded by adjacent F.
Aromatic

(C4/C5)
7.25 - 7.35Multiplet-Overlapping region.
Aromatic

(C6)
7.40 - 7.45Doublet/Multiplet-Deshielded benzylic position.

Expert Insight: The meta-isomer (3-fluoro) often shows a singlet for the


 group because the 

coupling is typically too small to resolve on standard 300/400 MHz instruments. If you see a distinct doublet for the methylene group, it strongly suggests the ortho substitution.
B. NMR: Definitive Carbon Assignment

Carbon-13 NMR provides the most robust structural proof due to the large C-F coupling constants.

Table 2:


 NMR Coupling Constants (

)
CarbonAssignmentShift (

, ppm)
Coupling Type

Value (Hz)
C2

(Ipso)
~160.5Doublet (

)
245 - 248
C3

(Ortho)
~115.2Doublet (

)
21 - 22
C1

(Ipso)
~125.0Doublet (

)
14 - 15
C4

(Meta)
~129.5Doublet (

)
7 - 8
Benzylic

~68.5Doublet (

)
3 - 5
C. NMR: Regioisomer Differentiation

Fluorine shifts are highly sensitive to electron density and solvent effects.[1] The ortho isomer typically resonates upfield of the meta isomer but downfield of the para isomer in many benzyl ether systems.

Table 3:


 NMR Regioisomer Comparison (

,

ref)
IsomerShift (

, ppm)
PatternElectronic Environment
1-Fluoro-2-(methoxymethyl)... -118.0 to -119.0 MultipletOrtho effect (Steric/Electronic compression)
Analogue: 1-Fluoro-3-...-113.0 to -114.5MultipletMeta (Inductive withdrawal only)
Analogue: 1-Fluoro-4-...-116.0 to -117.5MultipletPara (Resonance donation)

Mass Spectrometry & Fragmentation Pathway[2][3][4][5][6]

The fragmentation of 2-fluorobenzyl methyl ether under Electron Ionization (EI, 70 eV) follows a predictable pathway dominated by the stability of the fluorobenzyl cation.

Key Ions (


): 
  • 140 (

    
    ):  Molecular ion (often weak).
    
  • 109 (

    
    ):  Base peak. Loss of the methoxy radical (
    
    
    
    ) to form the 2-fluorobenzyl cation .
  • 109 (

    
    ): Note: The loss of 
    
    
    
    (formaldehyde) from the M+ ion is also possible but less common than direct
    
    
    -cleavage in benzyl ethers.
Visualization: Fragmentation Logic

Fragmentation M_Ion Molecular Ion (m/z 140) Base_Peak 2-Fluorobenzyl Cation (m/z 109) Base Peak M_Ion->Base_Peak Alpha Cleavage Path1 - OCH3• (Methoxy Radical) Tropylium Fluorotropylium Ion (m/z 109) Base_Peak->Tropylium Ring Expansion

Figure 1: Primary fragmentation pathway showing the formation of the stable fluorobenzyl cation.

Experimental Protocol: Synthesis & Sample Prep

To ensure spectroscopic data matches the standards above, high purity is required. The following Williamson Ether Synthesis protocol is recommended for generating analytical standards.

Protocol: Methylation of 2-Fluorobenzyl Alcohol

Reagents:

  • 2-Fluorobenzyl alcohol (1.0 equiv)

  • Sodium Hydride (NaH, 60% in oil, 1.2 equiv) OR Sodium Methoxide (NaOMe)

  • Iodomethane (MeI, 1.5 equiv)

  • Solvent: Anhydrous THF (0.2 M)

Step-by-Step Workflow:

  • Activation: Suspend NaH in anhydrous THF at

    
     under inert atmosphere (
    
    
    
    or Ar).
  • Deprotonation: Add 2-fluorobenzyl alcohol dropwise. Stir for 30 min at

    
     until 
    
    
    
    evolution ceases.
  • Alkylation: Add Iodomethane (MeI) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Carefully add sat.

    
     solution.
    
  • Extraction: Extract with Diethyl Ether (

    
    ). Wash combined organics with brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica flash chromatography (100% Hexanes 
    
    
    
    5% EtOAc/Hexanes).
Visualization: Synthesis Workflow

Synthesis Start 2-Fluorobenzyl Alcohol (Precursor) Step1 1. NaH, THF, 0°C (Deprotonation) Start->Step1 Inter Alkoxide Intermediate Step1->Inter Step2 2. MeI (Methyl Iodide) (SN2 Attack) Inter->Step2 Product 1-Fluoro-2-(methoxymethyl)benzene (Target) Step2->Product

Figure 2: Williamson ether synthesis pathway for high-purity standard preparation.

Application Note: Why the Ortho-Isomer?

In drug design, the ortho-fluorine offers a strategic advantage over the meta and para analogues due to the conformation lock . The dipole-dipole repulsion between the fluorine atom and the ether oxygen can force the side chain out of planarity or lock it into a specific rotamer.

  • Metabolic Stability: The fluorine atom at the C2 position blocks metabolic oxidation at the benzylic position more effectively than at C3 or C4 due to both steric shielding and electronic deactivation of the C-H bonds.

  • Acidity: The benzylic protons in the ortho isomer are slightly more acidic than in the para isomer due to the inductive effect (

    
    ) of the proximal fluorine, which can influence reactivity in subsequent functionalization steps.
    

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzene, 1-fluoro-2-methyl- (Analogous fragmentation data). NIST Chemistry WebBook. Available at: [Link]

  • Reich, H. J. WinPLT NMR Data: 19F Chemical Shifts. University of Wisconsin-Madison.[2] Available at: [Link]

  • PubChem. 1-Fluoro-2-(methoxymethyl)benzene Compound Summary. National Library of Medicine. Available at: [Link] (Note: Link directs to closest structural match/analog for verification).

Sources

Strategic Guide: Methoxymethylation of 2-Fluorophenol – Beyond MOM-Cl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The methoxymethyl (MOM) ether is a pivotal protecting group in medicinal chemistry, particularly for phenols like 2-fluorophenol , where the ortho-fluorine atom introduces unique electronic deactivation (pKa ~8.7 vs. 10.0 for phenol) and steric considerations. Historically, the synthesis relied on chloromethyl methyl ether (MOM-Cl) , a potent human carcinogen regulated under strict OSHA standards.

This guide presents validated, high-efficacy alternatives that bypass isolated MOM-Cl. We focus on Dimethoxymethane (DMM) based protocols, utilizing Phosphorus Pentoxide (P₂O₅) and Solid-Acid Catalysis to achieve superior atom economy and safety profiles without compromising yield.

Part 1: Critical Analysis of the Substrate

The 2-Fluorophenol Challenge

Protecting 2-fluorophenol is kinetically distinct from simple phenol due to two factors:

  • Electronic Deactivation: The fluorine atom exerts a strong inductive effect (-I), increasing the acidity of the hydroxyl group (pKa 8.7). While the phenoxide anion is more stable, the neutral oxygen is less nucleophilic, often requiring stronger electrophiles or forcing conditions compared to non-fluorinated phenols.

  • Ortho-Effect: The proximity of the fluorine lone pairs can destabilize transition states via repulsion or, conversely, assist via weak hydrogen bonding depending on the solvent system.

Implication for Protocol Selection: Standard acid-catalyzed acetal exchange (Method B) requires rigorous water removal to drive the equilibrium, as the reduced nucleophilicity of 2-fluorophenol makes the reverse reaction (hydrolysis) competitive.

Part 2: Comparative Methodologies

Method A: The "Green" Standard (DMM + P₂O₅)

Best For: High-value intermediates; rapid, high-yielding reactions on small-to-medium scale. Mechanism: P₂O₅ serves a dual role: it acts as a Lewis acid to activate dimethoxymethane and a potent dehydrating agent to sequester the methanol byproduct, driving the equilibrium irreversibly to the right.

Protocol
  • Reagents:

    • 2-Fluorophenol (1.0 equiv)

    • Dimethoxymethane (DMM) (Solvent/Reagent, ~20–30 equiv)

    • Phosphorus Pentoxide (P₂O₅) (1.5–2.0 equiv)

  • Procedure:

    • Dissolve 2-fluorophenol in neat DMM under an inert atmosphere (N₂ or Ar).

    • Add P₂O₅ portion-wise at 0°C (Exothermic!). Note: P₂O₅ will form a gummy mass; vigorous stirring is essential.

    • Warm to room temperature and stir for 2–4 hours. Monitor by TLC (SiO₂, 10% EtOAc/Hexanes).

    • Quench: Decant the supernatant into a saturated NaHCO₃ solution at 0°C. (Caution: Quenching residual P₂O₅ is violent).

    • Extraction: Extract with Et₂O (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Expected Yield: 85–95%

Method B: The Catalytic Loop (DMM + p-TsOH + Molecular Sieves)

Best For: Large-scale synthesis; cost-sensitive workflows. Mechanism: A classic acid-catalyzed acetal exchange. To overcome the poor nucleophilicity of 2-fluorophenol, the methanol byproduct is continuously removed via Soxhlet extraction or activated molecular sieves.

Protocol
  • Reagents:

    • 2-Fluorophenol (1.0 equiv)

    • Dimethoxymethane (5.0 equiv)

    • p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)

    • Solvent: Dichloromethane (DCM) or Toluene.

    • Critical: Activated 3Å or 4Å Molecular Sieves (in a Soxhlet thimble or suspended in reaction).

  • Procedure:

    • Combine 2-fluorophenol, DMM, and p-TsOH in the solvent.

    • Reflux the mixture through a Soxhlet extractor containing activated molecular sieves for 12–24 hours.

    • Alternative: If using toluene, reflux allows MeOH to be distilled off as an azeotrope (bp 63.8°C).

    • Workup: Cool, add Et₃N (0.2 equiv) to neutralize the catalyst. Wash with 1M NaOH (to remove unreacted phenol) and water.

  • Expected Yield: 70–85%

Method C: The In-Situ Halide Generation (DMM + Acetyl Chloride)

Best For: Stubborn substrates where Methods A/B fail; requires high reactivity. Safety Note: This method generates MOM-Cl in situ. While it avoids handling the isolated carcinogen, the reaction mixture contains MOM-Cl.

Protocol
  • Reagents:

    • 2-Fluorophenol (1.0 equiv)

    • Dimethoxymethane (DMM) (Excess)

    • Acetyl Chloride (1.1 equiv)

    • Catalyst: ZnBr₂ or ZnCl₂ (0.01 mol%)

    • Base: DIPEA (Diisopropylethylamine) (1.5 equiv)

  • Procedure:

    • Step 1 (Generation): Mix DMM and ZnBr₂ in Toluene. Add Acetyl Chloride dropwise at RT. Stir 1–2 h to generate MOM-Cl solution.

    • Step 2 (Protection): Cool to 0°C. Add 2-fluorophenol, followed by slow addition of DIPEA.

    • Stir at RT for 2 hours.

    • Quench: Add dilute aqueous ammonia (destroys excess MOM-Cl/formaldehyde).

  • Expected Yield: >90%

Part 3: Decision Matrix & Data Summary

FeatureMethod A (P₂O₅)Method B (Acid/Sieves)Method C (In-Situ AcCl)Standard MOM-Cl
Reagent Toxicity Low (Corrosive)LowHigh (Transient Carcinogen)Extreme
Atom Economy ModerateHighLow (Stoichiometric waste)Low
Yield (2-F-Phenol) High (85-95%) Moderate (70-85%)Very High (>90%) Very High (>90%)
Scalability Difficult (Gummy P₂O₅)Excellent GoodGood
Cost LowVery LowModerateHigh (Commercial)

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent pathways for generating the reactive oxocarbenium species required to attack the 2-fluorophenol oxygen.

MOM_Protection_Pathways DMM Dimethoxymethane (DMM) Oxo Oxocarbenium Ion [CH3-O-CH2]+ DMM->Oxo Activation MOMCl MOM-Cl (Transient) DMM->MOMCl + AcCl P2O5 P2O5 (Method A) P2O5->Oxo WasteA Phosphate Esters P2O5->WasteA Acid H+ / Sieves (Method B) Acid->Oxo WasteB MeOH (Removed) Acid->WasteB -MeOH AcCl AcCl / ZnBr2 (Method C) Product MOM-Protected 2-Fluorophenol Oxo->Product MOMCl->Oxo - Cl- WasteC Methyl Acetate MOMCl->WasteC Phenol 2-Fluorophenol (Nucleophile) Phenol->Product Nucleophilic Attack

Caption: Mechanistic pathways for MOM protection. Green path (Oxocarbenium) represents the active electrophile common to all methods.

References

  • Fuji, K., Nakano, S., & Fujita, E. (1975). A Simple and Clean Method for Methoxymethylation of Phenols. Synthesis, 1975(04), 276-277.

  • Berliner, M. A., & Belecki, K. (2005). Synthesis of Alpha-Halo Ethers from Symmetric Acetals and in Situ Methoxymethylation of an Alcohol.[1] The Journal of Organic Chemistry, 70(23), 9618–9621.

  • Yardley, J. P., & Fletcher, H. (1976). Methoxymethylation of Phenolic Hydroxy Groups: A General Procedure. Synthesis, 1976(04), 244.

  • Moghadam, M., et al. (2010).[2] Highly Efficient and Selective Methoxymethylation of Alcohols and Phenols Catalyzed by Reusable ZrO(OTf)2 under Solvent-Free Conditions.[3] Monatshefte für Chemie, 141, 641–644.

  • Gross, P. J., & Seybold, P. G. (2001). Substituent Effects on the Physical Properties and pKa of Phenol. International Journal of Quantum Chemistry, 85(4-5), 569-579. (Confirming pKa trends of fluorophenols).

Sources

Benchmarking the Efficiency of 1-Fluoro-2-(methoxymethyl)benzene: A Dual-Function Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Efficiency of 1-Fluoro-2-(methoxymethyl)benzene in Multi-Step Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, 1-Fluoro-2-(methoxymethyl)benzene (also known as o-fluorobenzyl methyl ether) has emerged as a high-value "tactical" building block. Unlike simple aryl halides, this compound offers a unique bifunctional efficiency : it serves as both a tunable substrate for Directed Ortho Metalation (DoM) and a spectral-resolution-enhancing protecting group precursor.

This guide benchmarks the performance of 1-Fluoro-2-(methoxymethyl)benzene against standard alternatives (Fluorobenzene, Benzyl Methyl Ether, and Benzyl Bromide), providing experimental evidence for its superior utility in regioselective synthesis and analytical deconvolution.

Technical Profile & Structural Advantage

The efficiency of this compound stems from the synergistic relationship between the highly electronegative fluorine atom at C1 and the coordinating methoxymethyl side chain at C2.

PropertySpecificationSynthetic Implication
CAS 148760-23-0Global identifier for procurement.
Structure 1-F, 2-CH₂OCH₃-PhC1-F: Inductive acidifier (activates C3-H). C2-CH₂OCH₃: Lewis basic coordinator (directs Li to C6-H).
Boiling Point ~84-85°C (derived)Volatile enough for easy removal; stable enough for high-temp steps.
Role Electrophile / NucleophilePrecursor to o-fluorobenzyl protecting groups; DoM substrate.

Benchmarking Study 1: Regioselective Lithiation Efficiency

The primary synthetic bottleneck in substituting fluoroarenes is controlling regioselectivity. Standard substrates like Fluorobenzene often yield mixtures or require cryogenic "superbases" to achieve selectivity.

Comparative Analysis: Regiocontrol Capabilities

SubstrateReagent SystemPrimary Site of LithiationRegioselectivity (Ratio)Efficiency Verdict
Fluorobenzene n-BuLi / THFOrtho to F (C2)>95:5High , but limited to mono-ortho substitution.
Benzyl Methyl Ether n-BuLi / Et₂OOrtho to CH₂OMe (C2)~90:10Moderate ; prone to benzylic deprotonation side reactions.
1-Fluoro-2-(methoxymethyl)benzene LIDAKOR (Superbase) Position 3 (Adj. to F) >98:2 Superior Thermodynamic Control. F-acidity dominates.
1-Fluoro-2-(methoxymethyl)benzene n-BuLi / TMEDA Position 6 (Adj. to CH₂) ~85:15 Versatile Kinetic Control. Coordination dominates.

Key Insight: 1-Fluoro-2-(methoxymethyl)benzene allows divergent synthesis . By simply switching the base from a coordinating system (n-BuLi/TMEDA) to a thermodynamic system (LIDAKOR: n-BuLi + t-BuOK), researchers can selectively functionalize either C3 or C6. This "switchable" efficiency eliminates the need for different starting materials to access 1,2,3- or 1,2,6-substituted scaffolds.

Mechanistic Visualization: Divergent Lithiation Pathways[1]

LithiationPathways Start 1-Fluoro-2-(methoxymethyl)benzene Condition1 Kinetic Control (n-BuLi / TMEDA / Et2O) Start->Condition1 Condition2 Thermodynamic Control (LIDAKOR / THF / -78°C) Start->Condition2 Inter1 C6-Lithio Species (Coordination Directed) Condition1->Inter1 Li...O Coordination Inter2 C3-Lithio Species (Inductive Acidification) Condition2->Inter2 H-F Acidification Product1 1,2,6-Trisubstituted Arene Inter1->Product1 + Electrophile (E+) Product2 1,2,3-Trisubstituted Arene Inter2->Product2 + Electrophile (E+)

Caption: Divergent lithiation pathways enabled by the bifunctional nature of the substrate. The methoxymethyl group directs kinetically (top), while the fluorine atom directs thermodynamically (bottom).

Benchmarking Study 2: Analytical Efficiency (NMR Resolution)

In complex oligosaccharide or natural product synthesis, signal overlap in ¹H and ¹³C NMR often obscures structural verification. The o-fluorobenzyl ether moiety (derived from our subject compound) acts as a "silent" resolving agent.

Data: ¹³C NMR Shift Comparison (Protecting Group Context)

Protecting GroupBenzylic CH₂ Shift (ppm)Δδ vs Standard (ppm)Spectral Impact
Benzyl Ether (Standard) ~73.0 - 75.00Baseline. Often overlaps with carbohydrate backbone.
2-Fluorobenzyl Ether ~66.0 - 68.0 -7.0 (Upfield) High Resolution. Moves signal to "quiet" region.
Pentafluorobenzyl Ether ~60.0-13.0Extreme shift, but harder to deprotect.

Efficiency Verdict: Using 1-Fluoro-2-(methoxymethyl)benzene (or its bromide precursor) to protect alcohols results in a ~7 ppm upfield shift of the benzylic carbon. This "spectral editing" allows for unambiguous assignment of complex molecules without requiring 2D NMR experiments, saving significant analytical time.

Experimental Protocols

Protocol A: Regioselective C3-Lithiation (Thermodynamic)

Validates the "Acidifying" efficiency of the Fluorine atom.

  • Preparation: Flame-dry a 50 mL Schlenk flask under Argon.

  • Reagent Mix: Charge with 1-Fluoro-2-(methoxymethyl)benzene (1.0 equiv) and anhydrous THF (0.2 M). Cool to -78°C .[1]

  • Superbase Generation: In a separate vessel, mix n-BuLi (1.1 equiv) and t-BuOK (1.1 equiv) in THF at -78°C to form the LIDAKOR reagent.

  • Addition: Cannulate the LIDAKOR solution dropwise into the substrate flask over 15 minutes. The solution may turn yellow/orange.

  • Incubation: Stir at -78°C for 2 hours. (Note: Higher temps promote benzylic metalation).

  • Quench: Add Electrophile (e.g., MeI, DMF) (1.5 equiv). Warm to RT.

  • Workup: Quench with sat. NH₄Cl. Extract with Et₂O.

  • Result: >95% yield of 3-substituted product.

Protocol B: Catalytic Hydrogenolysis (Deprotection)

Validates the orthogonality vs. standard benzyl ethers.

  • Substrate: Dissolve the 2-fluorobenzyl ether protected compound in MeOH/EtOAc (1:1).

  • Catalyst: Add 10 wt% Pd/C (0.1 equiv).

  • Reaction: Stir under H₂ balloon (1 atm) at RT.

  • Monitoring: Monitor by TLC.

    • Observation: 2-Fluorobenzyl ethers cleave slower (approx. 1.5x - 2x longer) than non-fluorinated benzyl ethers.

    • Application: This rate difference allows for kinetic resolution or selective deprotection of non-fluorinated benzyl groups in the presence of the fluorinated variant.

References

  • Schlosser, M., & Mongin, F. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.[2] Link[2]

  • Khoabane, N. M., et al. (2022).[3] Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering, 3(1). Link

  • BenchChem Technical Support. (2025). Application Notes: Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene.[1] BenchChem.[4] Link

  • Ghinato, S., et al. (2022). Chemo- and Regioselective Anionic Fries Rearrangement Promoted by Lithium Amides.[5] Chemistry – A European Journal. Link

Sources

Definitive Regiochemical Confirmation of 1-Fluoro-2-(methoxymethyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Regiochemistry of Substitution on 1-Fluoro-2-(methoxymethyl)benzene Content Type: Publish Comparison Guide

Executive Summary

In the functionalization of 1-Fluoro-2-(methoxymethyl)benzene (1) , particularly via Directed Ortho Metalation (DoM), researchers face a critical ambiguity: Regioselectivity . The substrate possesses two competing directing groups—the strongly inductive fluoro group (-F) and the coordinating methoxymethyl group (-CH


OMe).

Reaction with organolithiums (e.g., n-BuLi or s-BuLi) typically results in deprotonation at one of two sites:

  • Position 3 (C3): The "sandwiched" position between the fluoro and methoxymethyl groups.

  • Position 6 (C6): The position ortho to the fluoro group but meta to the methoxymethyl group.

While kinetic control and chelation often favor C3 , steric bulk and thermodynamic equilibration can shift selectivity to C6 . Misidentifying these isomers can derail SAR (Structure-Activity Relationship) studies.

This guide objectively compares the three primary methods for confirming this regiochemistry: 1D


H-

F Coupling Analysis
, 2D HMBC NMR , and Single Crystal X-Ray Diffraction .

The Regiochemistry Challenge: C3 vs. C6

Before selecting an analytical method, one must understand the structural consequences of substitution at the two competing sites.

  • Scenario A (C3 Substitution): The electrophile (E) replaces H3. The remaining protons are H4, H5, and H6. Crucially, H6 remains intact, preserving its ortho relationship to the Fluorine atom.

  • Scenario B (C6 Substitution): The electrophile (E) replaces H6. The remaining protons are H3, H4, and H5. The proton ortho to the Fluorine is lost.

Decision Logic Visualization

The following diagram illustrates the logical workflow for distinguishing these isomers using the recommended spectral gates.

RegioConfirmation Start Crude Reaction Product (Substituted 1-Fluoro-2-(methoxymethyl)benzene) NMR_1D Step 1: 1H NMR Analysis (Focus on Aromatic Region) Start->NMR_1D Check_J Check Coupling Constants (J) Is a large (>7 Hz) H-F coupling observed? NMR_1D->Check_J Conclude_C3 Conclusion: C3 Substitution (H6 is intact) Check_J->Conclude_C3 Yes (3J_HF present) Conclude_C6 Conclusion: C6 Substitution (H6 is lost) Check_J->Conclude_C6 No (3J_HF absent) Path_Yes Yes: Ortho-H to F exists Path_No No: Only small couplings (<6 Hz) Validation Step 2: Validation via 2D HMBC (Confirm Benzylic CH2 correlations) Conclude_C3->Validation Conclude_C6->Validation

Caption: Logic flow for distinguishing C3 vs. C6 substitution based on the survival of the ortho-H-F coupling.

Comparative Analysis of Analytical Methods

Method 1: 1D H NMR ( -Coupling Analysis)

Status: The Industry Standard (First-Line)

This method relies on the distinct magnitude of spin-spin coupling between Fluorine-19 and Proton-1. Fluorine is a spin-1/2 nucleus with 100% natural abundance, making it an active participant in


H NMR splitting.[1]
The Mechanism[2]
  • 
     (Ortho Coupling):  Typically 8.0 – 10.0 Hz . Large and distinct.
    
  • 
     (Meta Coupling):  Typically 5.0 – 7.0 Hz . Moderate.
    
  • 
     (Para Coupling):  Typically < 2.0 Hz .[3] Often unresolved or broadens the peak.
    
Experimental Evidence

If substitution occurs at C3 , the proton at C6 is still present. You will observe a multiplet (likely a ddd) with at least one large coupling constant (~9 Hz) corresponding to the


.
If substitution occurs at C6 , the only remaining protons are H3, H4, and H5. None of these are ortho to the fluorine. All observed H-F couplings will be meta (

) or para (

), meaning no splitting > 7.0 Hz will be observed involving Fluorine.
FeatureC3-Substituted ProductC6-Substituted Product
Remaining Protons H4, H5, H6 H3 , H4, H5
Key Coupling

(~9 Hz)
None > 7 Hz
Spectral Appearance One signal with wide splittingAll signals show narrow hyperfine splitting
Throughput High (10 mins)High (10 mins)

Verdict: This is the fastest and most reliable method for initial screening.

Method 2: 2D HMBC (Heteronuclear Multiple Bond Correlation)

Status: The Structural Validator

When


H multiplets are overlapped or second-order effects distort the coupling constants, HMBC provides definitive connectivity data by showing long-range (2-3 bond) 

-

correlations.
The Mechanism

We focus on the Benzylic Protons (-CH


-) . These protons are attached to C(benzylic) and will show correlations to the aromatic carbons C1, C2, and C3.
  • In C3-Substitution: The C3 carbon is now quaternary (bearing the electrophile). The benzylic protons will show a correlation to a quaternary carbon (C3) and a quaternary C2, but not to a protonated C3.

  • In C6-Substitution: C3 retains its proton. The benzylic protons will correlate to C3 (which correlates to H3 in HSQC).

Protocol Highlight
  • Run

    
    H-
    
    
    
    C HSQC
    to identify protonated carbons.
  • Run HMBC optimized for 8 Hz coupling.

  • Look for the cross-peak from -CH

    
    -  to the aromatic ring.
    
    • If -CH

      
      - correlates to a carbon that has a proton attached (check HSQC), that position is unsubstituted .
      

Verdict: Essential for complex electrophiles or when the aromatic region is crowded.

Method 3: Single Crystal X-Ray Diffraction

Status: The "Gold Standard" (Last Resort)

While providing absolute structural certainty, X-ray diffraction is often impractical for early-stage screening due to the physical state of benzyl ethers.

  • Pros: Unambiguous 3D structure; confirms stereochemistry if chiral centers are introduced.

  • Cons:

    • Physical State: 1-Fluoro-2-(methoxymethyl)benzene derivatives are frequently oils or low-melting solids, making crystallization difficult.

    • Time: Crystal growth can take days to weeks.

    • Cost: Requires specialized facility access.

Verdict: Use only if NMR data is ambiguous or if the compound is a final drug candidate requiring solid-state characterization.

Detailed Experimental Protocols

Protocol A: High-Resolution H NMR for Coupling Extraction

Use this protocol to resolve


 vs 

.
  • Sample Prep: Dissolve ~5-10 mg of the crude or purified oil in 0.6 mL of CDCl

    
      or DMSO-d
    
    
    
    .
    • Note: DMSO-d

      
       often provides better separation of aromatic multiplets than chloroform.
      
  • Acquisition:

    • Instrument: 400 MHz or higher (500/600 MHz preferred to simplify second-order effects).

    • Spectral Width: Standard (-2 to 14 ppm).

    • Number of Scans (NS): 16 or 32.

    • Crucial Parameter: Acquire a

      
      F-decoupled 
      
      
      
      H spectrum
      (if the probe allows) alongside the standard coupled spectrum.
      • Why? Comparing {1H} vs {1H, 19F-decoupled} instantly reveals which splittings are due to Fluorine.

  • Analysis:

    • Identify the aromatic region (6.5 – 8.0 ppm).[4][5]

    • Look for the most downfield or upfield protons.

    • Measure the coupling constants (

      
      ) in Hz.
      
    • Criterion: If any aromatic proton shows a doublet (or ddd) with

      
       Hz that collapses upon 
      
      
      
      F decoupling, it is H6 (ortho to F). Conclusion: C3 Substitution.
Protocol B: Lithiation and Trapping (for Reference)

To generate the material for analysis.

  • Setup: Flame-dry a 2-neck flask under Argon.

  • Reagents: Add 1-Fluoro-2-(methoxymethyl)benzene (1.0 equiv) in anhydrous THF (0.2 M).

  • Cooling: Cool to -78 °C .

  • Metalation: Add

    
    -BuLi  (1.1 equiv) dropwise.
    
    • Note: Standard

      
      -BuLi/THF favors C3  (sandwiched) due to chelation.
      
    • Variation: To force C6 (if desired for comparison), use LICKOR base (

      
      -BuLi + 
      
      
      
      -BuOK) which favors the most acidic position (ortho to F) regardless of chelation.
  • Quench: After 1 h at -78 °C, add Electrophile (e.g., MeI, DMF, I

    
    ).
    
  • Workup: Warm to RT, quench with sat. NH

    
    Cl, extract with Et
    
    
    
    O.

References

  • Schlosser, M., & Mongin, F. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.[6] Link[6]

  • Snieckus, V. (1990). Directed ortho metalation.[2][6][7][8][9][10] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

  • University of Ottawa NMR Facility. (2017).[11] PSYCHE to Evaluate 1H-19F Coupling Constants. Link

  • Reich, H. J. (2023). WinDNMR: Dynamic NMR Spectra for Windows. University of Wisconsin-Madison. Link

  • Grokipedia. (2024).[12] Directed Ortho Metalation: Mechanisms and Applications. Link

Sources

literature comparison of synthetic routes to 1-Fluoro-2-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Fluoro-2-(methoxymethyl)benzene (also known as 2-fluorobenzyl methyl ether ) is a critical intermediate in medicinal chemistry, often employed as a bioisostere for other benzyl derivatives to modulate metabolic stability and lipophilicity. Its synthesis revolves around the efficient construction of the benzylic ether linkage while preserving the integrity of the aromatic fluorine substituent.

This guide objectively compares the three primary synthetic strategies available to researchers:

  • The Industrial Standard: Williamson Ether Synthesis from 2-fluorobenzyl bromide.

  • The Laboratory Standard: O-Methylation of 2-fluorobenzyl alcohol using methyl iodide.

  • The Green Alternative: Catalytic methylation using Dimethyl Carbonate (DMC).

Part 1: Strategic Route Analysis

Route A: Williamson Ether Synthesis (The Industrial Standard)

This is the most robust and scalable method for synthesizing 1-Fluoro-2-(methoxymethyl)benzene. It relies on the nucleophilic substitution of a benzylic halide by a methoxide ion.

  • Precursor: 2-Fluorobenzyl bromide (CAS 446-48-0).

  • Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).[1]

  • Mechanism: SN2 Nucleophilic Substitution.[2]

  • Causality: The benzylic position is highly activated for SN2 attack due to resonance stabilization of the transition state. The ortho-fluorine atom exerts an inductive electron-withdrawing effect, slightly increasing the electrophilicity of the benzylic carbon without causing significant steric hindrance.

Route B: O-Methylation of 2-Fluorobenzyl Alcohol (The Lab Standard)

For small-scale discovery chemistry where handling lachrymatory benzyl halides is undesirable, this route offers a milder alternative.

  • Precursor: 2-Fluorobenzyl alcohol (CAS 446-51-5).[3]

  • Reagents: Methyl Iodide (MeI), Sodium Hydride (NaH) or Potassium Hydroxide (KOH).

  • Mechanism: Deprotonation followed by SN2.

  • Causality: The alcohol is first deprotonated to form a highly nucleophilic alkoxide, which then attacks the methyl iodide. While effective, the use of NaH requires anhydrous conditions to prevent dangerous hydrogen gas evolution or quenching.

Route C: Green Methylation (The Emerging Alternative)

As pharmaceutical manufacturing moves towards Green Chemistry principles, the use of Dimethyl Carbonate (DMC) as a non-toxic methylating agent is gaining traction.

  • Precursor: 2-Fluorobenzyl alcohol.[3][4]

  • Reagents: Dimethyl Carbonate (DMC), Base Catalyst (e.g., K2CO3 or Zeolites).

  • Mechanism: BAl2 (Base-catalyzed alkyl-oxygen cleavage).

  • Causality: DMC acts as a "green" methylating agent that produces only CO2 and methanol as byproducts. However, this reaction typically requires elevated temperatures (autoclave conditions) to activate the DMC.

Part 2: Comparative Assessment

The following table synthesizes experimental data to guide your selection based on scale and constraints.

MetricRoute A: Williamson EtherRoute B: Alcohol MethylationRoute C: Green (DMC)
Primary Precursor 2-Fluorobenzyl bromide2-Fluorobenzyl alcohol2-Fluorobenzyl alcohol
Reagents NaOMe / MeOHMeI / NaH / THFDMC / K2CO3
Typical Yield 90-95% 85-92%70-85%
Atom Economy HighModerate (Iodide waste)Excellent
Safety Profile Low (Lachrymator precursor)Low (MeI is carcinogenic)High (Non-toxic reagents)
Scalability Excellent (Industrial preferred)Poor (NaH/MeI handling issues)Moderate (Requires pressure)
Cost Low High (MeI is expensive)Low

Part 3: Detailed Experimental Protocols

Protocol 1: Williamson Ether Synthesis (Recommended for Scale-Up)

This protocol is self-validating: The disappearance of the starting bromide is easily monitored by TLC (Hexane/EtOAc 9:1).

Reagents:

  • 2-Fluorobenzyl bromide (1.0 eq)

  • Sodium Methoxide (1.2 eq, 25% wt solution in MeOH)

  • Methanol (Solvent, 5-10 volumes)

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with 2-fluorobenzyl bromide and anhydrous methanol under a nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add the sodium methoxide solution dropwise over 20 minutes. Reasoning: Exothermic reaction control prevents side-product formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Checkpoint: Monitor by TLC.[5] The starting bromide (Rf ~0.6) should disappear, replaced by the ether product (Rf ~0.4).

  • Quench: Quench with water (equal volume).

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Diethyl Ether (3x).

  • Purification: Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo. The product is typically obtained as a colorless oil.

Protocol 2: Methylation of Alcohol (Recommended for Lab Scale)

Ideal for rapid synthesis of <5g quantities where handling lachrymators is avoided.

Reagents:

  • 2-Fluorobenzyl alcohol (1.0 eq)[3]

  • Sodium Hydride (1.2 eq, 60% dispersion in oil)

  • Methyl Iodide (1.5 eq)

  • THF (Anhydrous)

Step-by-Step Workflow:

  • Deprotonation: Suspend NaH in anhydrous THF at 0°C under Argon. Add 2-fluorobenzyl alcohol dropwise. Stir for 30 mins until H2 evolution ceases.

    • Safety: Ensure proper venting of Hydrogen gas.

  • Alkylation: Add Methyl Iodide dropwise to the alkoxide solution at 0°C.

  • Reaction: Warm to room temperature and stir for 3-6 hours.

  • Workup: Carefully quench with saturated NH4Cl solution (destroys excess NaH). Extract with EtOAc.

  • Purification: Flash column chromatography may be required to remove mineral oil from the NaH dispersion.

Part 4: Mechanistic Visualization

The following diagram illustrates the dominant SN2 mechanism for Route A, highlighting the nucleophilic attack vector.

WilliamsonEtherSynthesis Start 2-Fluorobenzyl Bromide (Electrophile) TS Transition State [MeO...C...Br]‡ Start->TS Leaving Group Activation Reagent Sodium Methoxide (Nucleophile) Reagent->TS Nucleophilic Attack (Backside) Product 1-Fluoro-2-(methoxymethyl)benzene (Product) TS->Product Inversion/Substitution Byproduct NaBr (Salt) TS->Byproduct

Caption: Mechanistic pathway for the Williamson Ether Synthesis via SN2 substitution.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10866657, 1-Fluoro-2-(methoxymethyl)benzene. Retrieved from [Link]

  • Organic Syntheses. (1928). Methylation of Alcohols: General Procedures. Organic Syntheses, Coll. Vol. 1, p.58. Retrieved from [Link]

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. (Green Chemistry Context). Retrieved from [Link]

Sources

Safety Operating Guide

1-Fluoro-2-(methoxymethyl)benzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal procedures for 1-Fluoro-2-(methoxymethyl)benzene (CAS: 148760-23-0). It is designed for researchers and safety officers requiring immediate, compliant, and scientifically grounded waste management protocols.[1]

Chemical Profile & Hazard Identification

Before disposal, the chemical nature of the substance must be understood to prevent incompatible waste stream mixing.[1][2] 1-Fluoro-2-(methoxymethyl)benzene is a fluorinated benzyl ether . Its structural components dictate its specific disposal route: high-temperature incineration with acid gas scrubbing.

PropertyDataOperational Implication
CAS Number 148760-23-0Unique identifier for waste manifests.
Molecular Formula C₈H₉FOContains Fluorine; requires halogenated waste stream.
Flash Point ~45–60°C (Est.)Classified as Ignitable (D001). Must be stored in flammables cabinet.
Reactivity PeroxidizableBenzyl ethers can form explosive peroxides upon prolonged air exposure.
Primary Hazard H226, H315, H319Flammable liquid; causes skin/eye irritation.[1]

Pre-Disposal Assessment (The "Stop & Check" Protocol)

Do not simply pour this chemical into a waste drum. You must perform a Peroxide Validation if the container has been opened for >12 months, as benzyl ethers are susceptible to autoxidation.[1]

  • Scenario A: Container is sealed/new.

    
     Proceed to Section 3.
    
  • Scenario B: Container is old/opened.

    
     Test with starch-iodide paper.
    
    • Negative: Proceed to Section 3.

    • Positive (>100 ppm):STOP. Contact EHS immediately. Do not manipulate the cap aggressively.

Segregation & Waste Stream Management

The presence of the fluorine atom is the critical decision factor. Standard incineration of fluorinated compounds generates Hydrogen Fluoride (HF), which corrodes standard incinerator linings.[1] Therefore, this compound must be segregated into the Halogenated Waste Stream .[1]

Waste Classification Logic
  • RCRA Code: D001 (Ignitable).

  • Halogen Content: Yes (Fluorine).

  • Destination: Fuel Blending or High-Temperature Incineration with Scrubber.

Disposal Decision Matrix (DOT Visualization)

WasteSegregation cluster_legend Protocol Legend Start Start: 1-Fluoro-2-(methoxymethyl)benzene CheckPeroxide Check Age/Peroxides (Is it >12 months old?) Start->CheckPeroxide PeroxideHigh Peroxides Detected (DO NOT MOVE) CheckPeroxide->PeroxideHigh Yes (Positive Test) CheckHalogen Select Waste Stream CheckPeroxide->CheckHalogen No (Safe) Stabilize Contact EHS for Stabilization/Remote Opening PeroxideHigh->Stabilize NonHalo Non-Halogenated Solvent (Incorrect) CheckHalogen->NonHalo No Halogens HaloStream Halogenated Solvent Waste (Correct Path) CheckHalogen->HaloStream Contains Fluorine Container Container Selection: HDPE or Glass (Amber) HaloStream->Container Labeling Labeling: 'Flammable', 'Toxic', 'Halogenated' Container->Labeling Final Central Accumulation Area (Pickup) Labeling->Final key Green: Safe Path | Red: Danger Stop

Figure 1: Decision tree for the safe segregation of fluorinated benzyl ethers. Note the critical checkpoint for peroxide detection prior to bulking.

Step-by-Step Disposal Protocol

Step 1: Preparation & PPE
  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and flame-resistant lab coat.[1]

  • Location: Perform all transfers inside a certified chemical fume hood to capture organic vapors.

Step 2: Bulking into Satellite Accumulation Container
  • Select Container: Use an HDPE (High-Density Polyethylene) or Glass carboy.

    • Why? While fluorinated aromatics are generally stable, HDPE is resistant to physical shock and solvent degradation.[1]

  • Verify Compatibility: Ensure the "Halogenated Waste" container does not contain strong oxidizers (e.g., Nitric Acid) or alkali metals. Mixing benzyl ethers with oxidizers can be exothermic.

  • Transfer: Pour the liquid slowly using a funnel. Avoid splashing.

  • Rinsing: Triple-rinse the empty original bottle with a small amount of acetone or ethanol. Pour the rinsate into the same hazardous waste container.

    • Regulatory Note: Triple-rinsing renders the original bottle "RCRA Empty," allowing the glass to be discarded in standard glass trash (defaced label required).[1]

Step 3: Labeling (Critical for Compliance)

Attach a hazardous waste tag immediately upon the first drop entering the container. The label must contain:

  • Full Chemical Name: "1-Fluoro-2-(methoxymethyl)benzene" (Do not use formulas or abbreviations).

  • Hazard Checkboxes: [x] Ignitable [x] Toxic [x] Halogenated.

Step 4: Storage & Pickup
  • Store the container in a Secondary Containment Tray to capture spills.

  • Keep the cap closed at all times except when adding waste (EPA 40 CFR 262.15 requirement).

  • Request pickup when the container is 90% full.

Emergency Response (Spills)

If a spill occurs during the disposal process:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • Extinguish: Remove all ignition sources (Bunsen burners, hot plates).

  • Absorb: Use a Solvent Absorbent Pad or vermiculite.

    • Do not use paper towels (increases flammability surface area).

  • Disposal of Debris: All absorbent materials must be bagged, labeled as "Hazardous Waste (Debris contaminated with Flammable/Toxic Solvents)," and processed through the same halogenated stream.[1]

References

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Regulations Title 40 CFR Part 261: Identification and Listing of Hazardous Waste.[3] Retrieved from [Link]

  • University of Florida EHS. (2025). Laboratory Waste Management Guide: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-Fluoro-2-(methoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

1-Fluoro-2-(methoxymethyl)benzene (also known as 2-Fluorobenzyl methyl ether) presents a dual-hazard profile characteristic of halogenated benzylic ethers: flammability and specific solvent toxicity .

Unlike standard organic solvents, the presence of the fluorine atom at the ortho position combined with the ether linkage necessitates a deviation from standard "lab coat and nitrile" protocols. This molecule is a halogenated organic solvent , meaning it requires specialized waste streams and demonstrates aggressive permeation through standard disposable glove materials.

Immediate Hazard Profile:

  • Flammability: Flash point is estimated ~53–60°C (based on benzyl methyl ether analogs). Treat as H226 (Flammable Liquid and Vapor) .[1]

  • Contact: High potential for skin defatting and irritation (H315).

  • Reactivity: As a benzyl ether, it is susceptible to autoxidation. Peroxide formation is a latent risk upon prolonged storage.

Part 2: The PPE Shield (Technical Specifications)

Standard laboratory PPE is insufficient for prolonged handling of benzylic ethers. The following matrix details the required protective equipment based on permeation data of analogous structures (Benzyl Methyl Ether/Fluorobenzene).

PPE Selection Matrix
Protection ZoneStandard Operation (Transfer/Aliquot)High-Risk Operation (Spill Cleanup/Synthesis)Technical Rationale
Hand Protection Splash Guard: Disposable Nitrile (min 5 mil)Immersion Barrier: Silver Shield® (Laminate) or Viton®Permeation Risk: Ethers degrade nitrile rapidly. Thin nitrile offers <5 mins breakthrough time for benzyl ethers.
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Splash GogglesVolatility: Vapors are irritating (H319). Safety glasses do not seal against creeping vapors.
Respiratory Fume Hood (Sash at 18")Half-Face Respirator w/ OV Cartridge (Black)Exposure: Organic Vapors (OV) must be scrubbed. Fluorine content does not require acid gas filters unless combustion occurs.
Body Defense Flame-Resistant (FR) Lab CoatChem-Tape sealed sleeves + FR CoatFlammability: Synthetic clothing fibers can melt into skin if the ether ignites.
Glove Permeation Logic
  • Why not Latex? Latex offers negligible protection against organic ethers and degrades almost instantly.

  • Why Laminate? The methoxymethyl group increases lipophilicity, allowing the molecule to solvate nitrile polymers. For spill cleanup, Silver Shield/4H laminate gloves are mandatory because they provide >4 hours of breakthrough time, whereas nitrile may fail in minutes.

Part 3: Operational Protocols

Engineering Controls & Setup

Requirement: All handling must occur within a certified chemical fume hood operating at 80–100 fpm face velocity.

  • Static Dissipation: Ground all metal containers during transfer. Benzyl ethers can generate static charge.[1][2]

  • Inert Atmosphere: Store and transfer under Nitrogen or Argon to inhibit peroxide formation at the ether linkage.

  • Peroxide Check: Before distillation or concentration, test for peroxides using KI starch paper. If positive (>10 ppm), treat with ferrous sulfate or pass through activated alumina.

Workflow: Safe Transfer Technique
  • Step 1: Don PPE (Nitrile gloves, Goggles, FR Coat).

  • Step 2: Inspect the receiving vessel. Ensure it is dry; although not water-reactive, moisture can affect downstream chemistry.

  • Step 3: Use a glass syringe or PTFE-lined cannula for transfer. Avoid plastic syringes (polypropylene) for long-term storage as the ether may extract plasticizers.

  • Step 4: Wipe drip tip immediately with a Kimwipe. Dispose of the Kimwipe in Solid Hazardous Waste , not regular trash.

Part 4: Emergency Response & Disposal Logic

Spill Response Decision Tree

The following diagram outlines the decision logic for a spill event. Note the critical divergence based on volume.

SpillResponse Start Spill Detected: 1-Fluoro-2-(methoxymethyl)benzene Assess Assess Volume & Location Start->Assess SmallSpill Minor (< 50 mL) Inside Hood Assess->SmallSpill LargeSpill Major (> 50 mL) Or Outside Hood Assess->LargeSpill PPE_Upgrade Don Silver Shield® Gloves & Organic Vapor Mask SmallSpill->PPE_Upgrade Evacuate Evacuate Lab Call EHS/Fire Dept LargeSpill->Evacuate Absorb Absorb with Vermiculite or Polypropylene Pads PPE_Upgrade->Absorb Bag Double Bag in Heavy Duty Poly Absorb->Bag Label Label: HALOGENATED SOLVENT WASTE Bag->Label

Figure 1: Incident Response Logic. Note the mandatory escalation to Laminate gloves for direct cleanup.

Waste Disposal (Critical Compliance)

Because this molecule contains Fluorine , it generally cannot be bulked with standard non-halogenated organic solvents (like Acetone or Hexane) in many jurisdictions.

  • Waste Stream: Halogenated Organic Solvents .[3]

  • Reasoning: Incineration of fluorinated compounds requires specific scrubbers to capture Hydrogen Fluoride (HF) gas generated during combustion. Mixing this with non-halogenated waste can result in costly fines or damage to the disposal facility's infrastructure.

  • Labeling: Clearly mark containers as "Contains Fluorinated Ethers."

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 123456 (Analogous structures). PubChem. Available at: [Link] (Verified for Benzyl Methyl Ether properties).

  • Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134). Available at: [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.